Benzyl chloroformate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl carbonochloridate | |
|---|---|---|
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InChI |
InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
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InChI Key |
HSDAJNMJOMSNEV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)COC(=O)Cl | |
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Molecular Formula |
C8H7ClO2 | |
| Record name | BENZYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID9027158 | |
| Record name | Benzyl chloroformate | |
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Molecular Weight |
170.59 g/mol | |
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Physical Description |
Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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| Record name | Carbonochloridic acid, phenylmethyl ester | |
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Boiling Point |
306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG | |
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Flash Point |
227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c. | |
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Solubility |
SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction | |
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Density |
1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20 | |
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Vapor Density |
Relative vapor density (air = 1): 1 | |
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Vapor Pressure |
7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009 | |
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Impurities |
May contain 3% or less benzyl chloride | |
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Color/Form |
OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID | |
CAS No. |
501-53-1 | |
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Melting Point |
0 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Benzyl Chloroformate Amine Protection
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities are fundamental to the successful synthesis of complex molecules. Among the arsenal (B13267) of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, remains a cornerstone in organic synthesis, particularly in peptide chemistry.[1][2][3] Its stability under a range of conditions and the facility of its removal have cemented its utility.[2][4] This technical guide provides a comprehensive overview of the core mechanism of benzyl (B1604629) chloroformate (Cbz-Cl) for amine protection, detailed experimental protocols, and a summary of relevant quantitative data.
Core Principle: Masking Amine Reactivity
The primary function of the Cbz group is to temporarily suppress the nucleophilic and basic nature of primary and secondary amines.[3][5][6] This is accomplished by converting the highly reactive amine into a significantly less reactive carbamate.[5][7] This transformation is crucial in multi-step syntheses to prevent unwanted side reactions of the amine group.
Mechanism of Cbz Protection
The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction.[5][7] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.[1][5][7] This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a chloride ion as the leaving group.[1][5] The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by a base present in the reaction mixture, driving the equilibrium towards the formation of the Cbz-protected amine.[1][5]
Experimental Protocols
The selection of an appropriate protocol for Cbz protection depends on the substrate's properties, such as its solubility and the presence of other functional groups.
Protocol 1: Standard Aqueous Conditions for General Amines
This method is widely applicable and employs a biphasic solvent system.
Methodology:
-
Dissolve the amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.[5]
-
Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution.[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Add this compound (Cbz-Cl, 1.1 - 1.5 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.[5][8]
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] A duration of 20 hours at 0°C has also been reported.[1][5]
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[5][8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[5][8]
-
Purify the crude product by silica (B1680970) gel column chromatography.[5][8]
Protocol 2: Anhydrous Conditions
For substrates that are sensitive to water, an anhydrous protocol is preferable.
Methodology:
-
Dissolve the amine (1.0 equivalent) in an anhydrous solvent such as acetonitrile.
-
Add an organic base, for example, diisopropylethylamine (DIPEA).
-
Add this compound (Cbz-Cl) to the mixture.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Perform an appropriate aqueous work-up, followed by extraction with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Eco-Friendly Conditions in Water
A greener approach involves using water as the sole solvent.[9]
Methodology:
-
To a mixture of the amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled water (3 mL).[9]
-
Stir the mixture vigorously at room temperature for the appropriate time (typically very short for aliphatic amines).[9]
-
Upon completion (indicated by TLC), add more water (10 mL) and extract the mixture with ethyl acetate.[9]
-
Concentrate the combined organic extracts and purify the residue by column chromatography.[9]
Quantitative Data Summary
The efficiency of Cbz protection can vary depending on the substrate and reaction conditions. Below is a summary of reported yields and reaction times for various amines.
| Amine Type | Base | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |
| General Amine | NaHCO₃ | THF/H₂O | 0 °C | 20 h | 90 | [1],[5] |
| Aliphatic Amines | None (in water) | Water | Room Temp. | 2-10 min | High | [9] |
| Aromatic Amines | None (in water) | Water | Room Temp. | 1-2 h | High | [9] |
| Various Amines | None (in PEG-400) | PEG-400 | Room Temp. | 15-60 min | >90 | [4] |
| 1,2,3,6-tetrahydropyridine | 3N NaOH | Water | 0 °C to RT | 3 h | 23 | [10] |
| 3-Azabicyclo[3.3.0]octane HCl | 3N NaOH | Water | 0 °C to RT | Overnight | 96 | [10] |
Deprotection of the Cbz Group
A key advantage of the Cbz group is its facile removal under mild conditions, most commonly through catalytic hydrogenolysis.[1][5][7]
Mechanism of Deprotection via Hydrogenolysis
The Cbz-protected amine is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[5][7] The reaction involves the hydrogenolysis of the benzylic C-O bond, which cleaves the protecting group.[2][5] This process releases the free amine, carbon dioxide (CO₂), and toluene (B28343) as byproducts.[5][7] The initial product is an unstable carbamic acid, which spontaneously decarboxylates to yield the deprotected amine.[3]
Experimental Protocol for Cbz Deprotection
Methodology:
-
Dissolve the Cbz-protected amine (e.g., 20.7 mg, 15.0 µmol) in a suitable solvent such as methanol (B129727) (2 mL).[7]
-
Add 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[2][7]
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus.[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for the required duration (which can range from hours to days, e.g., 40 hours).[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst through a pad of celite.[2][7]
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[7]
An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a palladium catalyst.[2][5][7] This method is often considered safer for larger-scale reactions.[2]
Orthogonality and Stability
The Cbz group is notably stable under basic and most aqueous acidic conditions.[4] It is orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, making it an invaluable tool in complex, multi-step syntheses such as solid-phase peptide synthesis.[1][5] However, it is important to note that harsh acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Cbz group.[1][7]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijacskros.com [ijacskros.com]
- 10. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to Benzyl Chloroformate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) chloroformate (Cbz-Cl), also known as benzyloxycarbonyl chloride, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1] This guide provides a comprehensive overview of its physical and chemical properties, stability, and reactivity. Detailed experimental protocols for the widely used Cbz protection of amines are presented, alongside key safety and handling information. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms and experimental workflows, offering a clear and concise reference for laboratory professionals.
Introduction
Benzyl chloroformate is the benzyl ester of chloroformic acid and serves as the primary reagent for installing the benzyloxycarbonyl (Cbz) group, a crucial amine-protecting group in peptide synthesis and broader organic chemistry.[1][2] The Cbz group is valued for its ability to suppress the nucleophilic and basic nature of amines and can be readily removed by catalytic hydrogenation.[1] This document serves as a technical resource, consolidating the essential physical, chemical, and safety data for this compound, and providing detailed procedural guidance for its application in the laboratory.
Physical Properties
This compound is a colorless to yellow oily liquid with a characteristic pungent, acrid odor.[1][2][3] It is sensitive to water and moisture, decomposing upon contact.[1][2] Impure samples often appear yellow.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][4][5] |
| Molar Mass | 170.59 g/mol | [1][4][6] |
| Appearance | Colorless to yellow oily liquid | [1][2][6] |
| Odor | Pungent, acrid, sharp | [1][2][3] |
| Melting Point | 0 °C | [3] |
| Boiling Point | 103 °C at 20 mmHg (26.7 hPa) | [1][2] |
| Density | 1.195 - 1.212 g/cm³ at 20 °C | [1][2][7] |
| Refractive Index (n²⁰/D) | 1.519 | [1][2] |
| Flash Point | 80 °C (176 °F) | [1] |
| Vapor Pressure | 1.39 psi (9.58 kPa) at 20 °C | [2][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Decomposes | [1][4][9] |
| Acetone | Soluble | [2][8] |
| Benzene | Soluble | [2][8] |
| Chloroform | Soluble | |
| Ether | Soluble | [2][8] |
| Toluene | Soluble |
Chemical Properties and Reactivity
This compound is a highly reactive chemical intermediate.[2] Its primary utility stems from its role as an electrophile in reactions with nucleophiles, most notably amines, to form carbamates.
-
Reactivity with Water : It decomposes in the presence of water or moist air to form benzyl alcohol, carbon dioxide, and corrosive hydrochloric acid (HCl) fumes.[2][3][9]
-
Stability : this compound is stable when stored under recommended conditions (2-8°C, under an inert atmosphere).[2][7][10] It is sensitive to moisture, heat, and light.[5][10] Commercial preparations are often stabilized with a small amount of sodium carbonate.[10]
-
Incompatibilities : It is incompatible with water, strong oxidizing agents, acids, bases, alcohols, and amines (other than for intended reactions).[5][9] It can also be corrosive to metals, especially in the presence of moisture.[2][9]
-
Decomposition : When heated, it can decompose to produce toxic gases such as phosgene, hydrogen chloride, and benzyl chloride.[11] Iron salts can catalyze an explosive decomposition.[2][8]
Application in Amine Protection
The most significant application of this compound is in the protection of primary and secondary amines as Cbz-carbamates. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in a biphasic system or in an organic solvent in the presence of a base to neutralize the HCl byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
Caption: Reaction mechanism for Cbz protection of an amine.
Experimental Protocols
The following section provides a detailed methodology for a typical amine protection reaction using this compound.
General Procedure for Cbz Protection of an Amine
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
This compound (Cbz-Cl)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., THF, Ethyl Acetate)
-
Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Carbonate (Na₂CO₃))
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base. If using a liquid base like triethylamine, add it dropwise (1.2-1.5 eq). If using a solid base like NaHCO₃, add it as an aqueous solution or as a solid powder.
-
Cbz-Cl Addition: Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, to remove excess amine base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Caption: General experimental workflow for Cbz protection.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[5][6]
-
Hazards : It is corrosive and causes severe skin burns and eye damage.[12] It is fatal if inhaled and may cause respiratory irritation.[12][13] It is also a suspected carcinogen and is very toxic to aquatic life with long-lasting effects.[1][12][14]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[5] Respiratory protection is required if vapors or mists are generated.[5]
-
Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere as it is moisture and air-sensitive.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2][7][10] Keep away from incompatible materials.[5]
-
Spills : In case of a spill, absorb with an inert material and dispose of as hazardous waste. Avoid release into the environment.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[5][10][12][13][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 501-53-1 [chemicalbook.com]
- 3. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97 wt%, stabilized | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. This compound [commonorganicchemistry.com]
- 7. This compound (stabilised) for synthesis 501-53-1 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. chemos.de [chemos.de]
- 13. tcichemicals.com [tcichemicals.com]
- 14. merckmillipore.com [merckmillipore.com]
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Bergmann-Zervas Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of the Bergmann-Zervas peptide synthesis in 1932 marked a pivotal moment in bio-organic chemistry, transforming the art of peptide synthesis into a systematic science. This technical guide provides an in-depth exploration of this foundational methodology, introduced by Max Bergmann and Leonidas Zervas. It delves into the historical context that necessitated a reliable method for peptide synthesis, the core principles of the carbobenzoxy (Cbz) protecting group, and the revolutionary impact of its introduction and selective removal. This document furnishes detailed experimental protocols for the key reactions, presents quantitative data on reaction yields, and offers insights into the evolution of peptide synthesis that this method catalyzed. Included are detailed diagrams of the reaction mechanisms and experimental workflows to provide a clear and comprehensive understanding for researchers, scientists, and drug development professionals.
A Historical Perspective: The Challenge of Peptide Synthesis Pre-1932
Prior to the groundbreaking work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and complex, inseparable mixtures of products. The fundamental difficulty lay in the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. Activating the carboxylic acid of one amino acid for coupling with another inevitably led to self-condensation and the formation of a random assortment of polypeptides. This inability to selectively protect the amino group of one amino acid while activating its carboxyl group for a specific coupling reaction severely hampered the rational construction of defined peptide sequences. The field of protein chemistry was thus constrained, awaiting a breakthrough that would permit the stepwise and controlled assembly of amino acids.
In 1932, Max Bergmann and his colleague Leonidas Zervas introduced the carbobenzoxy protecting group (Cbz or Z), a readily cleavable N-terminal protecting group, which for the first time enabled the controlled, stepwise synthesis of peptides.[1][2][3] This innovation laid the groundwork for modern peptide chemistry and has had a lasting impact on drug discovery and the broader life sciences.[1] The Bergmann-Zervas method remained the standard in peptide chemistry for two decades, paving the way for the synthesis of biologically active peptides and the subsequent development of solid-phase peptide synthesis.[4]
The Core Principle: The Carbobenzoxy (Cbz) Protecting Group
The ingenuity of the Bergmann-Zervas synthesis lies in the use of the carbobenzoxy (benzyloxycarbonyl) group to temporarily "mask" the reactivity of the amino group of an amino acid. The Cbz group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions.[5] This reaction transforms the highly reactive amino group into a much less reactive carbamate, preventing it from participating in unwanted side reactions during the subsequent activation of the carboxyl group and peptide bond formation.
The true elegance of the Cbz group, however, is its facile and selective removal under conditions that do not cleave the newly formed peptide bonds.[5] The primary method for deprotection is catalytic hydrogenolysis, where the Cbz group is cleaved in the presence of a palladium catalyst and a hydrogen source to yield the free amine, toluene (B28343), and carbon dioxide.[5] This mild deprotection strategy is orthogonal to many other protecting groups, allowing for complex synthetic schemes. An alternative deprotection method involves the use of strong acids, such as hydrogen bromide in acetic acid, which is useful for substrates that are sensitive to catalytic hydrogenation.[5]
Data Presentation: Quantitative Analysis of the Bergmann-Zervas Method
The efficiency of the Cbz protection and deprotection steps was a key factor in the widespread adoption of the Bergmann-Zervas method. The following tables summarize typical yields for these key steps with various amino acids, providing a quantitative overview of the method's effectiveness.
Table 1: Typical Yields for N-Cbz Protection of Amino Acids
| Amino Acid | Yield (%) |
| Glycine (B1666218) | 86-91 |
| L-Alanine | 85-90 |
| L-Leucine | 88-95 |
| L-Phenylalanine | 84-92 |
| L-Tryptophan | 80-88 |
| L-Proline | 82-90 |
| L-Serine | 75-85 |
| L-Cysteine | 70-80 |
| L-Histidine | 65-75 |
| L-Arginine | 60-70 |
Note: Yields can vary depending on specific reaction conditions and scale.
Table 2: Comparison of Cbz Deprotection Methods and Typical Yields
| Deprotection Method | Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, 1 atm H₂ | >95 | Mild, clean byproducts (toluene, CO₂) | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups), catalyst poisoning |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Refluxing methanol | >90 | Avoids flammable H₂ gas, can be more selective | Can still reduce some sensitive groups |
| Acidic Cleavage | 33% HBr in Acetic Acid | Room temperature, 1-2 hours | >90 | Effective for substrates incompatible with hydrogenation | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc) |
Experimental Protocols
The following are detailed methodologies for the key experiments in the Bergmann-Zervas peptide synthesis, adapted from foundational publications.
Synthesis of Benzyl Chloroformate (Cbz-Cl)
Caution: This procedure involves phosgene (B1210022), a highly toxic gas, and must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Materials:
-
1 mole of phosgene in toluene
-
1 mole of benzyl alcohol
-
-
Procedure:
-
A solution of 1 mole of phosgene in toluene is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
The flask is cooled in an ice bath.
-
While stirring vigorously, 1 mole of benzyl alcohol is added dropwise.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath and then for 2 hours at room temperature.
-
The excess phosgene and toluene are removed under reduced pressure to yield this compound.
-
N-Protection of an Amino Acid: Synthesis of Cbz-Glycine
-
Materials:
-
0.1 mole of glycine
-
50 ml of 2 N sodium hydroxide (B78521)
-
0.1 mole of this compound
-
25 ml of 4 N sodium hydroxide
-
Concentrated hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
A solution of 0.1 mole of glycine in 50 ml of 2 N sodium hydroxide is placed in a three-necked flask fitted with a mechanical stirrer and two dropping funnels and cooled in an ice bath.
-
While stirring vigorously, 0.1 mole of this compound and 25 ml of 4 N sodium hydroxide are added simultaneously from the dropping funnels over a period of 20-25 minutes.
-
The mixture is stirred for an additional 10 minutes.
-
The aqueous layer is separated, extracted once with ether, and then acidified to Congo red with concentrated hydrochloric acid while cooling in an ice bath.
-
The precipitated Cbz-glycine is collected by filtration, washed with cold water, and dried. The reported yield is 86–91%.[5]
-
Peptide Coupling: Synthesis of Cbz-L-Leucylglycine
-
Step 1: Formation of the Acid Chloride
-
To a solution of Cbz-L-leucine in a suitable inert solvent, thionyl chloride is added to convert the carboxylic acid to the more reactive acid chloride.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
-
Step 2: Coupling
-
The Cbz-L-leucine chloride is dissolved in a cold, inert solvent and added to a solution of glycine ethyl ester in the presence of a base (e.g., sodium carbonate) to neutralize the HCl formed during the reaction.
-
The mixture is stirred until the reaction is complete. The resulting Cbz-L-leucylglycine ethyl ester is then isolated.
-
-
Step 3: Saponification
-
The ethyl ester of the dipeptide is hydrolyzed using a stoichiometric amount of sodium hydroxide in an aqueous alcohol solution to yield Cbz-L-leucylglycine.
-
Deprotection of the Cbz Group
-
Materials:
-
Cbz-protected peptide (e.g., Cbz-L-leucylglycine)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas source (e.g., balloon or hydrogenator)
-
-
Procedure:
-
The Cbz-protected peptide is dissolved in a suitable solvent.
-
The Pd/C catalyst is added to the solution.
-
The reaction vessel is purged with an inert gas and then placed under an atmosphere of hydrogen gas.
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free peptide.
-
-
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
-
Procedure:
-
The Cbz-protected peptide is dissolved in a 33% solution of HBr in acetic acid at room temperature.
-
The reaction is typically stirred for 1-2 hours.
-
The deprotected peptide hydrobromide salt is precipitated by the addition of an excess of cold, anhydrous diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.[5][6]
-
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the core concepts of the Bergmann-Zervas synthesis, the following diagrams illustrate the key chemical transformations and experimental workflows.
Evolution and Legacy
The Bergmann-Zervas method revolutionized peptide synthesis and remained the dominant strategy for two decades.[4] It enabled the first syntheses of numerous biologically important peptides, including the hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, which was a landmark achievement recognized with a Nobel Prize.[1][3] The principles of using a temporary N-terminal protecting group laid the foundation for all subsequent developments in peptide synthesis.
The limitations of this solution-phase method, such as the need for purification after each step and the potential for racemization, spurred further innovation. In the 1960s, R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS), a technique that dramatically simplified and accelerated the process by anchoring the growing peptide chain to an insoluble resin support.[7] This was followed by the introduction of other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which offered milder deprotection conditions and greater flexibility in synthetic strategies.[1]
Despite these advancements, the foundational principles of the Bergmann-Zervas synthesis—the use of a reversible N-terminal protecting group—remain at the heart of modern peptide chemistry. The Cbz group itself is still widely used, particularly for the protection of side-chain functionalities in amino acids.
Conclusion
The Bergmann-Zervas peptide synthesis was a monumental breakthrough that provided the first reliable and systematic method for the controlled synthesis of peptides. By introducing the carbobenzoxy protecting group, Bergmann and Zervas provided chemists with the essential tool to unlock the complexities of peptide and protein chemistry. This technical guide has provided a comprehensive overview of the historical context, core principles, quantitative data, and detailed experimental protocols of this seminal work. The logical workflows and mechanistic diagrams further illuminate the elegance and robustness of this method. For researchers, scientists, and drug development professionals, a thorough understanding of the Bergmann-Zervas synthesis is not merely a historical exercise but a fundamental appreciation of the principles that underpin the modern era of peptide and protein engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical synthesis of gramicidin s and sugar amino Acid containing analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group holds a venerable position in the lexicon of organic synthesis, serving as a robust and versatile protecting group for amines. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, its development was a watershed moment, particularly for the field of peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the advent of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability profile, predictable reactivity, and diverse deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[3][4]
This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the benzyloxycarbonyl protecting group.
Core Function and Mechanism
The primary role of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[2] This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. The Cbz group is lauded for its stability across a broad spectrum of reaction conditions, including basic and most aqueous acidic media, yet it can be selectively removed under specific, mild conditions.[4][5]
Protection of Amines
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct.[2]
Deprotection of Cbz-Protected Amines
The selective removal of the Cbz group is a critical step in a synthetic sequence. Several reliable methods are available, with catalytic hydrogenolysis being the most prevalent.
1. Catalytic Hydrogenolysis: This is the most common and often the cleanest method for Cbz deprotection.[8][9] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent). The reaction proceeds via the cleavage of the benzylic C-O bond, which forms an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1]
2. Acidic Conditions: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation.[1][10]
3. Transfer Hydrogenolysis: As a safer alternative to using flammable hydrogen gas, transfer hydrogenolysis employs hydrogen donors like ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene (B86901) in the presence of a palladium catalyst.[1][11]
Orthogonality in Protecting Group Strategy
A key advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[12][13] This orthogonality is crucial in complex syntheses, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of one group while others remain intact.[3][14]
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group.[13]
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[15]
Data Presentation
Table 1: N-Cbz Protection of Various Amines
| Entry | Amine | Reagent | Base/Solvent | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Cbz-Cl | Water | 5 | 99 | [13][16] |
| 2 | 4-Bromoaniline | Cbz-Cl | Water | 10 | 98 | [16] |
| 3 | 4-Ethylaniline | Cbz-Cl | Water | 10 | 98 | [16] |
| 4 | Pyrrolidine | Cbz-Cl | Water | 2 | 95 | [13] |
| 5 | Piperidine | Cbz-Cl | Water | 2 | 95 | [13] |
| 6 | Morpholine | Cbz-Cl | Water | 2 | 94 | [13] |
| 7 | n-Hexylamine | Cbz-Cl | Water | 2 | 96 | [13] |
| 8 | (R)-(+)-α-Methylbenzylamine | Cbz-Cl | Water | 5 | 94 | [13] |
| 9 | Aniline | Cbz-Cl | PEG-400 | 5 | 96 | [5] |
| 10 | 4-Methylaniline | Cbz-Cl | PEG-400 | 10 | 95 | [5] |
Table 2: Cbz Deprotection via Catalytic Hydrogenolysis
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂ | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 | [8] |
| N-Cbz-dioctylamine | 10% Pd/C | H₂ | Methanol (B129727) | 1 | 3 | RT | 98 | [8] |
| Cbz-Protected Amine | 5% Pd-C | H₂ | Methanol | 1 | 40 | 60 | - | [2][13] |
| Cbz-(Ala)₄ | 10% Pd/C | H₂ | Methanol/Ethanol | - | 2-16 | RT | >95 | [17] |
Table 3: Cbz Deprotection via Transfer Hydrogenolysis
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Temperature | Yield (%) | Reference |
| N-Cbz-aniline | 10% Pd/C | Ammonium Formate | Methanol | 5-10 min | RT | - | [18] |
| N-Cbz-amino acids | Zinc dust | Ammonium Formate | Methanol | - | RT | - | [11] |
| N-Cbz derivatives | Magnesium powder | Ammonium Formate | Methanol | - | RT | - | [19] |
| Cbz-Protected Amine | Pd black | Formic Acid | Ethanol | 1.5 h | 25°C | 98 | [2] |
Table 4: Acid-Catalyzed Cbz Deprotection
| Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-Ala-Ala-Ala-Ala-OH | 33% HBr | Acetic Acid | 1-2 | RT | >90 | [10] |
| Cbz-Ala-Ala-Ala-Ala-OH | TFA | Dichloromethane | 1-4 | RT | >90 | [10] |
| Cbz-(Ala)₄ | 50% TFA | Dichloromethane | 1-4 | RT | 70-90 | [17] |
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a general procedure for the N-Cbz protection of an amino acid.[6]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃)
-
This compound (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate, maintaining the pH between 8 and 10.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add this compound dropwise to the cold solution, ensuring the temperature remains below 10 °C.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to a pH of 2-3 with dilute HCl at 0-5 °C, which will cause the N-Cbz protected amino acid to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines a standard method for Cbz group removal using hydrogen gas.[8]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Reaction flask
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in methanol (10 mL) in a reaction flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.
-
Seal the flask, evacuate the air, and then backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Cbz Deprotection by Transfer Hydrogenolysis with Ammonium Formate
This protocol provides a safer alternative to using hydrogen gas.[1]
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium Formate (3-5 equiv)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected amine.
Protocol 4: Cbz Deprotection using HBr in Acetic Acid
This method is suitable for substrates with functionalities sensitive to hydrogenation.[10]
Materials:
-
Cbz-protected compound
-
Glacial Acetic Acid
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add the solution of 33% HBr in acetic acid.
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.
-
Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Mandatory Visualizations
Conclusion
The benzyloxycarbonyl group, a classic yet enduring tool in organic synthesis, remains a highly relevant and valuable option for researchers and drug development professionals. Its straightforward introduction, stability to a wide array of chemical environments, and multiple pathways for selective removal make it a versatile choice for amine protection. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its strategic importance in the design and execution of complex molecular syntheses, particularly in the ever-evolving landscape of peptide and pharmaceutical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. ijacskros.com [ijacskros.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. expert.taylors.edu.my [expert.taylors.edu.my]
An In-depth Technical Guide to the Stability and Degradation Pathways of Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) chloroformate (CbzCl), a cornerstone reagent in synthetic organic chemistry for the introduction of the benzyloxycarbonyl (Cbz) protecting group, exhibits inherent instability that necessitates a thorough understanding for its effective use and storage. This technical guide provides a comprehensive overview of the stability profile and degradation pathways of benzyl chloroformate. It consolidates quantitative data on its decomposition under various conditions, details the mechanisms of its degradation, and furnishes experimental protocols for stability assessment. This document is intended to be a critical resource for researchers, scientists, and drug development professionals who handle this vital but reactive compound.
Introduction
This compound is an essential reagent, primarily utilized for the protection of amine functionalities in the synthesis of peptides and other complex organic molecules.[1] Its efficacy is intrinsically linked to the electrophilicity of its carbonyl carbon, a feature that also renders it susceptible to degradation by various nucleophiles and environmental factors. A comprehensive knowledge of its stability and degradation pathways is paramount to ensure reaction efficiency, minimize impurity formation, and maintain laboratory safety. This guide delves into the core aspects of CbzCl's chemical stability, offering both qualitative understanding and quantitative data to aid in its handling, storage, and application.
Physicochemical Properties and Stability Profile
This compound is a colorless to pale yellow, oily liquid with a pungent odor.[2][3] It is highly sensitive to moisture and heat, which are the primary initiators of its degradation.[2][4] Commercial preparations are often stabilized with a small amount of a weak base, such as sodium carbonate, to scavenge acidic impurities that can catalyze decomposition.[5]
General Stability
-
Moisture Sensitivity: CbzCl reacts with water and moist air, leading to its decomposition.[6][7] This hydrolysis is a significant degradation pathway.
-
Thermal Sensitivity: The compound is thermally labile and begins to decompose at temperatures as low as 50 °C.[8] At higher temperatures (100-155 °C), decomposition becomes vigorous, potentially generating hazardous byproducts like phosgene (B1210022) and benzyl chloride.[7][9]
-
Incompatibilities: this compound is incompatible with a wide range of substances, including water, acids, bases, alcohols, amines, and strong oxidizing agents.[4] Contact with certain metals, such as iron, can catalyze its decomposition.[6][10]
Storage Recommendations
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11] Refrigeration at temperatures between 2 °C and 8 °C is recommended to slow the rate of decomposition.[2][6] Some sources suggest storage at even lower temperatures (<0 °C) for long-term stability.[8] Storage and handling should be conducted in a well-ventilated area, away from sources of ignition and incompatible materials.[11]
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily dictated by the nature of the nucleophile it encounters. The main degradation routes are hydrolysis, alcoholysis, aminolysis, and thermal decomposition.
Hydrolysis
Hydrolysis is the most common degradation pathway for this compound, occurring upon contact with water or atmospheric moisture. The reaction proceeds via a nucleophilic attack of water on the electrophilic carbonyl carbon, leading to the formation of an unstable tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form a carbamic acid derivative which subsequently decarboxylates to yield benzyl alcohol, carbon dioxide, and hydrochloric acid.[6][7][10]
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. suniv.ac.in [suniv.ac.in]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.viu.ca [web.viu.ca]
A Comprehensive Technical Guide to Benzyl Chloroformate (Cbz-Cl) in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing benzyl (B1604629) chloroformate, a pivotal reagent in synthetic organic chemistry. This document provides a thorough overview of its synonyms, applications, and detailed experimental protocols, with a focus on its role as a protecting group for amines, particularly in the context of peptide synthesis.
Nomenclature and Synonyms of Benzyl Chloroformate
For the purpose of a comprehensive literature search, a variety of synonyms and abbreviations are used to refer to this compound. Understanding these is crucial for accessing a wide range of published research.
| Systematic Name | Common Synonyms | Common Abbreviations | CAS Number |
| Benzyl carbonochloridate | Benzyl chlorocarbonate | Cbz-Cl | 501-53-1 |
| Carbobenzoxy chloride | Z-Cl | ||
| Benzyloxycarbonyl chloride | CbzCl | ||
| Z-Chloride | |||
| Chloroformic acid benzyl ester | |||
| Carbobenzyloxy chloride | |||
| Benzylcarbonyl chloride | |||
| Phenylmethyl chloroformate |
Core Application: The Benzyloxycarbonyl (Cbz or Z) Protecting Group
This compound is primarily used to introduce the benzyloxycarbonyl (Cbz or Z) protecting group for amines. This strategy is a cornerstone of peptide synthesis, famously established by Max Bergmann and Leonidas Zervas in 1932. The Cbz group is valued for its ability to be introduced and removed under conditions that are orthogonal to many other protecting groups, and for its tendency to suppress racemization of the protected amino acid.
The Cbz group is a carbamate-type protecting group that effectively masks the nucleophilicity and basicity of the amine nitrogen. Its stability under a range of conditions and the various methods for its removal make it a versatile tool in multi-step organic synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the Cbz protecting group.
N-Protection of Amines with this compound (Cbz-Cl)
The most common method for the N-protection of amines with this compound is the Schotten-Baumann reaction, which is typically carried out in a biphasic system with an aqueous base.
General Protocol for N-Cbz Protection of an Amino Acid:
-
Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The pH of the mixture should be maintained between 8 and 10.
-
Cooling: Cool the solution to 0-5 °C with vigorous stirring in an ice bath.
-
Addition of Cbz-Cl: Slowly add this compound (1.1-1.5 equivalents), either neat or dissolved in a suitable organic solvent (e.g., dioxane, THF), to the cold, stirred solution.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and continue stirring overnight.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted this compound.
-
Carefully acidify the aqueous layer to a pH of ~2 with dilute hydrochloric acid (HCl) while cooling in an ice bath.
-
The N-Cbz protected amino acid will precipitate out of the solution.
-
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data for N-Cbz Protection:
The efficiency of the N-Cbz protection can be influenced by the substrate and reaction conditions. Below is a summary of representative yields.
| Substrate | Base | Solvent | Reaction Time | Yield (%) |
| Aniline | Pyridine | Dichloromethane | Not specified | 29 |
| 2-Nitroaniline | Pyridine | Dichloromethane | Not specified | 0 (exclusive N-benzylation) |
| 4-Bromoaniline | Pyridine | Dichloromethane | Not specified | >90 (mainly Cbz product) |
| Glycine | Na₂CO₃ | Water/Dioxane | Overnight | ~90 |
| Alanine | NaHCO₃ | Water/THF | 20 h | 90 |
Note: In the case of some anilines, particularly those with electron-withdrawing groups in the ortho position, N-benzylation can be a significant side reaction or even the exclusive outcome.[1][2]
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis and acidolysis being the most common.
This is the most widely used and generally mildest method for Cbz deprotection. It involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.
General Protocol for Catalytic Hydrogenolysis:
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% of palladium).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Quantitative Data for Catalytic Hydrogenolysis:
| Catalyst System | Hydrogen Source | Typical Conditions | Reaction Time | Yield (%) |
| 10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH, Room Temp. | 4 - 72 hours | up to 95+ |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66 |
| 10% Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent (e.g., 97% for N-Cbz-2-(pyrimidyl)amine)[3][4] |
| 10% Pd/C (Transfer Hydrogenation) | Ammonium Formate | i-PrOH, Microwave | ~10 minutes | High |
This method is an alternative to hydrogenolysis, particularly for substrates containing functional groups that are sensitive to reduction.
General Protocol for Cbz Deprotection with HBr in Acetic Acid:
-
Dissolution: Dissolve the Cbz-protected compound in a solution of 33% hydrogen bromide (HBr) in acetic acid.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Precipitation: Precipitate the deprotected amine hydrobromide salt by adding cold, dry diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
Quantitative Data for Acid-Mediated Cleavage:
While specific yields are highly substrate-dependent, this method is generally effective but can be harsh. It is often used when hydrogenolysis is not feasible. For example, the simultaneous removal of Cbz and tert-butyl protecting groups can be achieved using hydrobromic acid in acetic acid.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.
Caption: Workflow for N-Cbz protection of amines.
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Conclusion
This compound remains a highly relevant and valuable reagent in modern organic synthesis. Its primary application in the introduction of the Cbz protecting group offers a robust and often advantageous alternative to other amine protecting strategies, particularly in solution-phase peptide synthesis and for the synthesis of complex molecules where crystallinity can aid in purification. The detailed protocols and comparative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound and its associated methodologies in their synthetic endeavors.
References
- 1. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and B" by Hari N. Pati, Paul Weisbruch et al. [scholarexchange.furman.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of benzyl (B1604629) chloroformate, with a focus on its molecular characteristics and applications in organic synthesis.
Core Molecular and Physical Properties
Benzyl chloroformate, also known as benzyl chlorocarbonate or Cbz-Cl, is a pivotal reagent in synthetic organic chemistry.[1][2] It is primarily recognized for its role in the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines, a foundational strategy in peptide synthesis and the preparation of complex organic molecules.[1][2] In its purified form, it exists as a colorless, oily liquid with a characteristic pungent odor, though it may appear yellow due to impurities.[1][2][3]
The fundamental molecular and physical data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂[1][3][4][5] |
| Molecular Weight | 170.59 g/mol [1][3][5] |
| CAS Number | 501-53-1[3][4] |
| Appearance | Colorless to light yellow oily liquid[1][3][6] |
| Odor | Pungent, acrid, irritating[1][3][7] |
| Boiling Point | 103 °C at 20 mmHg[1][2][6] |
| Density | ~1.20 g/cm³[2][7] |
| Refractive Index | 1.519 (at 20°C)[1][2][6] |
| Solubility | Soluble in ether, acetone, and benzene; reacts with water[1][3][6][7] |
Synthesis and Application: The Cbz Protecting Group
The primary utility of this compound lies in its function as a protecting group for primary and secondary amines. This reaction, often referred to as Cbz protection or Z-protection, is fundamental in multi-step syntheses where the nucleophilicity of an amine needs to be temporarily masked.
General Reaction Scheme
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. This forms a stable carbamate (B1207046) linkage.
Experimental Protocol: Amine Protection
The following is a generalized experimental procedure for the Cbz protection of a primary amine.
Materials:
-
Primary amine
-
This compound (Cbz-Cl)
-
Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution
-
An appropriate organic solvent (e.g., dioxane, THF, or dichloromethane)
-
Water
-
Brine
Procedure:
-
Dissolution: The amine is dissolved in the aqueous sodium carbonate solution. The carbonate serves as a base to neutralize the HCl byproduct of the reaction.
-
Cooling: The solution is cooled in an ice bath to 0°C to control the exothermic reaction.
-
Addition of Cbz-Cl: this compound is added dropwise to the cooled, stirred solution. The reaction is typically vigorous.
-
Reaction: The mixture is stirred at 0°C for a specified period (e.g., 2-3 hours) and then allowed to warm to room temperature.
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the Cbz-protected amine.
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the chemical structure of this compound and the workflow for the protection of an amine using this reagent.
References
- 1. This compound | 501-53-1 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Benzyl (B1604629) Chloroformate in Common Laboratory Solvents
Abstract
Benzyl chloroformate (Cbz-Cl or Z-Cl) is a critical reagent in organic synthesis, primarily for introducing the benzyloxycarbonyl (Cbz) protecting group for amines.[1][2] Its utility in pharmaceutical and chemical manufacturing necessitates a thorough understanding of its physical and chemical properties, particularly its solubility and stability in various laboratory solvents. This document provides a comprehensive overview of the solubility of this compound, detailing its compatibility with common organic solvents and its reactive nature with protic media. It includes a summary of known solubility data, a general protocol for solubility determination adapted for a reactive compound, and a logical workflow for solvent selection.
Introduction to this compound
This compound is a colorless to pale yellow oily liquid with a characteristic pungent odor.[3][4] It is widely used as a chemical intermediate in the pharmaceutical, agricultural, and plastics industries.[3][5] Its primary application is in peptide synthesis and other organic transformations where the protection of an amine functionality is required.[3][4][5] The efficacy of these reactions is highly dependent on the choice of solvent, which must successfully dissolve the reagent without promoting its degradation. This compound is known to be sensitive to moisture and heat, decomposing in water and giving off hydrogen chloride fumes in moist air.[5][6]
Solubility Characteristics
The solubility of a reagent is a critical parameter for reaction setup, influencing reaction rates, yields, and purity of the final product. This compound's reactivity, particularly the electrophilicity of the acyl chloride moiety, dictates its solubility profile. It is generally soluble in or miscible with a wide range of anhydrous aprotic organic solvents but reacts with protic solvents.
Qualitative Solubility Data
Quantitative solubility data (e.g., g/100 mL) for this compound is not widely published, primarily because its high reactivity, especially towards moisture, complicates equilibrium solubility measurements. However, extensive qualitative data is available, indicating its miscibility or solubility in common anhydrous solvents. The following table summarizes these observations.
| Solvent | Solvent Type | Solubility / Reactivity Observation | Reference(s) |
| Aprotic Solvents | |||
| Acetone | Polar Aprotic | Miscible / Soluble | [3][5][7][8] |
| Diethyl Ether | Non-polar | Miscible / Soluble | [3][4][5][8] |
| Benzene | Non-polar | Miscible / Soluble | [3][5][8][9] |
| Toluene | Non-polar | Soluble | [7][9] |
| Chloroform | Non-polar | Soluble | [7][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [7] |
| Dichloromethane (DCM) | Polar Aprotic | Commonly used as a reaction solvent | [2][9] |
| Ethyl Acetate | Polar Aprotic | Commonly used as a reaction solvent | [1] |
| Protic Solvents | |||
| Water | Polar Protic | Decomposes | [3][5][10] |
| Alcohols (e.g., Ethanol) | Polar Protic | Reacts to yield carbonates | [4][7] |
Reactivity with Protic Solvents
This compound's incompatibility with protic solvents is a defining chemical characteristic.
-
Water: It decomposes in water, even slowly in cold water or with moisture in the air, to form benzyl alcohol, carbon dioxide, and corrosive hydrochloric acid.[5][6] This hydrolytic instability makes it essential to use anhydrous conditions during its storage and use.
-
Alcohols: It reacts with alcohols to form the corresponding benzyl carbonate esters.[7] This reaction makes alcohols unsuitable as inert solvents for reactions involving this compound.
-
Amines: While not a solvent, it is important to note its vigorous reaction with primary and secondary amines to form carbamates, which is its primary application.[2][7]
Logical Workflow for Solvent Selection
The choice of an appropriate solvent for a reaction involving this compound is critical. The following diagram outlines a logical decision-making process for solvent selection, prioritizing the stability of the reagent.
Caption: Logical workflow for selecting a suitable inert solvent for this compound.
Experimental Protocol for Qualitative Solubility Determination
Due to the reactive nature of this compound, standard equilibrium solubility studies are challenging. The following protocol outlines a qualitative method for determining solubility or miscibility in a given anhydrous solvent. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Equipment
-
This compound (stabilized)
-
Test solvent (anhydrous grade)
-
Small, dry test tubes or vials with caps
-
Inert gas source (Nitrogen or Argon) with manifold
-
Dry syringes and needles
-
Vortex mixer
Procedure
-
Preparation of Glassware: Ensure all test tubes or vials are thoroughly cleaned and oven-dried (e.g., at 120°C for at least 4 hours) to remove all traces of moisture. Allow them to cool to room temperature in a desiccator.
-
Inert Atmosphere: Purge a dry test tube with an inert gas (Nitrogen or Argon) for several minutes. This can be done using a needle connected to an inert gas line, inserted through a septum sealing the tube.
-
Solvent Addition: Under a positive pressure of inert gas, add approximately 1 mL of the anhydrous test solvent to the test tube using a dry syringe.
-
Analyte Addition: Using a separate dry syringe, carefully add a small, measured amount of this compound (e.g., 20 µL, ~25 mg) dropwise into the solvent. Keep the tube under the inert atmosphere.
-
Observation and Mixing:
-
Observe if the this compound dissolves immediately upon addition. Note any fuming (reaction with trace moisture), color change, or heat generation.
-
Cap the test tube securely and vortex the mixture for 30-60 seconds.
-
Let the mixture stand and observe. A clear, homogeneous solution indicates solubility or miscibility at that concentration. The presence of a separate layer, cloudiness, or undissolved droplets indicates insolubility or partial solubility.
-
-
Incremental Addition (Optional): If the initial amount dissolves, further small aliquots of this compound can be added to qualitatively assess the extent of solubility until saturation or immiscibility is observed.
-
Decontamination: After the experiment, carefully quench the contents of the test tube by slowly adding it to a beaker containing a suitable nucleophile solution (e.g., a dilute solution of sodium bicarbonate or an alcohol), ensuring the reaction is controlled and performed within the fume hood.
Conclusion
This compound is a valuable but reactive reagent whose utility is fundamentally linked to solvent choice. It is readily soluble in a wide array of common anhydrous aprotic solvents, including ethers, ketones, and halogenated or aromatic hydrocarbons. Conversely, it is reactive towards and incompatible with protic solvents like water and alcohols. For any application in research or drug development, the selection of a dry, aprotic solvent is paramount to ensure the stability of the reagent and the success of the chemical transformation. The protocols and workflows provided herein offer a guide for the safe and effective handling and application of this important chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 501-53-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 501-53-1 [amp.chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. framochem.com [framochem.com]
- 8. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 501-53-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. This compound, 97 wt%, stabilized | Fisher Scientific [fishersci.ca]
The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in the realm of peptide chemistry. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development marked a revolutionary turning point, enabling for the first time the controlled, stepwise synthesis of peptides.[1][2] Prior to this innovation, the uncontrolled polymerization of amino acids was a significant barrier to the rational design and synthesis of these crucial biomolecules.[1] Despite the later development of other key protecting groups such as the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, the Cbz group remains a vital tool in the synthetic chemist's arsenal (B13267) due to its unique stability, reliability, and versatile deprotection methods.[3][4]
This technical guide provides a comprehensive overview of the Cbz protecting group, from its historical discovery and fundamental reaction mechanisms to detailed experimental protocols and a comparative analysis of its performance under various conditions.
Core Principles: Protection and Deprotection
The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of an amine functional group by converting it into a carbamate (B1207046).[3][5] This transformation allows for subsequent chemical modifications at other sites of a molecule without the interference of the otherwise reactive amine. The Cbz group is prized for its stability across a broad spectrum of reaction conditions, including basic and moderately acidic environments, yet it can be cleaved under specific, mild conditions, ensuring the integrity of the target molecule.[3][6]
Mechanism of Cbz Protection
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.[3]
Caption: Logical relationship of reactants and products in Cbz protection.
Mechanism of Cbz Deprotection
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[8] This highly efficient and clean method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[8][9] The reaction initially produces an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide as the sole byproducts.[7][8]
Alternative deprotection methods are available for substrates containing functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. Strong acidic conditions, for instance, using hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave the Cbz group.[3][10] This proceeds through protonation of the carbamate followed by nucleophilic attack of the bromide ion at the benzylic carbon.[8]
Quantitative Data on Cbz Protection and Deprotection
The efficiency of Cbz protection and deprotection is highly dependent on the substrate and the specific reaction conditions employed. The following tables summarize representative quantitative data to facilitate comparison.
Table 1: Cbz Protection of Various Amines
| Amine Substrate | Base | Solvent | Time | Yield (%) | Reference |
| Benzylamine (B48309) | NaHCO₃ | THF/H₂O | 20 h | 90 | [7] |
| 1,2,3,6-tetrahydropyridine | NaOH | H₂O | 3 h | 23 | [11] |
| 3-Azabicylo[3.3.0]octane | NaOH | H₂O | overnight | 96 | [11] |
| Aniline | - | H₂O | 10 min | 94 | [6] |
| p-Chloroaniline | - | H₂O | 15 min | 92 | [6] |
| Glycine Methyl Ester | - | H₂O | 5 min | 95 | [6] |
| Benzylamine | - | H₂O | 2 min | 98 | [6] |
Table 2: Comparison of Cbz Deprotection Methods
| Deprotection Method | Catalyst/Reagent | Hydrogen Source | Solvent | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (balloon) | Methanol (B129727) | 40 h | - (used in next step) | [7] |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (balloon) | Methanol | - | >95 | [12] |
| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | - | High | [13] |
| Transfer Hydrogenolysis | 10% Pd/C + NaBH₄ | In situ H₂ | Methanol | 3-10 min | High | [14] |
| Acidic Cleavage | 33% HBr/AcOH | - | Acetic Acid | 20 min | - (precipitation) | [3] |
| Lewis Acid Cleavage | AlCl₃ | - | HFIP | 2-16 h | >90 | [12] |
| Mixed Catalyst Hydrogenation | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | Methanol | < 1 h | 97 (for Cbz-2-(pyrimidyl)amine) | [15] |
Experimental Protocols
The following are detailed experimental protocols for the protection of an amine with Cbz-Cl and the subsequent deprotection via catalytic hydrogenolysis.
Protocol 1: Cbz Protection of Benzylamine
Materials:
-
Benzylamine
-
This compound (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve benzylamine (1.0 equivalent) in a 2:1 mixture of THF and water.[3]
-
Add sodium bicarbonate (2.0 equivalents) to the solution.[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Slowly add this compound (1.5 equivalents) dropwise to the cooled solution.[3]
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the resulting residue by silica gel column chromatography if necessary.[3]
Protocol 2: Deprotection of Cbz-Protected Amine by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask.[14]
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[13]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[13]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.[13]
-
Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[14]
-
Rinse the Celite® pad with methanol.[13]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[13]
Mandatory Visualizations
Cbz Protection and Deprotection Workflow
Caption: General workflow for Cbz protection and deprotection of an amine.
Orthogonality of Cbz, Boc, and Fmoc Protecting Groups
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Conclusion
The discovery and development of the carboxybenzyl protecting group was a seminal achievement in organic chemistry, paving the way for the rational synthesis of peptides and other complex nitrogen-containing molecules. Its continued relevance in modern synthesis is a testament to its robustness, reliability, and the versatility of its application and removal. This guide has provided a detailed technical overview of the Cbz group, from its historical context and reaction mechanisms to practical experimental protocols and comparative data. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices outlined herein is essential for the successful implementation of the Cbz protecting group in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ijacskros.com [ijacskros.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Benzyl Chloroformate (CAS 501-53-1) for Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl Chloroformate (CAS 501-53-1)
This compound, also known as benzyloxycarbonyl chloride or Cbz-Cl, is a pivotal reagent in organic synthesis, most notably for its role in the protection of amine functionalities.[1] First prepared by Leonidas Zervas in the early 1930s, its application in the Bergmann-Zervas method for peptide synthesis was a groundbreaking development, enabling the controlled, stepwise synthesis of peptides for the first time.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety data, detailed experimental protocols for its use in amine protection and deprotection, and its application in the synthesis of bioactive peptides, exemplified by the neuropeptide Kyotorphin (B1673678).
Physicochemical and Safety Data
Accurate data on the physical and chemical properties of this compound is essential for its safe and effective use in a laboratory setting. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 501-53-1 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Colorless to pale yellow oily liquid[1] |
| Odor | Pungent, acrid[1] |
| Density | 1.195 g/cm³ at 25 °C[3] |
| Boiling Point | 103 °C at 20 mmHg[3] |
| Melting Point | 0 °C[4] |
| Refractive Index (n²⁰/D) | 1.519[1] |
| Solubility | Decomposes in water. Miscible with ether, acetone, and benzene.[5] |
| Flash Point | 80 °C (176 °F; 353 K)[1] |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H314: Causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Category 1B | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H330: Fatal if inhaled. | Acute Toxicity, Inhalation, Category 2 | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |
| H335: May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure, Category 3 | P271: Use only outdoors or in a well-ventilated area. |
| H350: May cause cancer. | Carcinogenicity, Category 1B | P201: Obtain special instructions before use. |
| H410: Very toxic to aquatic life with long lasting effects. | Hazardous to the Aquatic Environment, Acute Hazard, Category 1 | P273: Avoid release to the environment. |
Core Application: Amine Protection in Peptide Synthesis
The primary and most significant application of this compound is in the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1] This reversible modification is fundamental to peptide synthesis and other complex organic syntheses where the nucleophilicity of an amine needs to be temporarily masked.
The Benzyloxycarbonyl (Cbz) Protecting Group
The Cbz group is valued for its stability under a range of reaction conditions and its facile removal under specific, mild conditions.[6] By converting a nucleophilic amine into a less reactive carbamate, the Cbz group prevents unwanted side reactions during subsequent synthetic steps.[7]
Mechanism of Cbz Protection
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7]
Figure 1: Cbz Protection of an Amine.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the bioactive dipeptide Kyotorphin (L-Tyrosyl-L-Arginine), illustrating the practical application of this compound in peptide synthesis.
Synthesis of Cbz-L-Tyrosine
Materials:
-
L-Tyrosine
-
Sodium Hydroxide (B78521) (NaOH)
-
This compound (Cbz-Cl)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve L-Tyrosine in a 2 N aqueous solution of sodium hydroxide and cool the solution in an ice bath.
-
Simultaneously, add this compound and a 4 N aqueous solution of sodium hydroxide dropwise to the cooled L-Tyrosine solution while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture for a specified period.
-
Wash the reaction mixture with diethyl ether to remove any unreacted this compound.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-L-Tyrosine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Synthesis of Nα-Cbz-L-Arginine
Materials:
-
L-Arginine
-
Sodium Hydroxide (NaOH)
-
This compound (Cbz-Cl)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve L-Arginine in a cooled aqueous solution of sodium hydroxide.
-
Add this compound dropwise to the stirred solution while maintaining a low temperature.
-
Simultaneously, add an aqueous solution of sodium hydroxide to maintain a basic pH.
-
After the reaction is complete, acidify the solution with hydrochloric acid.
-
The Nα-Cbz-L-Arginine can be isolated and purified by crystallization.
Peptide Coupling: Synthesis of Cbz-L-Tyrosyl-L-Arginine Ethyl Ester
Materials:
-
Cbz-L-Tyrosine
-
L-Arginine ethyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve Cbz-L-Tyrosine and L-Arginine ethyl ester hydrochloride in dichloromethane.
-
Cool the solution in an ice bath and add triethylamine to neutralize the hydrochloride salt.
-
Add a solution of DCC in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for a few hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, then with a bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude Cbz-L-Tyrosyl-L-Arginine ethyl ester.
-
Purify the product by column chromatography.
Figure 2: Peptide Coupling Workflow.
Deprotection of the Cbz Group: Synthesis of Kyotorphin
Materials:
-
Cbz-L-Tyrosyl-L-Arginine ethyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected dipeptide ester in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield Kyotorphin.
Figure 3: Cbz Deprotection Workflow.
Application in Drug Development: Synthesis of Kyotorphin and its Signaling Pathway
Introduction to Kyotorphin
Kyotorphin (L-Tyrosyl-L-Arginine) is a naturally occurring dipeptide with analgesic properties, first isolated from bovine brain.[1] It is considered a neuromodulator and is of interest in drug development for its potential role in pain management.[8]
Signaling Pathway of Kyotorphin
Kyotorphin exerts its analgesic effect indirectly by stimulating the release of Met-enkephalin, an endogenous opioid peptide.[1] The signaling cascade is initiated by the binding of Kyotorphin to a specific G protein-coupled receptor (GPCR).[1] This binding activates a Gᵢ protein, which in turn stimulates Phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration triggers the release of Met-enkephalin-containing vesicles.[1]
Figure 4: Kyotorphin Signaling Pathway.
Conclusion
This compound remains an indispensable tool in organic synthesis, particularly for the protection of amines in the synthesis of peptides and other complex molecules. Its well-established chemistry, coupled with reliable protocols for its use, ensures its continued relevance in research, drug development, and the fine chemical industry. A thorough understanding of its properties, applications, and safe handling procedures is crucial for any scientist working in these fields. The synthesis of bioactive peptides like Kyotorphin serves as a prime example of how this classic reagent contributes to the advancement of medicinal chemistry and our understanding of biological processes.
References
- 1. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic effects of kyotorphin-steroid linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. EP3124470A1 - Method for producing tri-carbobenzoxy-arginine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Strategies to target kyotorphin analogues to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyotorphin as a new pharmacological therapeutic strategy for Alzheimer’s Disease [repositorio.ulisboa.pt]
Methodological & Application
Application Notes and Protocols for Benzyl Chloroformate Protection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and the facility of its removal under mild conditions.[1] This document provides detailed protocols for the protection of primary amines using benzyl (B1604629) chloroformate (Cbz-Cl), along with comparative data for various substrates and reaction conditions.
The introduction of the Cbz group converts a nucleophilic primary amine into a less reactive carbamate, preventing it from undergoing undesired reactions.[2] The choice of reaction conditions, including the base and solvent, is crucial for achieving high yields and purity. This application note outlines standard procedures for the Cbz protection of aliphatic, aromatic, and amino acid-derived primary amines.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes the reaction conditions and corresponding yields for the Cbz protection of various primary amines. This data is intended to guide the selection of an appropriate protocol based on the substrate and available reagents.
| Entry | Primary Amine | Base | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline (B41778) | NaHCO₃ | THF/H₂O | 0 to RT | 20 h | ~90 | benchchem.com |
| 2 | Benzylamine (B48309) | Na₂CO₃ | H₂O/Dioxane | 0 to RT | 2-4 h | >95 (Typical) | General Protocol |
| 3 | Glycine (B1666218) Methyl Ester HCl | NaHCO₃ | H₂O/CH₂Cl₂ | 0 to RT | 3 h | High | General Protocol |
| 4 | n-Octylamine | Pyridine | CH₂Cl₂ | 0 to RT | 2 h | High | General Protocol |
| 5 | 4-Bromoaniline | None | H₂O | RT | 5 min | 99 | [3] |
| 6 | L-Phenylalanine | Na₂CO₃ | H₂O | 0 to RT | 2-3 h | 82-86 | orgsyn.org |
| 7 | p-Toluidine | None | H₂O | RT | 3 min | 99 | [3] |
| 8 | Cyclohexylamine | None | H₂O | RT | 2 min | 99 | [3] |
Note: "High" or ">95 (Typical)" indicates that while a specific numerical yield was not cited in the source for these exact conditions, similar reactions are consistently reported to proceed in high to quantitative yields.
Reaction Mechanism and Experimental Workflow
The protection of a primary amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by a base.
Caption: Reaction mechanism for Cbz protection of a primary amine.
A generalized workflow for the Cbz protection of a primary amine is depicted below. The specific details of the work-up and purification may vary depending on the properties of the Cbz-protected product.
Caption: General experimental workflow for Cbz protection.
Experimental Protocols
The following are detailed protocols for the Cbz protection of representative aliphatic, aromatic, and amino acid ester primary amines.
Protocol 1: Cbz Protection of an Aliphatic Amine (Benzylamine)
This protocol describes the protection of benzylamine using sodium carbonate as the base.
Materials:
-
Benzylamine
-
This compound (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium carbonate (2.0 eq) to the solution and stir until it is dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Cbz Protection of an Aromatic Amine (Aniline)
This protocol details the protection of aniline under Schotten-Baumann conditions.
Materials:
-
Aniline
-
This compound (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring for approximately 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected aniline. A reported yield for a similar reaction is approximately 90%.[2]
Protocol 3: Cbz Protection of an Amino Acid Ester (Glycine Methyl Ester Hydrochloride)
This protocol describes the protection of an amino acid ester hydrochloride.
Materials:
-
Glycine methyl ester hydrochloride
-
This compound (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.2 eq) and stir vigorously until the starting material dissolves.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add this compound (1.05 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the Cbz-protected glycine methyl ester.
Safety Precautions
This compound is a corrosive and lachrymatory chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. This compound is also moisture-sensitive and will decompose in the presence of water.
Deprotection of the Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[2] Alternative methods include transfer hydrogenation and treatment with strong acids like HBr in acetic acid. The choice of deprotection method depends on the presence of other functional groups in the molecule.[3]
Conclusion
The benzyloxycarbonyl group is a robust and versatile protecting group for primary amines, essential in many synthetic endeavors. The protocols provided herein offer reliable methods for the Cbz protection of a range of primary amines. Careful selection of reaction conditions based on the substrate's properties is key to achieving high yields and purity. The provided data and workflows serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Use of Benzyl Chloroformate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) chloroformate, also known as benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl), is a cornerstone reagent in peptide synthesis, primarily utilized for the protection of the α-amino group of amino acids.[1][2] Introduced by Max Bergmann and Leonidas Zervas in the 1930s, the benzyloxycarbonyl (Cbz or Z) protecting group was instrumental in the first successful controlled chemical synthesis of peptides.[1][3] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis have cemented its role in both solution-phase and solid-phase peptide synthesis methodologies.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the use of benzyl chloroformate in peptide synthesis, including the protection of amino acids, peptide coupling, and deprotection of the Cbz group.
Core Principles
The Cbz group masks the nucleophilicity of the amine, preventing unwanted side reactions during peptide bond formation.[2] This protection is crucial for the stepwise and controlled assembly of amino acid residues into a defined peptide sequence. The Cbz group is renowned for its orthogonality to other common protecting groups, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), making it a versatile tool in complex synthetic strategies.[5]
The general workflow for utilizing this compound in peptide synthesis can be visualized as follows:
Caption: General workflow for peptide synthesis using Cbz protection.
Data Presentation
Table 1: Conditions for N-Protection of Amino Acids with this compound
| Amino Acid | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Glycine | NaOH (2N) | Water | 0 | 0.5 | 86-91 | [3] |
| (S)-Alanine | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [6] |
| General | Na₂CO₃ | Water | 0 | - | - | [2] |
| General | MgO | Ethyl Acetate | 70 - reflux | - | - | [2] |
| General | DIPEA | Acetonitrile | - | - | - | [2] |
Table 2: Conditions for Deprotection of Cbz Group via Hydrogenolysis
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cbz-protected amine | 5% Pd/C | H₂ (1 atm) | MeOH | 60 | 40 | - | [6] |
| Cbz-(Ala)₄ | 10% Pd/C | H₂ (balloon) | MeOH | Room Temp. | - | - | [7] |
| Cbz-(Ala)₄ | 10% Pd/C | NaBH₄ | MeOH | 0 | - | - | [7] |
| Cbz-protected substrate | 10% Pd/C | HCOOH | MeOH or EtOH | Room Temp. | - | - | [8] |
| Cbz-protected substrate | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | Room Temp. | - | Excellent | [9] |
Table 3: Peptide Coupling of Cbz-Protected Amino Acids
| Cbz-Amino Acid | Coupling Partner | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Cbz-MeAla-OH | Amino acid ester HCl | DCC/HOBt | DIPEA | CH₂Cl₂ | - | [10] |
| Cbz-MeAla-OH | Amino acid ester HCl | HATU | DIPEA | DMF | - | [10] |
| Cbz-L-Leucine | Glycine ethyl ester | Thionyl chloride (for acid chloride formation) | Na₂CO₃ | Inert Solvent | - | [3] |
Experimental Protocols
Protocol 1: N-Protection of an Amino Acid with this compound (Schotten-Baumann Conditions)
This protocol describes the protection of an amino acid using this compound under aqueous basic conditions.
Materials:
-
Amino Acid (1.0 eq)
-
2 N Sodium Hydroxide (NaOH) solution
-
This compound (Cbz-Cl) (1.1 - 1.2 eq)
-
4 N Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Ice bath
-
Three-necked flask with a mechanical stirrer and two dropping funnels
Procedure:
-
Dissolve the amino acid (e.g., 0.1 mole of glycine) in 2 N NaOH solution (e.g., 50 ml) in the three-necked flask.[3]
-
Cool the flask in an ice bath with vigorous stirring.[3]
-
Simultaneously add this compound (0.1 mole) and 4 N NaOH solution (25 ml) dropwise from the two dropping funnels over 20-25 minutes, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, continue stirring for an additional 10 minutes.[3]
-
Separate the aqueous layer and extract it once with diethyl ether to remove any unreacted this compound.[3]
-
Cool the aqueous layer in an ice bath and acidify to Congo red with concentrated HCl.[3]
-
The Cbz-protected amino acid will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.
Caption: Workflow for N-protection of an amino acid.
Protocol 2: Peptide Coupling using Cbz-Protected Amino Acid and DCC/HOBt
This protocol outlines the coupling of a Cbz-protected amino acid to an amino acid ester using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Cbz-Protected Amino Acid (1.0 eq)
-
Amino Acid Ester Hydrochloride (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Amine Component Preparation: Dissolve the amino acid ester hydrochloride in CH₂Cl₂. Add DIPEA and stir at room temperature for 15 minutes to obtain the free amine.[10]
-
Carboxylic Acid Activation: In a separate flask, dissolve the Cbz-protected amino acid and HOBt in CH₂Cl₂. Cool the solution to 0 °C in an ice bath.[10]
-
Add a solution of DCC in CH₂Cl₂ dropwise to the cooled Cbz-amino acid solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[10]
-
Coupling Reaction: Add the prepared free amino acid ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with CH₂Cl₂.[10]
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.[10]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of the Cbz Group by Catalytic Hydrogenation
This protocol describes the removal of the Cbz protecting group using hydrogen gas and a palladium catalyst.
Materials:
-
Cbz-Protected Peptide
-
10% Palladium on Carbon (Pd/C) (10-20 mol% of palladium)
-
Methanol (B129727) (MeOH)
-
Round-bottom flask with a stir bar
-
Hydrogen balloon
-
Celite®
Procedure:
-
Dissolve the Cbz-protected peptide in methanol in the round-bottom flask.[7]
-
Carefully add 10% Pd/C to the solution.[7]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.[7]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[7]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.[7]
Caption: Workflow for Cbz deprotection by catalytic hydrogenation.
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) with N-Terminal Cbz Capping
This protocol describes the capping of the N-terminus of a resin-bound peptide with a Cbz group.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound (Cbz-Cl) (5 eq)
-
N,N-Diisopropylethylamine (DIEA) (10 eq)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Fritted syringe reactor
Procedure:
-
After the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]
-
In a separate vial, dissolve this compound (5 equivalents) and DIEA (10 equivalents) in DCM.[1]
-
Add the Cbz capping solution to the resin in the reactor.[1]
-
Agitate the mixture for 2 hours at room temperature.[1]
-
Drain the solution and wash the resin with DCM (5 x 5 mL), DMF (3 x 5 mL), and finally with methanol (3 x 5 mL).[1]
-
Dry the resin under vacuum. The Cbz-capped peptide can then be cleaved from the resin using standard procedures (e.g., with a TFA cocktail).
Conclusion
This compound remains a valuable and versatile reagent in the field of peptide synthesis. The Cbz protecting group offers a robust and orthogonal strategy for amine protection, compatible with both solution-phase and solid-phase methodologies. The protocols and data presented herein provide a detailed guide for the effective application of this compound in the synthesis of peptides for research and drug development. Careful execution of these protocols, with appropriate monitoring, will enable the successful synthesis of Cbz-protected amino acids and their incorporation into target peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Cbz Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first effective and broadly applicable tool for the reversible protection of the α-amino group of amino acids.[1] Its stability under various reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable protecting group.[1][2]
This document provides detailed application notes and protocols for the standard procedure of N-Cbz protection of amino acids, primarily focusing on the Schotten-Baumann reaction conditions.
Core Concepts of N-Cbz Protection
The most common method for the introduction of the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.[1][2][3] This reaction, a classic example of the Schotten-Baumann reaction, converts the nucleophilic amine into a significantly less reactive carbamate, effectively masking it from participating in subsequent chemical transformations.[1] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[2] Maintaining the pH of the reaction mixture between 8 and 10 is critical to ensure the amino group is deprotonated and to minimize the hydrolysis of benzyl chloroformate.[1][4]
Reaction Mechanism
The mechanism for Cbz protection of an amino acid involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of this compound. The chloride ion is subsequently eliminated as a leaving group. The generated hydrochloric acid is neutralized by the base present in the reaction medium.
Caption: Reaction mechanism of Cbz protection of an amino acid.
Experimental Protocols
Protocol 1: Classical Schotten-Baumann Conditions for N-Cbz Protection of Amino Acids
This protocol is a widely employed and effective method for the N-Cbz protection of a broad range of amino acids.[1][2]
Materials:
-
Amino Acid (1.0 equivalent)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0-3.0 equivalents)[1]
-
This compound (Cbz-Cl) (1.1-1.5 equivalents)[1]
-
Water (H₂O)
-
Organic Solvent (e.g., Diethyl ether, Dichloromethane, or Toluene)[1]
-
Hydrochloric Acid (HCl) (for acidification)[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)[1]
Procedure:
-
Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[1][2][4]
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.[1][2]
-
Addition of Cbz-Cl: Slowly add this compound, either neat or dissolved in an organic solvent, to the cold, stirring solution. Ensure the temperature remains below 10 °C.[1][2]
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted this compound and other non-polar impurities.[1][2]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This protonates the carboxylate group, causing the N-Cbz protected amino acid to precipitate.[1]
-
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[1]
-
Purification (Optional): Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]
Data Presentation
The Schotten-Baumann method is highly effective for a wide range of amino acids, generally providing high yields. The table below summarizes typical yields for the N-Cbz protection of several common amino acids.
| Amino Acid | Typical Yield (%) |
| Glycine | 86–91%[5] |
| Alanine | ~90% |
| Valine | ~90% |
| Leucine | ~90% |
| Phenylalanine | ~90% |
Note: Yields can vary depending on the specific reaction conditions, scale, and the purity of the starting materials.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Cbz protection of amino acids.
Caption: General workflow for Cbz protection of amino acids.
Deprotection of the Cbz Group
The Cbz group is valued for its stability and the specific conditions required for its removal, which provides orthogonality with other protecting groups like Boc and Fmoc.[3] The most common deprotection method is catalytic hydrogenolysis.
Catalytic Hydrogenolysis
This is the most widely used method for Cbz deprotection due to its mild and clean reaction conditions.[1]
Materials:
-
N-Cbz protected amino acid (1.0 equivalent)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)[1]
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)[1]
-
Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)[1]
Procedure:
-
Dissolve the N-Cbz protected amino acid in a suitable solvent.
-
Carefully add the Pd/C catalyst.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then place it under a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate containing the deprotected amino acid can be used directly or the solvent can be removed under reduced pressure.
Other deprotection methods include acidolysis with HBr in acetic acid or using Lewis acids like aluminum chloride.[1] The choice of deprotection method is critical and depends on the presence of other functional groups within the molecule.[1]
References
Application Notes and Protocols for the Derivatization of Amino Acids with Benzyl Chloroformate for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, pharmaceutical development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, most amino acids lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. To overcome this limitation, a pre-column derivatization step is often employed to attach a UV-active functional group to the amino acids.
Benzyl (B1604629) chloroformate (Cbz-Cl), a well-established reagent for the protection of amino groups in organic synthesis, serves as an effective derivatizing agent for the HPLC analysis of amino acids. The reaction between an amino acid and benzyl chloroformate in a basic medium yields a stable N-benzyloxycarbonyl (Cbz) derivative. This Cbz-group not only imparts significant hydrophobicity to the amino acid, making it amenable to separation by reversed-phase HPLC, but also introduces a strong chromophore (the benzene (B151609) ring), allowing for sensitive UV detection.
These application notes provide a detailed protocol for the derivatization of amino acids with this compound and their subsequent quantitative analysis by RP-HPLC with UV detection.
Reaction Mechanism
The derivatization of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion. The reaction is typically carried out in a basic aqueous medium to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid formed as a byproduct.
Caption: Reaction of an amino acid with this compound.
Experimental Protocols
Protocol for Derivatization of Amino Acid Standards
This protocol describes the derivatization of a standard mixture of amino acids.
Materials:
-
Amino acid standard mixture (e.g., 1 mg/mL of each amino acid in 0.1 M HCl)
-
This compound (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of the amino acid standard mixture into a 1.5 mL microcentrifuge tube.
-
Buffering: Add 200 µL of 0.5 M sodium bicarbonate solution to the tube to adjust the pH to approximately 8.5-9.0. Vortex briefly to mix.
-
Derivatization: Add 100 µL of a 50 mg/mL solution of this compound in acetonitrile.
-
Reaction: Immediately cap the tube and vortex vigorously for 1 minute. Let the reaction proceed at room temperature for 10 minutes with occasional vortexing.
-
Quenching (Optional): To consume excess this compound, 50 µL of a 1 M solution of a simple primary amine like glycine (B1666218) can be added and vortexed for an additional 5 minutes.
-
Extraction: Add 500 µL of diethyl ether or ethyl acetate (B1210297) and vortex for 1 minute to extract unreacted this compound and its hydrolysis byproducts.
-
Phase Separation: Centrifuge the tube at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully collect the lower aqueous layer containing the Cbz-amino acids using a syringe and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol for HPLC Analysis of Cbz-Amino Acids
This protocol outlines the chromatographic conditions for the separation and quantification of Cbz-amino acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 28.0 | 10 | 90 |
| 28.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Quantitative Data
The following table summarizes representative quantitative performance data for the HPLC analysis of amino acids derivatized with a this compound analogue (4-(carbazole-9-yl)-benzyl chloroformate), which is expected to have similar performance characteristics to this compound derivatization.[1] This data is provided as an example of the expected performance of the method.
| Amino Acid | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | Precision (RSD, %) |
| L-Lysine | 100-200 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Threonine | 50-200 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Histidine | 20-150 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Valine | 50-400 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Methionine | 20-250 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Isoleucine | 75-175 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Leucine | 50-250 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Tyrosine | 50-250 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Phenylalanine | 50-300 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
| L-Tryptophan | 5-100 | >0.999 | 98.91 - 100.77 | 0.28 - 1.92 |
Experimental Workflow
The overall experimental workflow for the analysis of amino acids using this compound derivatization followed by HPLC is depicted below.
Caption: Workflow for Cbz-amino acid analysis.
Conclusion
The derivatization of amino acids with this compound is a robust and reliable method for their quantitative analysis by reversed-phase HPLC with UV detection. The protocol is straightforward and provides stable derivatives that are well-suited for chromatographic separation. This method offers good sensitivity and can be readily implemented in most analytical laboratories for routine analysis of amino acids in various sample matrices. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in the fields of biotechnology and pharmaceutical development.
References
Application Notes and Protocols for Schotten-Baumann Reactions of Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Schotten-Baumann conditions for the protection of primary and secondary amines as their benzyloxycarbonyl (Cbz) derivatives using benzyl (B1604629) chloroformate (Cbz-Cl). This method is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the preparation of complex molecules in drug development.
Core Concepts of the Schotten-Baumann Reaction for N-Cbz Protection
The Schotten-Baumann reaction is a widely used method for the acylation of amines and alcohols. When applied to the protection of amines with benzyl chloroformate, the reaction is typically performed under biphasic conditions, consisting of an organic solvent and an aqueous basic solution. The primary role of the base is to neutralize the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards the formation of the Cbz-protected amine. Common bases used include sodium hydroxide, sodium carbonate, and sodium bicarbonate. The choice of base and solvent can influence the reaction rate and yield. Maintaining a pH between 8 and 10 is crucial to ensure the amine is sufficiently nucleophilic while minimizing the hydrolysis of this compound.
The Cbz protecting group is valued for its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.
Reaction Mechanism and Experimental Workflow
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion, to yield the Cbz-protected amine.
Caption: Mechanism of N-Cbz protection under Schotten-Baumann conditions.
A general workflow for the synthesis and purification of N-Cbz protected compounds under Schotten-Baumann conditions is depicted below.
Caption: General experimental workflow for N-Cbz protection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-Cbz protection of various substrates using Schotten-Baumann conditions.
Table 1: N-Cbz Protection of Amino Acids
| Amino Acid | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Glycine | Na₂CO₃ | Water | 2-4 | 0 to RT | >90 |
| L-Alanine | Na₂CO₃ | Water | 2-4 | 0 to RT | >90 |
| L-Phenylalanine | Na₂CO₃ | Water | 2-4 | 0 to RT | >85 |
| L-Leucine | Na₂CO₃ | Water | 2-4 | 0 to RT | >85 |
| L-Proline | Na₂CO₃ | Water | 2-4 | 0 to RT | >90 |
Table 2: N-Cbz Protection of Various Amines in Water
| Amine | Reaction Time | Yield (%) |
| Aniline (B41778) | 10 min | 96 |
| 4-Chloroaniline | 1.5 h | 92 |
| Benzylamine | 2 min | 99 |
| Dibenzylamine | 5 min | 98 |
| Pyrrolidine | 2 min | 99 |
Table 3: Comparison of Schotten-Baumann vs. Anhydrous Conditions for N-Cbz-nortropine Synthesis
| Parameter | Schotten-Baumann Conditions | Anhydrous Organic Solvent |
| Base | Inorganic (e.g., NaOH, K₂CO₃) | Organic (e.g., Triethylamine, DIPEA) |
| Solvent System | Biphasic (e.g., Water/DCM) | Anhydrous Organic (e.g., DCM, THF) |
| Typical Reaction Time | ~1 hour | ~30 minutes |
| Reported Yield | Variable (hydrolysis can be a side reaction) | High (~88% crude for a similar compound) |
| Scalability Pros | "Greener" process, inexpensive base | Faster reaction, avoids reactant hydrolysis |
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amino Acid (General Procedure)
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
This compound (Cbz-Cl) (1.1-1.5 equiv)
-
Water
-
Diethyl ether (or other suitable organic solvent for washing)
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate in an Erlenmeyer flask.
-
Cool the vigorously stirred solution to 0 °C in an ice bath.
-
Add this compound dropwise to the cold solution, ensuring the pH is maintained between 8 and 10.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted this compound.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with dilute hydrochloric acid. The N-Cbz protected amino acid will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Protocol 2: N-Cbz Protection of an Aniline
Materials:
-
Aniline (1.0 equiv)
-
This compound (Cbz-Cl) (1.05 equiv)
-
Water
-
Ethyl Acetate (B1210297) (EtOAc)
Procedure:
-
To a mixture of aniline (1 mmol) and this compound (1.05 mmol), add 3 mL of water.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For aniline, the reaction is typically complete within 10 minutes.
-
Upon completion, add 10 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Safety Considerations
This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving this compound are often exothermic, and appropriate temperature control is necessary, especially on a larger scale.
Application Notes and Protocols: Deprotection of the Cbz Group via Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in organic synthesis, especially valued in peptide synthesis and the development of complex pharmaceutical molecules.[1][2] Its widespread use stems from its stability across a variety of reaction conditions and, most importantly, its clean and efficient removal by catalytic hydrogenation.[1][2] This method, celebrated for its mild conditions and high yields, involves the cleavage of the C-O benzylic bond, liberating the free amine.
This document offers a detailed guide to the theory and practice of Cbz group deprotection via catalytic hydrogenation, including both standard hydrogenolysis with hydrogen gas and transfer hydrogenation techniques.
Reaction Mechanism
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a two-step process facilitated by a transition metal catalyst, most commonly palladium on carbon (Pd/C).[1][3]
-
Hydrogenolysis: The catalyst facilitates the cleavage of the benzyl-oxygen bond by hydrogen. This step produces toluene (B28343) and a transient carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes to release the desired free amine and carbon dioxide gas.[2][3]
The overall transformation is generally clean, with the primary byproducts being the easily removable toluene and gaseous carbon dioxide.[4][5]
Data Presentation: A Comparative Overview of Catalytic Systems
The efficiency of Cbz deprotection is highly dependent on the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following table summarizes various catalytic systems to aid in method selection.
| Substrate | Catalyst (mol%) | Hydrogen Source & Pressure | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂ (1 atm) | H₂O (with TPGS-750-M) | < 2 | Room Temp. | >95 | [1] |
| N-Cbz-dioctylamine | 10% Pd/C (10-20 mol%) | H₂ (balloon) | Methanol (MeOH) | N/A | Room Temp. | N/A | [1] |
| Generic Cbz-Amine | 10% Pd/C (0.1 equiv) | H₂ (atmosphere) | 1:1 EtOH/EtOAc | 72 | Room Temp. | 99 | [6] |
| Generic Cbz-Amine | 10% Pd/C | H₂ (3.0 kg/cm ²) | Ethyl Acetate (EtOAc) | Overnight | N/A | 92 | [6] |
| Generic Cbz-Amine | 10% Pd/C | H₂ (40 psi) | Methanol (MeOH) | N/A | Room Temp. | 65 | [6] |
| Generic Cbz-Amine | 5% Pd/C | H₂ (atmosphere) | Methanol (MeOH) | 3 | Room Temp. | N/A | [6] |
| Cbz-Protected Amine | 10% Pd/C (10-20 mol%) | Formic Acid (2-5 equiv) | MeOH or EtOH | N/A | Room Temp. | N/A | [1] |
| Cbz-(OBn)Tyr-OMe | N/A | H₂ (full mode) | EtOAc:EtOH:AcOH (1:1:1) | 3.5 | 80 | 83 |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis with Hydrogen Gas (H₂)
This method is highly efficient but requires the proper handling of flammable hydrogen gas and a potentially pyrophoric catalyst.[2][5]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C, typically 5-10 mol% or 10-20% by weight)[2][5]
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)[7]
-
Hydrogen gas (H₂)[5]
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)[5]
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of MeOH) in a reaction vessel appropriate for hydrogenation.[1]
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.[1]
-
Seal the vessel and purge the system to remove oxygen. This is typically done by evacuating the vessel and backfilling with an inert gas, repeating the cycle 3-5 times.[2][5]
-
Introduce hydrogen gas to the system, either by pressurizing the vessel (e.g., 40-50 psi) or by attaching a hydrogen-filled balloon.[4][6]
-
Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for the heterogeneous reaction.[4]
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 2-24 hours.[5]
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent to ensure complete recovery of the product.[1][2]
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary via crystallization, chromatography, or other standard methods.[1]
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the use of hydrogen gas by employing a hydrogen donor, making it more convenient for standard laboratory setups.[8] Common hydrogen donors include formic acid and ammonium (B1175870) formate (B1220265).[1][8]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C, 10-20 mol%)
-
Hydrogen Donor (e.g., Formic acid or Ammonium formate, 2-5 equivalents)[1]
-
Solvent (e.g., Methanol, Ethanol)
-
Filtration aid (e.g., Celite®)
-
Reaction flask with a stirring apparatus
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a round-bottom flask.[1]
-
Carefully add 10% Pd/C to the solution.
-
With vigorous stirring, add the hydrogen donor (e.g., formic acid) dropwise to the suspension at room temperature.[1]
-
Continue to stir the mixture and monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the solvent.[2]
-
Concentrate the filtrate under reduced pressure.
-
Note: If formic acid is used, the product will be an ammonium formate salt. To obtain the free amine, dissolve the residue in a suitable solvent, neutralize with a mild base (e.g., saturated sodium bicarbonate solution), and then perform an extraction.[1]
Mandatory Visualizations
Caption: Experimental workflow for Cbz deprotection.
Caption: Mechanism of Cbz hydrogenolysis.
Troubleshooting & Optimization
| Issue | Possible Cause(s) | Solution(s) |
| Slow or Incomplete Reaction | Catalyst Poisoning: Sulfur-containing groups (thiols, thioethers) can deactivate the palladium catalyst.[4][8] | Ensure starting material is free of sulfur impurities. If the substrate contains sulfur, consider alternative deprotection methods.[4][9] |
| Poor Catalyst Quality/Activity: The catalyst may be old or from a poor batch.[4][8] | Use a fresh, high-quality catalyst. In some cases, increasing the catalyst loading can help.[4] | |
| Insufficient Hydrogen: Atmospheric pressure may be inadequate for challenging substrates, or the transfer reagent may be depleted.[4][8] | Increase hydrogen pressure (e.g., to 50 psi). If using a transfer reagent, add more as needed.[4] | |
| Inadequate Mixing: Poor contact between the substrate and the heterogeneous catalyst.[4] | Ensure vigorous stirring or agitation throughout the reaction.[4] | |
| Side Reactions | Over-reduction: Other functional groups (alkenes, alkynes, nitro groups, aryl halides) may also be reduced.[4][10] | Use milder conditions or switch to transfer hydrogenation, which can offer better selectivity.[4] |
| N-Benzylation: The deprotected amine can react with benzyl (B1604629) byproducts, especially if the reaction stalls.[4] | Ensure the reaction goes to completion and that there is a sufficient supply of hydrogen.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for the Use of Sodium Bicarbonate with Benzyl Chloroformate in Amine Protection
Introduction
The reaction between sodium bicarbonate and benzyl (B1604629) chloroformate is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines. This process, a modification of the Schotten-Baumann reaction, introduces the benzyloxycarbonyl (Cbz or Z) protecting group, which is instrumental in multi-step syntheses, especially in peptide chemistry and the development of pharmaceutical agents. The Cbz group is valued for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1]
Sodium bicarbonate plays a critical role in this reaction by neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1][2] This neutralization is essential to drive the reaction to completion and to prevent the protonation of the starting amine, which would render it non-nucleophilic.[2] The use of a mild base like sodium bicarbonate is often preferred over stronger bases such as sodium hydroxide (B78521) to minimize side reactions, including the di-protection of primary amines.[2] For sensitive substrates like amino acids, maintaining a stable pH between 8 and 10 is crucial to prevent racemization.[3] A combination of sodium carbonate and sodium bicarbonate can be employed to effectively buffer the reaction mixture within this optimal pH range.[3][4]
These application notes provide detailed protocols for the N-Cbz protection of amines and amino acids using benzyl chloroformate and sodium bicarbonate, along with data on reaction conditions and yields.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the N-Cbz protection of various amines and amino acids using this compound in the presence of a base.
Table 1: N-Cbz Protection of Amino Acids
| Amino Acid | Base(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Glycine | NaOH | Water | 0 | 0.5 | 86-91 | [5] |
| (S)-Valine | Na₂CO₃ | Water | Not Specified | Overnight | Not Specified | [6] |
| General Amino Acids | Na₂CO₃ / NaHCO₃ | Water | 0-5 | 2-4 | Not Specified | [1] |
| S-trityl-L-cysteine | NaHCO₃ | Dioxane / Water | 0 to RT | 4-6 | Not Specified | [7] |
Table 2: N-Cbz Protection of Amines
| Amine | Base(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Benzylamine | NaOH | Dichloromethane / Water | 0 | 5 | 86 | [8] |
| Aniline | NaHCO₃ | THF / Water | Room Temp | 0.5 | Not Specified | [1] |
| General Primary Amines | NaHCO₃ | Suitable Organic Solvent | 0 to RT | 1-2 | Not Specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of a Primary Amine
This protocol outlines a general method for the protection of primary amines using this compound and sodium bicarbonate.
Materials:
-
Primary Amine (1.0 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
This compound (Cbz-Cl) (1.05 - 1.2 equiv)[2]
-
Tetrahydrofuran (THF) and Water (1:1 mixture)[1]
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature is maintained at 0 °C.[2]
-
Allow the reaction to stir at 0 °C for 1-2 hours.[2]
-
Let the reaction warm to room temperature and continue to stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.[2]
Protocol 2: N-Cbz Protection of an Amino Acid under Schotten-Baumann Conditions
This protocol is a widely used method for the N-Cbz protection of amino acids.
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or a mixture of Sodium Carbonate and Sodium Bicarbonate[1]
-
This compound (Cbz-Cl) (1.05 - 1.2 equiv)[1]
-
Water
-
Diethyl Ether
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
Procedure:
-
Dissolve the amino acid (1.0 equiv) in an aqueous solution of sodium carbonate (or a Na₂CO₃/NaHCO₃ mixture) to maintain the pH between 9 and 10.[1][2]
-
Cool the solution to 0-5 °C in an ice bath.[1]
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[1]
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.[1]
-
After the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted this compound and benzyl alcohol.[2]
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with cold 1 M HCl.[1][2]
-
The N-Cbz protected amino acid will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]
-
Alternatively, if the product does not precipitate, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.[2]
Visualizations
Reaction Mechanism
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the chloride leaving group. The sodium bicarbonate neutralizes the hydrochloric acid byproduct.[1][2]
Caption: Mechanism of N-Cbz protection of an amine.
Experimental Workflow
The general workflow for the N-Cbz protection of an amine using this compound and sodium bicarbonate involves several key steps from reaction setup to product isolation and purification.
Caption: General workflow for N-Cbz protection.
Logical Relationship: Role of Sodium Bicarbonate
Sodium bicarbonate serves multiple crucial functions in the N-Cbz protection reaction, all contributing to a successful and high-yielding transformation.
Caption: The multifaceted role of sodium bicarbonate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. An improved large scale procedure for the preparation of N-Cbz amino acids [agris.fao.org]
- 5. benchchem.com [benchchem.com]
- 6. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
Application Notes and Protocols: Benzyl Chloroformate in a Biphasic THF/Water System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzyl (B1604629) chloroformate (Cbz-Cl) in a biphasic tetrahydrofuran (B95107) (THF)/water solvent system for the protection of amine functional groups. This method, often referred to as the Schotten-Baumann reaction condition, is a cornerstone in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1][2][3][4] The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for amines, effectively suppressing their nucleophilicity and basicity.[5] It is stable under a variety of reaction conditions but can be readily removed by methods such as catalytic hydrogenation.[6]
Core Principles
The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution mechanism.[6][7] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of Cbz-Cl. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is used to neutralize the hydrochloric acid generated, driving the reaction to completion.[6][7] The use of a biphasic THF/water system is advantageous as it can help to dissolve a wide range of amine substrates, from those that are water-soluble to those that are more organic-soluble.[7]
Data Presentation
The following tables summarize typical reaction parameters and troubleshooting strategies for the Cbz protection of amines using this compound in a THF/water system.
Table 1: Typical Reaction Parameters for Cbz Protection
| Parameter | Value/Condition | Rationale |
| Solvent System | Tetrahydrofuran (THF) / Water | Accommodates a wide range of substrate solubilities.[7] |
| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) | Neutralizes HCl byproduct; weaker bases like NaHCO₃ can help prevent side reactions.[6][7] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can help control exothermic reactions and minimize side reactions like di-protection.[7] |
| Stoichiometry (Cbz-Cl) | 1.05 - 1.5 equivalents | A slight excess ensures complete reaction of the amine.[6][7] |
| Reaction Time | 1 - 20 hours | Monitored by Thin Layer Chromatography (TLC) for completion.[6] |
Table 2: Troubleshooting Common Side Reactions
| Side Reaction | Cause | Mitigation Strategy |
| Di-Cbz Protection of Primary Amines | Excess Cbz-Cl, strong base, high temperature. | Use a slight excess of Cbz-Cl (1.05-1.2 eq), add Cbz-Cl slowly at 0°C, use a milder base like NaHCO₃.[7] |
| Hydrolysis of this compound | Reaction with water. | Add Cbz-Cl slowly to the reaction mixture, perform the reaction at a lower temperature.[7] |
| Racemization of α-Amino Acids | Use of a strong base. | Use a weaker base or carefully control the pH (between 9-10).[1][7] |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of an Amine
This protocol is a standard method for the protection of a primary or secondary amine using this compound in a THF/water system.
-
Dissolution: Dissolve the amine (1.0 eq) in a mixture of THF and water. The ratio of THF to water can be adjusted to ensure complete dissolution of the starting material.
-
Basification: Add sodium bicarbonate (2.0 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add this compound (1.1-1.2 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. The reaction progress should be monitored by TLC.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: N-Cbz Protection of an Amino Acid
This protocol is specifically adapted for amino acids, which may have different solubility and reactivity.
-
Dissolution: Dissolve the amino acid (1.0 eq) in 2 M NaOH solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Simultaneous Addition: Simultaneously add a solution of this compound (1.1 eq) in THF and an additional equivalent of 2 M NaOH dropwise to the stirred amino acid solution. Maintain the pH between 9 and 10 and the temperature at 0 °C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted this compound and benzyl alcohol.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the N-Cbz protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the product.
-
Visualizations
Caption: Mechanism of Cbz protection of an amine.
References
- 1. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Cbz Protection of Aniline and Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2][3] Its popularity stems from the stability of the resulting carbamate (B1207046) under various reaction conditions and the diverse methods available for its removal.[1][2] This document provides detailed application notes and protocols for the Cbz protection of aniline (B41778) and other aromatic amines.
Introduction
Aniline and its derivatives are crucial building blocks for many pharmaceuticals.[1] The amino group in these compounds is nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic steps like acylations, alkylations, or cross-coupling reactions.[1] The Cbz group, introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl), effectively reduces the nucleophilicity of the nitrogen atom by forming a stable carbamate.[1][2]
Key Advantages of Cbz Protection:
-
Stability: Cbz-protected amines are stable under a wide range of conditions, including basic and mildly acidic media.[1][4]
-
Crystallinity: The introduction of the Cbz group often improves the crystallinity of intermediates, which simplifies their purification by recrystallization.[1]
-
Orthogonality: The Cbz group is compatible with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), allowing for selective deprotection in multi-step syntheses.[1][5]
-
Versatile Removal: The Cbz group can be cleaved under various conditions, most commonly by catalytic hydrogenolysis.[2][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Cbz Protection of Amines
| Entry | Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | Cbz-Cl, NaHCO3, THF/H2O (2:1), 0 °C | 20 h | 90 | [2] |
| 2 | Aniline | Cbz-Cl, Water, Room Temperature | 10 min | High | [1] |
| 3 | Various Amines | Cbz-Cl, PEG-400, Room Temperature | 5-15 min | 92-98 | [4] |
| 4 | Various Amines | Cbz-Cl, Water, Room Temperature | 2-5 min | 98-99 | [6] |
Table 2: Comparison of Deprotection Methods for N-Cbz Aniline
| Entry | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1 | 10% Pd-C, NaBH4 (1 equiv.), Methanol, Room Temperature | 5 min | 98 | [7] |
| 2 | 5% Pd-C, H2 (atmospheric pressure), Methanol, 60 °C | 40 h | Not specified | [2] |
| 3 | AlCl3, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Room Temperature | Not specified | High | [8] |
| 4 | 2-Mercaptoethanol, K3PO4, DMA, 75 °C | Not specified | High | [8] |
Experimental Protocols
Protocol 1: Cbz Protection of Aniline using Benzyl Chloroformate in a Biphasic System
This protocol is a standard and widely used method for the Cbz protection of anilines.
Materials:
-
Aniline
-
This compound (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a solution of aniline (2.64 mmol) in a mixture of THF and water (2:1, 15 mL), add sodium bicarbonate (5.27 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (3.96 mmol) to the reaction mixture at 0 °C.
-
Stir the solution at the same temperature for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., 40% EtOAc/n-hexane) to obtain N-Cbz-aniline.[2]
Protocol 2: "Green" Cbz Protection of Aniline in Water
This protocol offers an environmentally friendly alternative by using water as the solvent.[9]
Materials:
-
Aniline
-
This compound (Cbz-Cl)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a mixture of aniline (1 mmol) and this compound (1.05 mmol), add 3 mL of distilled or tap water.[9]
-
Stir the mixture vigorously at room temperature for the appropriate time (typically 2-5 minutes, as indicated by TLC).[6]
-
Upon completion of the reaction, add 10 mL of water and extract the mixture with ethyl acetate (2 x 5 mL).[9]
-
Concentrate the combined organic extracts and purify the residue by column chromatography (silica gel, hexane-EtOAc, 19:1) to yield the pure Cbz-protected aniline.[9]
Protocol 3: Deprotection of N-Cbz-Aniline via Catalytic Hydrogenolysis
This is the most common method for the removal of the Cbz group.
Materials:
-
N-Cbz-aniline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2) or a hydrogen donor like sodium borohydride (B1222165) (NaBH4)
-
Celite
Procedure using H2 gas:
-
Dissolve N-Cbz-aniline in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.
Procedure using Transfer Hydrogenolysis with NaBH4:
-
To a solution of N-Cbz aniline (1 mmol) in methanol, add 10% Pd-C (10 wt%).[7]
-
Add sodium borohydride (1-4 equivalents) portion-wise at room temperature.[1]
-
Stir the mixture for 5-10 minutes.[1]
-
Filter the mixture through Celite to remove the catalyst.[1]
-
Concentrate the filtrate to yield aniline.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. ijacskros.com [ijacskros.com]
Application Notes and Protocols: Use of Benzyl Chloroformate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) is a cornerstone reagent in organic synthesis, particularly valued for its role in the protection of amine functionalities during the synthesis of complex pharmaceutical intermediates.[1][2] Its primary application is the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group, a robust yet selectively cleavable moiety that masks the nucleophilicity and basicity of amines.[1][3] This strategy is fundamental in multi-step syntheses, preventing unwanted side reactions and ensuring high purity of the target active pharmaceutical ingredients (APIs).[2]
Historically, the development of the Cbz group by Leonidas Zervas and Max Bergmann in the 1930s revolutionized peptide synthesis, enabling the controlled assembly of amino acids for the first time.[1][4] While modern methods have emerged, the Cbz group remains a vital tool in both academic research and industrial-scale pharmaceutical production, including in the synthesis of antibiotics and various pesticide intermediates.[2]
These application notes provide detailed protocols for the introduction and removal of the Cbz protecting group, a summary of reaction conditions, and essential safety information for handling benzyl chloroformate.
Data Presentation: N-Cbz Protection and Deprotection Parameters
The selection of appropriate reaction conditions is critical for the successful protection and deprotection of amines with the Cbz group. The following tables summarize typical parameters for these transformations.
Table 1: Typical Reaction Conditions for N-Cbz Protection of Amines
| Parameter | Condition | Notes |
| Stoichiometry of Cbz-Cl | 1.05 - 1.2 equivalents | A slight excess is used to ensure complete reaction of the amine. A large excess can lead to di-protection of primary amines.[5] |
| Base | Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | The base neutralizes the HCl byproduct, driving the reaction to completion.[5][6] The choice of base can influence the reaction rate and selectivity. |
| Solvent | Water, Dioxane, Ethyl Acetate, Tetrahydrofuran (THF) | The choice of solvent depends on the solubility of the starting amine. Schotten-Baumann conditions often use a biphasic system.[5][6] |
| Temperature | 0 - 5 °C | The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side reactions like the hydrolysis of this compound.[5][6] |
| pH | 8 - 10 | Maintaining a basic pH is crucial for the reaction to proceed efficiently.[5][6] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] |
Table 2: Comparison of Cbz Deprotection Methodologies
| Method | Reagents/Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, 5-10 mol% Pd/C in Methanol, Ethanol, or Ethyl Acetate | Mild, neutral pH, high yields, and clean byproducts (toluene and CO₂). | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). Safety concerns with hydrogen gas. |
| Transfer Hydrogenolysis | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions. | May require higher catalyst loading or longer reaction times compared to catalytic hydrogenolysis. |
| Acidic Cleavage | 33% HBr in Acetic Acid | Effective for substrates sensitive to hydrogenation. | Harsh conditions may not be suitable for acid-labile functional groups.[7] |
| Lewis Acid Cleavage | AlCl₃/Hexafluoroisopropanol (HFIP) | Can selectively remove Cbz in the presence of other sensitive groups like nitro groups and double bonds.[8] | Requires stoichiometric amounts of the Lewis acid and careful workup. |
| Alcoholysis | Methanol, Ethanol, or t-butanol | Mild method for deprotection of Cbz on certain heterocyclic compounds like imidazoles and pyrazoles.[9][10] | Substrate scope is limited.[9][10] |
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amino Acid under Schotten-Baumann Conditions
This protocol describes a widely used method for the N-Cbz protection of amino acids on a laboratory scale.[6]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃)
-
This compound (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Diethyl ether or Ethyl Acetate (for extraction)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate, adjusting the pH to between 8 and 10.[6]
-
Cool the solution to 0-5 °C in an ice bath.[6]
-
Slowly add this compound to the stirred solution while maintaining the temperature and pH.[5][6]
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[6]
-
Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted this compound.[6]
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.[6]
-
The N-Cbz protected amino acid will precipitate out of the solution.[6]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6]
Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
This is the most common and mildest method for the removal of the Cbz group.[11]
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.[11]
-
To the solution, add 10% Palladium on carbon (Pd/C) catalyst.[11]
-
Place the reaction mixture under an atmosphere of hydrogen (H₂).[11]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.[11]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Deprotection of a Cbz-Protected Amine using HBr in Acetic Acid
This method is suitable for substrates that are sensitive to hydrogenation.[11]
Materials:
-
Cbz-protected compound
-
Glacial Acetic Acid
-
33% solution of Hydrobromic Acid in Acetic Acid (HBr/AcOH)
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[11]
-
Add the solution of hydrobromic acid in acetic acid to the mixture.[11]
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether, or the acid can be neutralized through an aqueous work-up.
Mandatory Visualizations
Caption: Mechanism of amine protection using this compound.
Caption: Workflow for a typical N-Cbz protection experiment.
Caption: Pathway for Cbz deprotection by catalytic hydrogenolysis.
Safety Precautions
This compound is a corrosive, lachrymatory, and toxic compound that requires careful handling in a well-ventilated fume hood.[12][13][14] It is also sensitive to moisture and will decompose in contact with water or moist air to produce corrosive hydrogen chloride gas.[14][15]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[12][16]
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[12]
-
Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.[12]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as water and strong acids.[12][14] Storage at 2-8°C is recommended.[12]
-
Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen).[12]
-
Use non-sparking tools and follow proper grounding procedures to avoid static electricity.[12]
In Case of Exposure:
-
Inhalation: Move the person to fresh air immediately. Seek medical attention.[17]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[17]
Conclusion
This compound remains an indispensable reagent for the protection of amines in the synthesis of pharmaceutical intermediates. The Cbz group offers a balance of stability and selective reactivity, making it a versatile tool for organic chemists. By following the detailed protocols and safety guidelines presented in these application notes, researchers can effectively and safely utilize this compound to achieve their synthetic goals in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. This compound | www.wenxuecity.com [wenxuecity.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. This compound [commonorganicchemistry.com]
- 14. nj.gov [nj.gov]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. chemos.de [chemos.de]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Protecting Group Strategy in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone methodology for achieving complex molecular architectures.[1] Protecting groups are chemical moieties that are temporarily introduced to mask a reactive functional group, preventing it from undergoing undesired reactions during subsequent synthetic transformations.[1][2] The successful synthesis of many pharmaceuticals and complex natural products relies heavily on the judicious selection, application, and removal of these groups.[3] This document provides a comprehensive overview of protecting group strategies, with a focus on alcohols, amines, and carbonyl groups, offering detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
The core principle of a successful protecting group strategy lies in its ability to be introduced and removed in high yields under mild conditions, while remaining robust to the reaction conditions applied to other parts of the molecule.[3] Furthermore, the concept of orthogonal protection is paramount in the synthesis of polyfunctional molecules. Orthogonal protecting groups can be selectively removed in any order without affecting other protecting groups present in the molecule, allowing for precise and controlled synthetic manipulations.[4][5][6]
Data Presentation: Comparison of Common Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthetic planning. The following tables provide a comparative summary of quantitative data for common protecting groups for alcohols, amines, and carbonyls, focusing on typical yields and reaction times for their installation and removal.
Table 1: Comparative Data for Alcohol Protecting Groups
| Protecting Group | Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole (B134444), DMF, rt, 2-4 h | >95 | TBAF, THF, rt, 1-4 h | >95 | [7] |
| TIPS | Primary Alcohol | TIPSCl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >90 | [7] |
| TBDPS | Primary Alcohol | TBDPSCl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >90 | [7] |
| Benzyl (Bn) | Primary Alcohol | BnBr, NaH, THF, 4.5 h | 98 | H₂, Pd/C, MeOH, rt | >95 | [8] |
Table 2: Comparative Data for Amine Protecting Groups
| Protecting Group | Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference |
| Boc | Primary Amine | (Boc)₂O, Base (e.g., NaOH, TEA), THF/H₂O, rt, 8-12 h | >90 | TFA, DCM, rt, 2 h | >95 | [9] |
| Cbz (Z) | Primary Amine | Cbz-Cl, Base (e.g., NaHCO₃), H₂O/THF, rt, 2-20 h | >90 | H₂, Pd/C, MeOH, rt | >95 | [9] |
| Fmoc | Primary Amine | Fmoc-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O, rt | >90 | 20% Piperidine in DMF, rt | >95 | [10] |
Table 3: Comparative Data for Carbonyl Protecting Groups
| Protecting Group | Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference |
| Dimethyl Acetal | Aldehyde/Ketone | Methanol, Acid catalyst (e.g., TsOH), rt | >90 | Aqueous Acid (e.g., HCl), rt | >95 | [11][12] |
| Ethylene (B1197577) Ketal | Aldehyde/Ketone | Ethylene glycol, Acid catalyst (e.g., TsOH), Dean-Stark, reflux | >90 | Aqueous Acid (e.g., HCl), rt | >95 | [11][13] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of representative functional groups.
Protocol 1: Protection of a Primary Alcohol with TBDMS
Reaction: R-CH₂-OH + TBDMSCl → R-CH₂-O-TBDMS
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure TBDMS-protected alcohol.
Protocol 2: Deprotection of a TBDMS Ether
Reaction: R-CH₂-O-TBDMS → R-CH₂-OH
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Protection of a Primary Amine with Boc
Reaction: R-NH₂ + (Boc)₂O → R-NH-Boc
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in a mixture of THF and water.
-
Add NaOH (1.5 eq) and stir until dissolved.
-
Add (Boc)₂O (1.1 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-protected amine.
Protocol 4: Deprotection of a Boc-Protected Amine
Reaction: R-NH-Boc → R-NH₂
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 5: Protection of a Ketone as an Ethylene Ketal
Reaction: R₂C=O + HOCH₂CH₂OH → R₂C(OCH₂CH₂O)
Materials:
-
Ketone
-
Ethylene glycol
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the ketone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of TsOH monohydrate.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be collected in the side arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the ketal.
Protocol 6: Deprotection of an Ethylene Ketal
Reaction: R₂C(OCH₂CH₂O) → R₂C=O
Materials:
-
Ethylene ketal
-
Water
-
Hydrochloric acid (HCl, e.g., 1M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ethylene ketal in a mixture of acetone and water.
-
Add a catalytic amount of HCl.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected ketone.
Visualization of Workflows and Logic
Decision-Making for Protecting Group Selection
The choice of a protecting group is a multifactorial decision based on the stability of the protecting group to various reaction conditions and the orthogonality required for the synthetic route.
Caption: A logical workflow for selecting a suitable protecting group.
General Workflow for Multi-Step Synthesis with Protecting Groups
A typical multi-step synthesis involving protecting groups follows a cyclical pattern of protection, reaction, and deprotection.
Caption: A simplified workflow for a multi-step synthesis.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Acidic Workup in Benzyl Chloroformate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide synthesis and the creation of complex molecules. The reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) is a common method for introducing this protecting group. A critical step following this reaction is the workup, which is designed to remove excess reagents, byproducts, and impurities, leading to the isolation of the pure N-Cbz protected product. An acidic workup is a frequently employed strategy, especially for removing unreacted basic starting materials and other basic impurities. This document provides detailed application notes, experimental protocols, and comparative data for the acidic workup of reactions involving benzyl chloroformate.
Core Concepts of Acidic Workup for Cbz-Protection Reactions
An acidic workup in the context of a Cbz protection reaction serves several key purposes:
-
Neutralization of Base: The Cbz protection reaction is typically carried out in the presence of a base to neutralize the HCl generated. The acidic workup neutralizes this base.
-
Removal of Unreacted Amine: Any unreacted starting amine will be protonated by the acid, forming a water-soluble salt that can be efficiently removed in the aqueous phase during an extraction.
-
Product Isolation: Depending on the properties of the N-Cbz protected product, the acidic workup can be tailored for either liquid-liquid extraction or precipitation.
-
Extraction: For water-insoluble Cbz-protected compounds, after quenching the reaction, the product is extracted into an organic solvent. The organic layer is then washed with a dilute aqueous acid solution.
-
Precipitation: For Cbz-protected amino acids, which are often soluble in the aqueous reaction mixture at a basic or neutral pH, acidification of the aqueous layer to a specific acidic pH (typically around 2-3) will cause the desired product to precipitate out of the solution.[1]
-
Data Presentation: Comparison of Acidic Workup Protocols
The following table summarizes quantitative data from various acidic workup protocols for Cbz-protection reactions. Due to the variability in substrates and specific reaction conditions across different studies, this table aims to provide illustrative examples rather than a direct, controlled comparison.
| Substrate | Workup Protocol | Yield (%) | Chemical Purity (%) | Optical Purity (%) | Reference |
| 3-Azabicyclo[3.3.0]octane hydrochloride | Extraction with tert-butyl methyl ether, washed with 0.1 N aq. HCl, followed by sat. aq. NaHCO3. | 96 | Analytically pure | Not Applicable | [2] |
| 1,2,3,6-Tetrahydropyridine | Extraction with tert-butyl methyl ether, washed with 0.1 N aq. HCl, followed by sat. aq. NaHCO3, then column chromatography. | 23 | >95 (after chromatography) | Not Applicable | [2] |
| L-Cyclohexylglycine (L-CHG) | Neutralization with hydrochloric acid, extraction with ethyl acetate, washed with water, and crystallization from n-heptane. | 82.3 | 99.5 | 100.0 | [1] |
| Glycine | Acidification of the aqueous layer to Congo red with concentrated HCl, followed by filtration of the precipitate. | 82-89 | Not specified | Not Applicable | Organic Syntheses, Coll. Vol. 3, p.167 (1955) |
Experimental Protocols
Protocol 1: General Acidic Workup via Extraction for N-Cbz Protected Amines
This protocol is suitable for water-insoluble N-Cbz protected amines.
Materials:
-
Reaction mixture containing the N-Cbz protected amine
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane, or tert-butyl methyl ether)
-
Dilute aqueous acid (e.g., 0.1 N to 1 N HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).[2] Perform the extraction two to three times to ensure complete recovery of the product. Combine the organic layers.
-
Acid Wash: Wash the combined organic layers with a dilute aqueous acid solution (e.g., 0.1 N HCl).[2] This step removes any unreacted amine and other basic impurities.
-
Neutral Wash: To remove any residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[2]
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-Cbz protected amine.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
Protocol 2: Acidic Workup via Precipitation for N-Cbz Protected Amino Acids
This protocol is particularly useful for the isolation of N-Cbz protected amino acids.
Materials:
-
Aqueous reaction mixture containing the N-Cbz protected amino acid
-
Concentrated acid (e.g., hydrochloric acid)
-
pH indicator paper or a pH meter
-
Ice bath
-
Buchner funnel and filter paper
-
Cold deionized water
-
Standard laboratory glassware
Procedure:
-
Preparation: After the reaction is complete, if an organic solvent was used, remove it under reduced pressure. If the reaction mixture is biphasic, separate the aqueous layer.
-
Cooling: Cool the aqueous solution in an ice bath. This helps to minimize the solubility of the product and control the heat generated during acidification.
-
Acidification: While stirring vigorously, slowly add concentrated acid (e.g., HCl) dropwise to the cold aqueous solution. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH reaches approximately 2.[1] The N-Cbz protected amino acid will precipitate as a solid.
-
Isolation: Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter with small portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified N-Cbz protected amino acid under vacuum to a constant weight.
Mandatory Visualization
Logical Workflow for Acidic Workup of a this compound Reaction
Caption: Workflow for acidic workup of Cbz-protection reactions.
Signaling Pathway: Not Applicable
The concept of a "signaling pathway" is not directly applicable to a chemical workup procedure. The provided Graphviz diagram illustrates the logical workflow of the experimental process.
References
Palladium on Carbon (Pd/C) for Carboxybenzyl (Cbz) Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development. Its popularity stems from its stability under a range of reaction conditions and its susceptibility to removal by catalytic hydrogenolysis. Palladium on carbon (Pd/C) is the most common and efficient catalyst for this transformation, offering mild reaction conditions and clean byproducts. This document provides detailed application notes, experimental protocols, and comparative data for the Cbz deprotection using Pd/C.
The general mechanism for Cbz deprotection via hydrogenolysis involves the cleavage of the benzylic C-O bond of the carbamate (B1207046) in the presence of a palladium catalyst and a hydrogen source. This process forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[1]
Data Presentation: Comparison of Reaction Conditions
The efficiency of Cbz deprotection using Pd/C can be influenced by several factors, including the choice of hydrogen source, solvent, catalyst loading, and reaction time. The following tables summarize quantitative data for various protocols, allowing for easy comparison.
Table 1: Cbz Deprotection using Pd/C with Hydrogen Gas (H₂)
| Catalyst Loading (wt%) | Substrate Concentration | Solvent | H₂ Pressure | Temperature | Reaction Time | Yield (%) | Reference |
| 10% | 0.1 M | 1:1 EtOH/EtOAc | 1 atm (balloon) | Room Temp. | 72 h | 99 | [2] |
| 5-10% | Not specified | Methanol (B129727) | 1 atm (balloon) | Room Temp. | A few hours | High | [1] |
| 10-20% (by weight of substrate) | 0.1 M | Methanol | Not specified | Room Temp. | 2-16 h | High | [3] |
| 10% | Not specified | Ethanol | Mild to high pressure | Not specified | Not specified | Works well | [4] |
Table 2: Cbz Deprotection using Pd/C with Transfer Hydrogenation
| Catalyst Loading (wt%) | Hydrogen Donor (equiv.) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 10% | Ammonium (B1175870) Formate (B1220265) (4-5) | Methanol | Room Temp. or gentle reflux | 30 min - 2 h | High | [5] |
| 10% | Sodium Borohydride (1.0) | Methanol | Room Temp. | 3-10 min | 93-98 | [1] |
| 10-20% (by weight of substrate) | Ammonium Formate (3-5) | Methanol/Water | Room Temp. | 30 min - 2 h | High | [3] |
| 10% | Ammonium Formate (2-4) | Methanol or DMF | Room Temp. | Not specified | Quantitative | [6] |
Experimental Protocols
Protocol 1: Cbz Deprotection using Palladium on Carbon with Hydrogen Gas
This protocol describes a standard and widely used method for Cbz deprotection.[1][7]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or Parr shaker)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equiv.) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 wt% relative to the substrate) to the solution under an inert atmosphere.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Inert Gas Purge: Evacuate the flask and backfill with an inert gas. Repeat this cycle 3-5 times to ensure the removal of air.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. It is good practice to wash the filter cake with water before disposal.
-
Concentration: Wash the Celite® pad with the reaction solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purification: If necessary, purify the crude product by a suitable method such as crystallization or column chromatography.
Protocol 2: Cbz Deprotection using Palladium on Carbon with Ammonium Formate (Transfer Hydrogenation)
This protocol provides a convenient alternative to using flammable hydrogen gas.[3][5]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv.) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 wt% relative to the substrate) to the solution.
-
Reagent Addition: Add ammonium formate (3-5 equiv.) to the reaction mixture in portions. The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentration: Wash the Celite® pad with methanol and combine the filtrates. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue can be further purified by recrystallization or chromatography to remove excess ammonium formate and other byproducts.
Mandatory Visualizations
Cbz Deprotection Mechanism
Caption: Mechanism of Cbz deprotection using Pd/C and hydrogen.
Experimental Workflow for Cbz Deprotection
Caption: General experimental workflow for Cbz deprotection.
Troubleshooting
-
Slow or Incomplete Reaction:
-
Catalyst Activity: The Pd/C catalyst may be old or of poor quality. Use a fresh batch of catalyst.
-
Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the palladium catalyst.
-
Insufficient Hydrogen: Ensure an adequate supply of hydrogen gas or a sufficient excess of the transfer hydrogenation reagent.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent. Consider a different solvent or solvent mixture.
-
-
Side Reactions:
-
Reduction of Other Functional Groups: Other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides, may also be reduced under these conditions. Careful monitoring of the reaction is crucial.
-
Over-reduction: In some cases, prolonged reaction times can lead to undesired side reactions.
-
By carefully selecting the reaction conditions and monitoring the progress, the deprotection of the Cbz group using palladium on carbon can be a highly efficient and reliable transformation in the synthesis of valuable molecules for research and drug development.
References
Benzyl Chloroformate: A Key Reagent in Agrochemical Synthesis
Application Note & Protocol
Introduction
Benzyl (B1604629) chloroformate (Cbz-Cl) is a widely utilized reagent in organic synthesis, primarily for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amine functionalities. This protective strategy is of significant importance in the multi-step synthesis of complex molecules, including a variety of agrochemicals such as fungicides, herbicides, and insecticides. The Cbz group is valued for its stability under a range of reaction conditions and its facile removal under specific, mild conditions, which is crucial for the successful synthesis of the target active ingredients. This document provides detailed application notes and protocols for the use of benzyl chloroformate in the synthesis of agrochemical intermediates.
Application in Fungicide Synthesis: The Case of a Phenylpyrrole Intermediate
One notable application of this compound in agrochemical synthesis is in the preparation of key intermediates for certain phenylpyrrole fungicides. These fungicides are an important class of agricultural products used to control a broad spectrum of plant diseases. The synthesis of these complex molecules often requires the temporary protection of a primary or secondary amine group to prevent unwanted side reactions during subsequent chemical transformations.
Signaling Pathway and Logic of Protection
The synthetic strategy for many agrochemicals involves the sequential addition of different molecular fragments. When a molecule contains a reactive amine group that is not the intended site of reaction in a particular step, it must be "protected." this compound reacts with the amine to form a stable carbamate, effectively masking its nucleophilicity. Once the desired transformations on other parts of the molecule are complete, the Cbz group can be selectively removed to reveal the free amine, which may be necessary for the final steps of the synthesis or for the biological activity of the final product.
Troubleshooting & Optimization
Technical Support Center: N-Carbobenzyloxy (Cbz) Protection of Primary Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the common side reaction of di-Cbz protection of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N-Cbz protection of amines?
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[1][2]
Q2: What are the common side reactions during N-Cbz protection?
The most frequently encountered side reaction is the di-Cbz protection of primary amines, resulting in the formation of a di-protected amine where two Cbz groups are attached to the nitrogen atom.[1] Another common side reaction is the hydrolysis of benzyl chloroformate in the presence of water, which leads to the formation of benzyl alcohol and carbon dioxide.[1]
Q3: Why is di-Cbz protection of primary amines problematic?
Di-Cbz protection is undesirable as it consumes excess reagents and can lead to a complex mixture of products, making purification difficult and lowering the overall yield of the desired mono-protected product. The di-Cbz product often has different solubility and chromatographic properties, complicating its separation from the mono-Cbz derivative.
Q4: Under what conditions is di-Cbz protection more likely to occur?
Several factors can promote the formation of the di-Cbz byproduct:
-
Excess this compound: Using a large excess of Cbz-Cl increases the likelihood of a second protection event.[1]
-
Strong Bases: Strong bases can deprotonate the initially formed mono-Cbz protected amine, increasing its nucleophilicity and facilitating the second Cbz addition.[1]
-
High Reaction Temperatures: Higher temperatures can provide the necessary activation energy for the second, more sterically hindered protection reaction to occur.[1]
Troubleshooting Guide: Preventing Di-Cbz Protection
This guide addresses the common issue of di-Cbz formation and provides strategies to favor mono-protection.
| Problem | Potential Cause | Recommended Solution | Rationale |
| Significant formation of di-Cbz protected product. | Excess this compound | Carefully control the stoichiometry. Use a slight excess (1.0 to 1.2 equivalents) of this compound.[1] | Reduces the availability of the electrophile for the second addition reaction. |
| Use of a Strong Base | Employ a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] | Minimizes the deprotonation of the mono-Cbz protected amine, thus preventing the second Cbz addition.[1] | |
| High Reaction Temperature | Perform the reaction at a lower temperature, typically 0 °C.[1] | Decreases the rate of the second protection reaction, which generally has a higher activation energy.[1] | |
| Rapid Addition of Reagent | Add the this compound slowly or dropwise to the reaction mixture.[1] | Maintains a low concentration of the electrophile, favoring the more reactive primary amine over the less reactive mono-Cbz protected amine. | |
| Low yield of mono-Cbz product despite controlling for di-protection. | Hydrolysis of Cbz-Cl | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the decomposition of the protecting group reagent.[1] |
| Protonation of Starting Amine | Ensure the use of a sufficient amount of base to neutralize the HCl generated during the reaction. | Maintains the nucleophilicity of the starting amine throughout the reaction.[1] | |
| Poor Solubility of Starting Amine | Choose a suitable solvent system. A mixture of THF and water is often effective. For amino acids, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[1] | Improves reaction kinetics by ensuring all reactants are in the same phase.[1] |
Experimental Protocol: Selective Mono-N-Cbz Protection of a Primary Amine in an Aqueous System
This protocol is adapted from a green and chemoselective method that favors mono-protection.[3]
Materials:
-
Primary amine (1.0 mmol)
-
This compound (Cbz-Cl) (1.05 mmol, 1.05 equivalents)
-
Distilled Water (3 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a flask containing the primary amine (1.0 mmol), add distilled water (3 mL).
-
Stir the mixture at room temperature.
-
Add this compound (1.05 mmol) to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). Aliphatic amines typically react within a few minutes (2-10 min).[3]
-
Upon completion of the reaction, add an additional 10 mL of water to the mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure mono-N-Cbz protected amine.[3]
Note: This method has been shown to be highly chemoselective for the mono-protection of primary amines, even in the presence of other functional groups like hydroxyl or secondary amines.[3][4]
Data Presentation: Influence of Reaction Conditions on Mono- vs. Di-Cbz Protection
The following table summarizes the expected outcomes based on the adjustment of key reaction parameters.
| Parameter | Condition Favoring Mono-protection | Condition Favoring Di-protection | Yield of Mono-Cbz Product | Yield of Di-Cbz Product |
| Stoichiometry of Cbz-Cl | 1.0 - 1.2 equivalents | > 1.5 equivalents | High | Low to Moderate |
| Base | Weak (e.g., NaHCO₃) | Strong (e.g., NaOH, Et₃N) | High | Low |
| Temperature | 0 °C | Room Temperature or higher | High | Low |
| Solvent System | Water[3] | Anhydrous organic solvent with a strong base | High (in water) | Potentially higher in organic solvent if not controlled |
Visualizations
Reaction Pathway for Cbz Protection of Primary Amines
Caption: Reaction pathways for mono- and di-Cbz protection of primary amines.
Troubleshooting Workflow for Di-Cbz Protection
Caption: Troubleshooting workflow to minimize di-Cbz protection.
References
Technical Support Center: Minimizing Side Reactions with Benzyl Chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during experiments involving benzyl (B1604629) chloroformate (Cbz-Cl).
Frequently Asked Questions (FAQs)
Q1: What is benzyl chloroformate and what is it used for?
This compound, also known as benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl), is a reagent commonly used in organic synthesis to introduce the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1][2][3] This protection is crucial in multi-step syntheses, such as peptide synthesis, as it temporarily masks the reactivity of the amine group, preventing it from participating in unwanted reactions.[2][4][5]
Q2: What are the most common side reactions when using this compound?
The most frequently encountered side reactions include:
-
Di-Cbz protection of primary amines: This results in the formation of a di-protected amine.[6]
-
Hydrolysis of this compound: Cbz-Cl is sensitive to moisture and can decompose in the presence of water to form benzyl alcohol, carbon dioxide, and hydrochloric acid.[1][5][6][7]
-
Racemization of chiral centers: When working with chiral amines, particularly α-amino acids, the use of strong bases can lead to the loss of stereochemical integrity.[8]
-
Formation of benzyl alcohol as a byproduct: This can arise from the hydrolysis of Cbz-Cl.[6]
-
Formation of urethanes: In the context of peptide synthesis using mixed anhydrides, urethane (B1682113) formation can be a significant side reaction.[9]
Q3: My this compound reagent appears yellow. Can I still use it?
Yellowing of this compound is an indication of decomposition, which often occurs due to exposure to moisture and light.[2][6] This decomposition leads to the formation of impurities such as hydrochloric acid and benzyl alcohol.[1][6] For reactions that are sensitive to impurities and require high purity, it is highly recommended to use fresh or purified Cbz-Cl to ensure optimal yields and avoid the formation of side products.[6] For less sensitive applications, it may still be usable, but purification by distillation under reduced pressure is advisable.[1]
Q4: What is the role of the base in an N-Cbz protection reaction?
The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and this compound.[6][10] This neutralization is essential for two main reasons:
-
It prevents the protonation of the starting amine, which would render it non-nucleophilic and unable to react with Cbz-Cl.
-
It drives the reaction to completion by removing a product (HCl) from the equilibrium.
Commonly used bases include sodium carbonate, sodium bicarbonate, and tertiary amines like triethylamine (B128534) or N-methylmorpholine.[2][8][11]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cbz-Protected Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound is highly moisture-sensitive and readily hydrolyzes, reducing the amount available for the desired reaction.[1][7][12] |
| Poor Solubility of the Starting Amine | - Select a suitable solvent system. A mixture of an organic solvent (like THF or dioxane) and water is often effective for amino acids.[6][11] - For zwitterionic compounds like amino acids, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[6] | For a successful reaction, all reactants need to be in the same phase to ensure efficient interaction. |
| Inactive this compound | - Use a fresh bottle of Cbz-Cl. - If the reagent is old or appears discolored, purify it by distillation under reduced pressure.[1] | Decomposed Cbz-Cl will have a lower concentration of the active reagent, leading to incomplete reaction.[6] |
| Incorrect Stoichiometry | - Use a slight excess (typically 1.1 to 1.5 equivalents) of this compound. | This ensures that the limiting reactant (the amine) is fully consumed. |
Experimental Protocol: General Procedure for N-Cbz Protection of an Amino Acid (Schotten-Baumann conditions)
-
Dissolve the amino acid (1.0 eq.) in a 1 M sodium hydroxide (B78521) solution (2.0 eq.) in water at 0 °C.
-
To this solution, add this compound (1.1 eq.) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted this compound.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with dilute hydrochloric acid.
-
The N-Cbz protected amino acid will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.[4]
Issue 2: Formation of Di-Cbz Protected Product with Primary Amines
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Excess this compound | - Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of this compound.[6] | A large excess of the acylating agent can promote the second acylation of the initially formed mono-Cbz product.[6] |
| Strong Base | - Use a milder base such as sodium bicarbonate instead of sodium hydroxide or triethylamine.[6] | Strong bases can deprotonate the mono-Cbz protected amine, making it nucleophilic enough to react with a second molecule of Cbz-Cl.[6] |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C).[6] | The second protection reaction generally has a higher activation energy, so lowering the temperature will disfavor this side reaction.[6] |
| Rapid Addition of Reagent | - Add the this compound slowly or dropwise to the reaction mixture.[6] | Slow addition helps to maintain a low concentration of the electrophile, minimizing the chance of di-protection.[6] |
Logical Workflow for Minimizing Di-Cbz Protection
Caption: Troubleshooting workflow for di-Cbz protection.
Issue 3: Racemization of Chiral Amino Acids
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Use of a Strong Base | - Employ a weaker base like sodium bicarbonate or magnesium oxide.[6][8] - Control the pH of the reaction, keeping it between 8 and 10.[13] | Strong bases can promote the formation of an enolate from the amino acid, leading to racemization.[8] |
| High Reaction Temperature | - Maintain a low reaction temperature (e.g., 0 °C).[8] | Higher temperatures can increase the rate of enolization and subsequent racemization. |
| Prolonged Reaction Time in Strong Base | - Add the base solution in portions to avoid prolonged exposure to high pH.[8] - Monitor the reaction closely and work up as soon as it is complete. | Minimizing the time the chiral center is exposed to basic conditions reduces the opportunity for racemization. |
Signaling Pathway for Racemization
Caption: Racemization pathway of an amino acid under basic conditions.
References
- 1. This compound CAS#: 501-53-1 [amp.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | www.wenxuecity.com [wenxuecity.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. reddit.com [reddit.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Monitoring Benzyl Chloroformate Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring benzyl (B1604629) chloroformate (Cbz-Cl) reactions, such as amine protections, using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC the recommended method for monitoring Cbz protection reactions?
Thin-Layer Chromatography is a rapid, simple, and cost-effective technique used to qualitatively monitor the progress of a reaction.[1] It allows for the simultaneous visualization of the consumption of the starting amine, the presence of the benzyl chloroformate reagent, and the formation of the Cbz-protected product. This helps in determining the reaction's endpoint and identifying potential issues like incomplete reactions or the formation of byproducts.[2]
Q2: What should a typical TLC plate look like during a successful Cbz protection of an amine?
In a successful reaction, you will observe the gradual disappearance of the starting amine spot and the appearance of a new spot for the Cbz-protected product. The product, being less polar than the starting amine, will travel further up the plate and thus have a higher Retention Factor (Rf) value. Unreacted this compound, being relatively non-polar, will also have a high Rf value. A completed reaction should ideally show a single spot for the product, with no remaining starting amine.
Q3: How do I select the appropriate solvent system (mobile phase)?
The choice of solvent system is critical for good separation. A common starting point for Cbz protection reactions is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297) (EtOAc).[3][4]
-
To start: Try a 4:1 or 3:1 mixture of Hexanes:EtOAc.
-
If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 2:1 Hexanes:EtOAc).[5]
-
If spots are too high (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., switch to 5:1 Hexanes:EtOAc).[5][6]
Q4: How can I visualize the spots on the TLC plate?
Multiple visualization methods can be used, often in sequence:
-
UV Light (254 nm): This is a non-destructive first step. The benzyloxycarbonyl (Cbz) group contains an aromatic ring that absorbs UV light.[1] Therefore, the Cbz-protected product and any unreacted this compound will appear as dark spots on a TLC plate containing a fluorescent indicator.[7][8] The starting amine may or may not be UV-active.
-
Ninhydrin (B49086) Stain: This stain is highly specific for primary and secondary amines, which will appear as purple or yellow spots upon heating.[1] This is an excellent method to confirm the consumption of the starting amine, as the Cbz-protected product will not react with ninhydrin.[1]
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups.[7] It can be useful for visualizing compounds that are not UV-active and do not react with ninhydrin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded). 2. The compound is highly acidic or basic. 3. The compound is unstable on the silica (B1680970) gel.[9] | 1. Dilute the sample before spotting on the TLC plate.[5] 2. Add a small amount (0.1–1%) of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[5] 3. Run a 2D TLC to check for on-plate decomposition.[9] If unstable, consider a different monitoring technique like HPLC. |
| All spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/EtOAc mixture).[5] |
| All spots run with the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to travel with it. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[5][6] |
| Product and starting material spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Try a different solvent system. For instance, substitute dichloromethane (B109758) for hexanes or try a three-component system. Using a "co-spot" (spotting the starting material and reaction mixture in the same lane) can help determine if separation is occurring.[5][9] |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The compounds are volatile and evaporated from the plate. | 1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[7] 2. Use a chemical stain like ninhydrin or potassium permanganate after checking under UV light.[5] 3. Ensure the sample is properly dissolved and spot the plate immediately before development. |
| Reaction appears complete, but a new, unexpected spot has appeared. | This may indicate the formation of a side product. A common side product in Cbz protections is the di-protected amine, especially with primary amines. | Record the Rf of the new spot. The issue may need to be addressed by modifying the reaction conditions, such as controlling the stoichiometry or slowly adding the this compound at a low temperature.[10] |
| The starting amine spot is still visible after the expected reaction time. | The reaction is incomplete. | This could be due to several factors, including insufficient reagent, low temperature, or deactivated reagents. Continue to monitor the reaction. If no change occurs, re-evaluate the reaction setup and reagent quality.[10] |
Data Summary: Approximate Rf Values
The following table provides approximate Rf values for a typical Cbz protection of a primary amine on a silica gel TLC plate. Actual values will vary depending on the specific amine, exact solvent composition, temperature, and plate type.
| Compound | Mobile Phase (Hexanes:EtOAc, 3:1) | Polarity | Visualization Method |
| Primary Amine (Starting Material) | ~ 0.1 - 0.2 | High | Ninhydrin, KMnO₄ |
| This compound (Reagent) | ~ 0.7 - 0.8 | Low | UV, KMnO₄ |
| Cbz-Protected Amine (Product) | ~ 0.4 - 0.6 | Medium | UV, KMnO₄ |
Experimental Protocols
Protocol: TLC Monitoring of a Cbz-Protection Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Mark 3-4 evenly spaced tick marks on the origin line for spotting. Label them (e.g., SM for Starting Material, R for Reagent, Co for Co-spot, RXN for Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
Prepare dilute solutions of your starting amine and this compound in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting amine on the "SM" mark.
-
Spot the this compound on the "R" mark.
-
On the "Co" mark, first spot the starting amine, let it dry, then spot the reaction mixture on top of it. This helps to resolve spots with close Rf values.
-
Take an aliquot from your reaction vessel using a capillary tube and spot it on the "RXN" mark. Ensure all spots are small and concentrated.[7]
-
-
Development:
-
Pour the chosen mobile phase (e.g., 3:1 Hexanes:EtOAc) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[6][11]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.[6]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[11]
-
Immediately mark the solvent front with a pencil.[11]
-
-
Visualization & Analysis:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]
-
Next, dip the plate into a ninhydrin staining solution, then gently heat it with a heat gun until colored spots appear. Circle these spots.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by compound) / (distance traveled by solvent front) .[2]
-
Compare the "RXN" lane to the others to assess the reaction's progress.
-
Visual Workflows
Caption: General workflow for monitoring a reaction using TLC.
Caption: A troubleshooting guide for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. ijacskros.com [ijacskros.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Cbz-Protected Amines by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Cbz-protected amines by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of Cbz-protected amines?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of Cbz-protected amines due to its versatility and effectiveness in separating moderately polar compounds.[1] However, the acidic nature of silica can sometimes lead to issues with basic amines.[2][3]
Q2: What are the typical mobile phase systems for purifying Cbz-protected amines on silica gel?
A2: The most common mobile phases are mixtures of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[3][4] A common starting point is a gradient of ethyl acetate in hexanes. For more polar Cbz-protected amines, solvent systems containing dichloromethane and methanol (B129727) may be employed.[5]
Q3: My Cbz-protected amine is streaking or tailing on the silica gel column. What can I do?
A3: Tailing is a frequent issue when purifying amines on silica gel and is often caused by the interaction of the basic amine with acidic silanol (B1196071) groups on the silica surface.[2] To mitigate this, you can add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) to your mobile phase (typically 0.1-1% v/v).[2] Alternatively, using a different stationary phase, such as alumina (B75360) or amine-functionalized silica, can resolve this issue.[1][6]
Q4: Can I use reversed-phase chromatography to purify my Cbz-protected amine?
A4: Yes, reversed-phase chromatography is a viable option, especially for polar Cbz-protected amines.[1] In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique can be particularly useful if the compound is unstable on silica gel.
Q5: How do I choose the right solvent system for my column?
A5: The ideal solvent system is typically determined by thin-layer chromatography (TLC) beforehand.[7] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4 for good separation.[5] It is advisable to test several solvent systems with varying polarities to find the optimal conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic purification of your Cbz-protected amine.
| Problem | Potential Cause | Suggested Solution |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound is irreversibly adsorbed onto the silica gel due to strong acidic-basic interactions. | Consider using a deactivated stationary phase like alumina or amine-functionalized silica.[1][2] Alternatively, add a basic modifier such as triethylamine (0.1-1%) to your mobile phase.[2] | |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity for the compounds in your mixture. | Test different solvent combinations. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol.[5] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| The Cbz-protected amine is decomposing on the column | The compound is sensitive to the acidic nature of the silica gel. | Use a less acidic stationary phase like deactivated silica, florisil, or alumina.[1] You can also deactivate the silica gel yourself by washing it with a solution containing triethylamine. |
| The fractions are very dilute | The compound is eluting very slowly due to a mobile phase that is not polar enough. | Increase the polarity of the mobile phase to speed up elution. |
| The column diameter is too large for the amount of sample. | Use a narrower column to obtain more concentrated fractions. | |
| Co-elution of the product with an impurity | The Rf values of the product and impurity are too close in the chosen solvent system. | Re-optimize the solvent system using TLC to maximize the difference in Rf values between your product and the impurity.[8] |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Cbz-Protected Amine by Silica Gel Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific compound.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude Cbz-protected amine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.[7]
-
Elution: Begin eluting with the initial mobile phase. If the compound does not elute, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of a Cbz-Protected Amine with a Basic Modifier
If you encounter tailing or poor elution, this modified protocol can be used.
-
Mobile Phase Preparation: Prepare your chosen mobile phase (e.g., 30:70 ethyl acetate/hexane) and add 0.5% (v/v) of triethylamine.
-
Column Equilibration: After packing the column with silica gel, flush it with at least two column volumes of the mobile phase containing triethylamine to neutralize the silica.[9]
-
Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, using the mobile phase containing triethylamine throughout the purification.
-
Fraction Collection and Analysis: Collect and analyze fractions as usual.
-
Work-up: After evaporation of the solvent, the residual triethylamine can be removed by co-evaporation with a suitable solvent or by a mild acidic wash if the product is stable.
Quantitative Data Summary
The following table provides an example of chromatographic conditions and outcomes for the purification of a Cbz-protected amine.
| Compound | Stationary Phase | Mobile Phase | Yield after Chromatography | Reference |
| A Cbz-protected amine intermediate | Silica Gel | 40% Ethyl Acetate in n-hexane | 90% | [4] |
Visual Workflow for Troubleshooting Chromatography Issues
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. biotage.com [biotage.com]
- 7. magritek.com [magritek.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. scienceforums.net [scienceforums.net]
What to do if benzyl chloroformate reaction is incomplete
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzyl (B1604629) chloroformate (Cbz-Cl) for the protection of amines (N-Cbz protection).
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-Cbz protection of amines.
Issue 1: Low or No Conversion of the Starting Amine
If you observe a low yield of your desired N-Cbz protected amine or no reaction at all, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution & Rationale |
| Degraded Benzyl Chloroformate | Use a fresh bottle of this compound or purify the existing stock. Cbz-Cl is highly sensitive to moisture and can decompose over time, appearing as a yellow liquid.[1][2] This decomposition reduces the amount of active reagent available for the reaction. |
| Protonated Amine | Ensure a suitable base is used in sufficient quantity (at least one equivalent) to neutralize the HCl generated during the reaction.[3] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] |
| Inadequate Base | For weakly nucleophilic amines, a stronger base may be required to drive the reaction to completion. Consider using an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[1] |
| Poor Solubility | Ensure that both the amine and the this compound are soluble in the chosen solvent system. For some applications, a biphasic system like dichloromethane (B109758)/water or THF/water may be necessary.[1][4] |
| Low Reaction Temperature | While many Cbz protections are run at 0°C to minimize side reactions, some less reactive amines may require higher temperatures to proceed. Monitor the reaction by TLC and consider gradually warming the reaction to room temperature.[1] |
| Steric Hindrance | If the amine is sterically hindered, the reaction may be sluggish. Consider increasing the reaction time, using a higher temperature, or exploring alternative protecting group strategies. |
Issue 2: Formation of Multiple Products and Difficult Purification
The appearance of multiple spots on a TLC plate can indicate the formation of side products.
| Potential Cause | Suggested Solution & Rationale |
| Di-Cbz Protection of Primary Amines | This occurs when a primary amine is protected twice by this compound. To minimize this, use a controlled stoichiometry of Cbz-Cl (typically 1.05-1.2 equivalents).[1] Add the this compound slowly to the reaction mixture at a low temperature (e.g., 0°C) to keep its concentration low. Using a milder base, such as sodium bicarbonate, can also help as it is less likely to deprotonate the mono-Cbz protected amine, which is a prerequisite for the second protection.[1] |
| Hydrolysis of this compound | This compound can react with water to form benzyl alcohol and CO2.[2] To prevent this, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-acylpyridinium Salt | When protecting aminopyridines, the pyridine (B92270) nitrogen can be acylated by Cbz-Cl, especially if the exocyclic amino group is a poor nucleophile.[5] Use a non-nucleophilic base like DIPEA and perform the reaction at a lower temperature (e.g., 0°C) to minimize this side reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in an N-Cbz protection reaction?
The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and this compound.[1][3] This is essential for two main reasons:
-
It prevents the protonation of the unreacted amine. A protonated amine is no longer nucleophilic and will not react with the this compound.[1]
-
It drives the reaction equilibrium towards the formation of the desired Cbz-protected amine.
Q2: My this compound is yellow. Can I still use it?
Yellowing of this compound is an indication of decomposition, often due to exposure to moisture.[1] While it may still contain some active reagent, using a discolored bottle is not recommended as it can lead to lower yields and the introduction of impurities into your reaction. For best results, use a fresh, colorless bottle of this compound.
Q3: How can I monitor the progress of my this compound reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A co-spot of the starting material and the reaction mixture should be used to accurately track the consumption of the starting amine and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the typical "Schotten-Baumann conditions" for N-Cbz protection?
Schotten-Baumann conditions typically refer to a biphasic reaction system, often consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like sodium hydroxide (B78521) or sodium carbonate).[6][7] The amine and this compound are primarily in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct.[6]
Experimental Protocols
Standard Protocol for N-Cbz Protection of a Primary Amine under Schotten-Baumann Conditions
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve the primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dichloromethane and water (e.g., a 1:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected amine.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their expected outcomes for the N-Cbz protection of amines. Yields are highly substrate-dependent and the information below should be used as a general guide.
Table 1: Influence of Reaction Parameters on N-Cbz Protection Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | Weak (e.g., NaHCO₃) | Generally good for simple amines | Minimizes side reactions like di-protection.[1] |
| Strong (e.g., NaOH, TEA) | May be necessary for less reactive amines | Can increase the rate of reaction but may also promote side reactions.[1] | |
| Solvent | Aprotic (e.g., DCM, THF) | Good for many substrates | Solubilizes both reactants. |
| Biphasic (e.g., DCM/H₂O) | Effective for Schotten-Baumann conditions | Separates the base from the bulk of the organic reactants, minimizing hydrolysis of Cbz-Cl.[6][7] | |
| Temperature | 0°C | Generally preferred | Minimizes the rate of side reactions.[1] |
| Room Temperature | May be required for less reactive amines | Increases the reaction rate but may also increase side product formation. | |
| Stoichiometry (Cbz-Cl) | 1.05 - 1.2 eq | Optimal for mono-protection | A slight excess drives the reaction to completion without significant di-protection.[1] |
| > 1.5 eq | Increased risk of di-protection | Higher concentration of the electrophile favors the second reaction with the mono-protected amine.[1] |
Visualizations
Experimental Workflow for N-Cbz Protection
Caption: General experimental workflow for the N-Cbz protection of an amine.
Troubleshooting Logic for Incomplete this compound Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Racemization of Chiral Amino Acids During Cbz Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization during the N-benzyloxycarbonyl (Cbz) protection of chiral amino acids. Maintaining stereochemical integrity is paramount for the efficacy and safety of peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Cbz-amino acid synthesis?
A1: Racemization is the process by which an enantiomerically pure amino acid (e.g., the L-amino acid) is converted into a mixture of both its L- and D-enantiomers.[1][2][3] This loss of stereochemical purity is a significant concern in peptide synthesis and drug development, as different enantiomers can have varied biological activities and toxicities.[1] The presence of the undesired D-enantiomer can lead to product impurities, reduced therapeutic efficacy, and potential adverse effects.[1]
Q2: What is the primary chemical mechanism responsible for racemization during Cbz protection?
A2: The most common mechanism for racemization during the activation of N-protected amino acids for peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[4] This occurs when the carboxyl group is activated. The planarity of this intermediate allows for the loss of stereochemical information at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate which can then be protonated from either face, resulting in racemization.[4] The electron-withdrawing nature of the Cbz group can increase the acidity of this alpha-proton, making it more susceptible to abstraction by a base.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are known to be particularly prone to racemization.[4][5] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[4]
Q4: How do additives like 1-hydroxybenzotriazole (B26582) (HOBt) help suppress racemization?
A4: Additives such as HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents like DCC or DIC.[4][5] These additives react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[6] HOAt is often considered more effective than HOBt in preventing racemization.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Cbz protection of chiral amino acids.
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected (High percentage of D-enantiomer) | Inappropriate Base: Use of a strong, non-hindered base (e.g., NaOH, KOH).[2] | Switch to a weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A mixed buffer of Na₂CO₃:NaHCO₃ (2:1) can help maintain the pH between 8 and 10.[2][7] |
| High Reaction Temperature: The reaction was performed at room temperature or higher.[2] | Conduct the reaction at a lower temperature, ideally between 0 °C and 5 °C, using an ice bath.[2][4] | |
| Incorrect pH: The pH of the reaction mixture was too high (e.g., >10).[2] | Carefully monitor and adjust the pH to maintain it within the optimal range of 8-10.[2][7] | |
| Prolonged Reaction Time: Extended exposure to basic conditions or elevated temperatures.[2] | Monitor the reaction progress closely using techniques like TLC or HPLC and work up the reaction as soon as it is complete.[1] | |
| Low Yield of Cbz-Protected Amino Acid | Decomposition of Benzyl (B1604629) Chloroformate: The pH of the reaction was too low. | Ensure the pH is maintained in the recommended range of 8-10 to prevent the hydrolysis of benzyl chloroformate.[2] |
| Incomplete Reaction: Insufficient reaction time or temperature. | If a low temperature is leading to an incomplete reaction, allow the reaction to proceed for a longer time at 0 °C, or let it slowly warm to room temperature while monitoring for racemization.[1][2] | |
| Racemization Still Observed Despite Using HOBt | Prolonged Pre-activation Time: Allowing the Cbz-amino acid to sit in the activated state for an extended period before adding the amine can still lead to racemization.[1] | Minimize the pre-activation time. Consider in-situ activation where the coupling reagent is added to a mixture of the acid, amine, and HOBt.[1] |
| Insufficient HOBt: Not using at least one equivalent of HOBt relative to the coupling reagent. | Use equimolar amounts of the Cbz-amino acid, the amine, the coupling reagent, and HOBt.[1] |
Experimental Protocols
Protocol 1: Classical Schotten-Baumann Conditions for N-Cbz Protection of Amino Acids
This protocol is a widely used method for the N-Cbz protection of amino acids, optimized to minimize racemization.[8]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
This compound (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[7][8]
-
Cool the solution to 0-5 °C in an ice bath.[8]
-
Slowly add this compound to the stirred solution, ensuring the temperature remains below 10 °C.[8]
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[8]
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted this compound.[8]
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.[8]
-
The N-Cbz protected amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general procedure for determining the enantiomeric excess of the Cbz-protected amino acid.
Materials:
-
Cbz-protected amino acid sample
-
Chiral HPLC column (e.g., Chiralpak IA, IB, IC)
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard solution of the racemic Cbz-amino acid to determine the retention times of both the D- and L-enantiomers.
-
Dissolve a small amount of the Cbz-protected amino acid sample from your reaction in a suitable solvent.
-
Develop a suitable mobile phase for the separation of the enantiomers on the chiral column. This often involves a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol or ethanol.
-
Inject the racemic standard and the sample onto the HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Integrate the peak areas for the L- and D-enantiomers in the chromatogram of your sample.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. antarcticglaciers.org [antarcticglaciers.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Benzyl Chloroformate Protection Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the benzyl (B1604629) chloroformate (Cbz-Cl) protection reaction of amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-Cbz protection reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in Cbz protection reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Low Yield:
-
Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time, appearing yellow.[1] This degradation can lead to the formation of benzyl alcohol and HCl, reducing the amount of active reagent available for the protection reaction.[1][2][3]
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.
-
Inadequate Base: A base is essential to neutralize the HCl generated during the reaction.[1][5] Insufficient base can lead to the protonation of the starting amine, reducing its nucleophilicity and halting the reaction.[1][4]
-
Temperature: While many Cbz protections are run at 0 °C to control exothermic reactions and minimize side products, low temperatures can also slow down the reaction rate for less reactive amines.[5][8]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to warm to room temperature.[8]
-
-
Solvent: The solubility of the amine starting material can be a limiting factor.
-
Solution: A biphasic solvent system, such as THF/water or dioxane/water, is often effective for amino acids and other polar amines under Schotten-Baumann conditions.[5][7][9] For non-polar amines, anhydrous organic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) can be used with an organic base.[10]
-
-
-
Hydrolysis of this compound: Cbz-Cl reacts with water to form benzyl alcohol and carbon dioxide.[1][2][3]
-
Solution: When using anhydrous conditions, ensure all glassware is dry and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1] In biphasic systems, the reaction of the amine with Cbz-Cl is generally faster than hydrolysis, but slow addition of the Cbz-Cl is still recommended.
-
Q2: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?
The most common side reactions during N-Cbz protection are di-protection of primary amines and the formation of benzyl alcohol.
-
Di-Cbz Protection of Primary Amines: Primary amines can react with two equivalents of Cbz-Cl to form a di-protected product.[1]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of this compound. A large excess can drive the formation of the di-protected species.[1]
-
Slow Reagent Addition: Add the this compound dropwise to the reaction mixture, especially at low temperatures (0 °C), to maintain a low concentration of the electrophile.[1]
-
Choice of Base: A weaker base, such as sodium bicarbonate, is less likely to deprotonate the initially formed Cbz-protected amine, which is a prerequisite for the second addition of Cbz-Cl.[1]
-
-
-
Formation of Benzyl Alcohol: This can occur through the hydrolysis of Cbz-Cl either from residual moisture or during aqueous workup.[1]
-
Mitigation Strategies:
-
As mentioned previously, use anhydrous conditions when appropriate and add the Cbz-Cl slowly.
-
Careful workup and purification by silica (B1680970) gel column chromatography can effectively remove benzyl alcohol from the desired product.[5]
-
-
Q3: How do I choose the optimal conditions for my specific amine substrate?
The choice of reaction conditions largely depends on the properties of the amine being protected.
-
For Amino Acids and Water-Soluble Amines: The Schotten-Baumann reaction is the standard procedure.[9][11] This involves a biphasic system with an aqueous base.[9]
-
For Amines Soluble in Organic Solvents: The reaction can be performed in an anhydrous organic solvent such as DCM, THF, or acetonitrile with an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[12]
-
For Sterically Hindered or Less Nucleophilic Amines: Increasing the reaction temperature or prolonging the reaction time may be necessary.[4] Using a stronger base or a more activating solvent could also be explored, but care must be taken to avoid side reactions.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the N-Cbz protection of amines. Note that yields can vary depending on the specific substrate and reaction scale.[9]
Table 1: Typical Reagent Stoichiometry
| Reagent | Equivalents | Purpose |
| Amine | 1.0 | Substrate |
| This compound (Cbz-Cl) | 1.05 - 1.5 | Protecting group source |
| Base (e.g., NaHCO₃, Na₂CO₃, NaOH, TEA) | 2.0+ | HCl scavenger |
Table 2: Common Reaction Conditions & Typical Yields
| Amine Type | Conditions | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Amino Acids | Schotten-Baumann | THF/Water (2:1) | NaHCO₃ | 0 to RT | 90[5] |
| Primary Aliphatic | Anhydrous | DCM | TEA | 0 to RT | >90[10] |
| Aromatic Amines | Schotten-Baumann | Dioxane/Water | Na₂CO₃ | 0 to RT | High |
| Sterically Hindered | Anhydrous | Acetonitrile | DIPEA, Sc(OTf)₃ | RT to 70 | Variable[12] |
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions
This protocol is adapted from a literature procedure for the protection of an amine.[5]
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (Cbz-Cl) (1.5 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction may take several hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.
Protocol 2: Cbz Protection of a Primary Amine under Anhydrous Conditions
This protocol is a general procedure for amines soluble in organic solvents.[10]
-
Dissolution: Dissolve the amine substrate (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (2.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (Cbz-Cl) (1.1-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography if necessary.
Visual Guides
Reaction Mechanism Workflow
Caption: Mechanism of the Cbz protection of an amine.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low yield in Cbz protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Cbz-Protected Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with removing benzyl (B1604629) alcohol as an impurity from their Cbz-protected products.
Frequently Asked Questions (FAQs)
Q1: Why is benzyl alcohol a common impurity in reactions involving Cbz-protecting groups?
Benzyl alcohol can be present as an impurity for several reasons. It is a byproduct of certain Cbz protection and deprotection reactions. Additionally, it can be used as a solvent or a starting material in the synthesis of related compounds[1][2].
Q2: What are the most common methods for removing benzyl alcohol from a Cbz-protected product?
The most common purification methods include:
-
Column Chromatography
-
Liquid-Liquid Extraction (Aqueous Wash)
-
Recrystallization
-
Trituration
The choice of method depends on the specific properties of your Cbz-protected product and the scale of your reaction.
Q3: Can I remove benzyl alcohol by evaporation under reduced pressure (rotary evaporation)?
Due to its relatively high boiling point (approximately 205 °C), removing benzyl alcohol completely by rotary evaporation is often inefficient and time-consuming[3]. It may require high vacuum and elevated temperatures, which could potentially degrade the desired product.
Q4: How do I choose the best purification method for my specific Cbz-protected compound?
The selection of the optimal purification method hinges on the physical properties (solubility, physical state) of your Cbz-protected product. The workflow diagram below provides a general decision-making framework.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of Cbz-product and benzyl alcohol. | The polarity of the eluent is too high, causing both compounds to move quickly down the column. | * Decrease Eluent Polarity: Start with a less polar solvent system (e.g., increase the proportion of hexane (B92381) or decrease the proportion of ethyl acetate).* Use a Gradient Elution: Begin with a non-polar eluent and gradually increase the polarity. This will help to first elute the less polar compound, followed by the more polar one. A common gradient is ethyl acetate (B1210297) in hexane[4]. |
| Poor separation and broad peaks. | The sample was not loaded onto the column in a concentrated band. | * Minimize Loading Volume: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent for loading[4].* Dry Loading: Adsorb the crude product onto a small amount of silica (B1680970) gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. |
Liquid-Liquid Extraction (Aqueous Wash)
| Problem | Possible Cause | Solution |
| Significant amount of benzyl alcohol remains in the organic layer after washing. | Insufficient number of washes or inadequate mixing. Benzyl alcohol has moderate water solubility (~4 g/100 mL)[1][5]. | * Increase the Number of Washes: Perform multiple washes with deionized water or brine. Three to five washes are often sufficient.* Ensure Thorough Mixing: Vigorously shake the separatory funnel for at least 30-60 seconds during each wash to maximize partitioning into the aqueous layer. |
| Product is partially lost into the aqueous layer. | The Cbz-protected product has some water solubility. | * Use Brine: Use a saturated sodium chloride solution (brine) for the washes. This decreases the solubility of organic compounds in the aqueous layer.* Back-Extraction: After the initial aqueous washes, extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Recrystallization
| Problem | Possible Cause | Solution |
| Benzyl alcohol co-precipitates with the product. | The chosen solvent is not ideal; the benzyl alcohol may also be insoluble at low temperatures. | * Solvent Screening: Test different solvent systems. A good recrystallization solvent should fully dissolve the crude product at an elevated temperature and allow the desired Cbz-product to crystallize upon cooling, while keeping the benzyl alcohol impurity dissolved[6].* Use a Solvent Mixture: A mixture of a "good" solvent (dissolves the product well) and a "poor" solvent (product is less soluble) can be effective. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. |
| Oily precipitate forms instead of crystals. | The product is "oiling out" of the solution, which often traps impurities. | * Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath[7].* Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.* Add a Seed Crystal: If available, add a small crystal of the pure product to initiate crystallization. |
Trituration
| Problem | Possible Cause | Solution |
| Product remains sticky or oily after trituration. | The chosen solvent is not effectively dissolving the benzyl alcohol impurity. | * Solvent Selection: Choose a solvent in which your Cbz-protected product is poorly soluble, but benzyl alcohol is highly soluble. Good starting points could be cold diethyl ether or a hexane/ethyl acetate mixture. The product should remain as a solid that can be filtered off[8].* Use Cold Solvent: Perform the trituration with a pre-chilled solvent to minimize the dissolution of your desired product. |
Data Summary
Table 1: Physical Properties of Benzyl Alcohol vs. a Generic Cbz-Protected Amino Acid
| Property | Benzyl Alcohol | Generic Cbz-Protected Amino Acid | Rationale for Separation |
| Physical State | Liquid[1] | Solid | Enables separation by filtration after recrystallization or trituration. |
| Boiling Point | ~205 °C[3] | High (typically >200 °C, often decomposes) | Distillation is generally not a viable separation method. |
| Water Solubility | Moderate (~4 g/100 mL)[5] | Generally low to insoluble[9] | Allows for removal by liquid-liquid extraction with aqueous washes. |
| Organic Solvent Solubility | Miscible with most common organic solvents[2][3] | Varies, but the Cbz group increases solubility in organic solvents compared to the unprotected form[10] | Differences in solubility in specific solvents can be exploited for recrystallization, trituration, and column chromatography. |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol outlines a general procedure for purifying a Cbz-protected product from benzyl alcohol using silica gel chromatography.
Caption: General workflow for purification by column chromatography.
Materials:
-
Crude Cbz-protected product containing benzyl alcohol
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column[4].
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent[4].
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your Cbz-protected product[4].
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Cbz-protected product.
Protocol 2: Liquid-Liquid Extraction (Aqueous Wash)
Materials:
-
Crude Cbz-protected product
-
Immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Washes: Repeat the aqueous wash 2-4 more times to ensure maximum removal of benzyl alcohol.
-
Brine Wash: Perform a final wash with brine to remove any dissolved water from the organic layer.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
Materials:
-
Crude solid Cbz-protected product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the Cbz-product has high solubility when hot and low solubility when cold, while benzyl alcohol remains soluble at low temperatures[6].
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves[7]. Add more solvent in small portions if necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation[7].
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 4: Trituration
Materials:
-
Crude solid Cbz-protected product
-
Trituration solvent (e.g., cold diethyl ether or hexane)
-
Beaker or flask
-
Glass rod or spatula
-
Filtration apparatus
Procedure:
-
Suspension: Place the crude solid in a beaker or flask and add a small amount of a suitable cold solvent in which the product is insoluble but the benzyl alcohol is soluble.
-
Grinding: Use a glass rod or spatula to grind and stir the solid in the solvent. This breaks up the solid and allows the solvent to wash away the impurities.
-
Isolation: Collect the purified solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of fresh, cold solvent and then dry it under vacuum.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Benzylalkohol – Möller Chemie [moellerchemie.com]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Optimizing Cbz Protection: A Technical Guide to Temperature Control (0 °C to RT)
Published: December 20, 2025
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the temperature optimization of the Carboxybenzyl (Cbz) protection reaction for amines, specifically within the 0 °C to room temperature (RT) range.
Troubleshooting Guide: Temperature-Related Issues in Cbz Protection
This section addresses common problems encountered during the Cbz protection of amines and provides solutions related to reaction temperature.
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield of Cbz-Protected Product | Incomplete Reaction: At 0 °C, the reaction rate may be significantly slower, leading to incomplete conversion within the allotted time. | Action: Initially, perform the reaction at 0 °C for 1-2 hours, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until completion is confirmed by TLC or LC-MS.[1] |
| Hydrolysis of Benzyl (B1604629) Chloroformate: At room temperature, especially in the presence of water, benzyl chloroformate can hydrolyze to benzyl alcohol and HCl, reducing the amount of reagent available for the protection reaction. | Action: Add the this compound dropwise to the cooled reaction mixture (0 °C) to minimize hydrolysis. Ensure the amine starting material and solvent are sufficiently dry if using a non-aqueous system. | |
| Formation of Di-Cbz Protected Byproduct (for primary amines) | High Reaction Rate: At room temperature, the reaction can be too fast, leading to the less sterically hindered primary amine being protected twice. The initially formed Cbz-amine can be deprotonated by the base and react with another equivalent of this compound. | Action: Perform the reaction at 0 °C to decrease the rate of the second protection reaction.[2] The slow, dropwise addition of this compound at this lower temperature is also crucial. |
| Presence of Benzyl Alcohol Impurity in the Final Product | Hydrolysis of Excess Reagent: Unreacted this compound can hydrolyze during aqueous workup, leading to benzyl alcohol contamination. | Action: After the reaction is complete, consider quenching any remaining this compound with a suitable reagent before the main aqueous workup. Performing the reaction at 0 °C can also reduce the initial rate of hydrolysis. |
| Racemization of Chiral Amines or Amino Acids | Presence of a Strong Base at Room Temperature: Strong bases can lead to the enolization of α-amino acids, which can cause racemization. This effect can be more pronounced at higher temperatures. | Action: Use a milder base such as sodium bicarbonate instead of sodium hydroxide (B78521).[2] Maintaining a lower reaction temperature (0 °C) throughout the addition of this compound can also help to suppress racemization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for starting the Cbz protection reaction at 0 °C?
Starting the reaction at 0 °C is a common practice to control the exothermic nature of the reaction between the amine and this compound.[3] This initial cooling helps to minimize side reactions, such as the formation of di-Cbz protected byproducts from primary amines and the hydrolysis of the this compound reagent.[2]
Q2: Can I run the entire Cbz protection reaction at room temperature?
Yes, many protocols for Cbz protection are performed at room temperature, and can give high yields, particularly for secondary amines or when side reactions are less of a concern.[4][5] However, for primary amines, running the reaction at room temperature from the start may increase the risk of di-protection. A common and effective strategy is to initiate the reaction at 0 °C and then allow it to warm to room temperature.[3]
Q3: How does temperature affect the reaction time?
As with most chemical reactions, lower temperatures lead to slower reaction rates. A reaction that might be complete in a few hours at room temperature could require a significantly longer time to reach completion at 0 °C.[6] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the appropriate reaction time.
Q4: For a sensitive substrate, is it better to maintain the reaction at 0 °C for the entire duration?
For particularly sensitive substrates, maintaining the reaction at 0 °C throughout may be beneficial to maximize selectivity and minimize degradation. However, this will likely extend the required reaction time. A pilot reaction is recommended to determine the optimal balance between reaction time, yield, and purity for your specific substrate.
Q5: Does the choice of base influence the optimal reaction temperature?
While the temperature is a critical parameter, the choice of base is also crucial. Stronger bases like sodium hydroxide can increase the rate of reaction and the propensity for side reactions, making temperature control even more important. Weaker bases like sodium bicarbonate are often preferred as they are less likely to deprotonate the newly formed Cbz-amine, thus reducing the chance of di-protection, and are effective at both 0 °C and room temperature.[2]
Data Presentation
| Temperature | Expected Yield | Purity/Side Products | Key Considerations |
| 0 °C | Good to Excellent | Higher purity, significantly reduced di-protection of primary amines. | Longer reaction times are generally required. |
| Room Temperature | Good to Excellent | Increased potential for di-protection of primary amines and hydrolysis of this compound. | Faster reaction times. Suitable for secondary amines or less sensitive substrates. |
| 0 °C to RT | Excellent | High purity, with minimized side products due to initial controlled reaction rate. | Often provides the best balance of reaction time, yield, and purity.[3] |
Experimental Protocols
The following are generalized protocols for the N-Cbz protection of a primary amine. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Reaction at 0 °C to Room Temperature (Recommended for Primary Amines)
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of THF and water or dioxane and water).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.05-1.2 equiv.) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue to stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization as needed.
Protocol 2: Reaction at Room Temperature
-
Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve the amine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a suitable solvent (e.g., 1:1 THF/water).
-
Reagent Addition: At room temperature, add this compound (1.05-1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
The following diagrams illustrate the Cbz protection mechanism and a troubleshooting workflow for temperature optimization.
Caption: Mechanism of Cbz protection of an amine.
Caption: Troubleshooting workflow for temperature optimization.
References
Technical Support Center: Handling the Moisture Sensitivity of Benzyl Chloroformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling benzyl (B1604629) chloroformate, a reagent known for its high reactivity and sensitivity to moisture. Adherence to these protocols is crucial for ensuring experimental success, maintaining reagent quality, and ensuring laboratory safety.
Troubleshooting Guide
Users may encounter several issues when working with benzyl chloroformate, many of which are directly or indirectly related to its moisture sensitivity. This guide provides solutions to common problems.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield in Cbz Protection Reaction | Degraded this compound: The reagent may have been compromised by moisture, leading to the formation of benzyl alcohol and HCl, reducing the amount of active reagent.[1] | - Use a freshly opened bottle of this compound or one that has been properly stored under an inert atmosphere.[2] - Before use, consider testing the quality of the reagent using the protocols outlined in the "Experimental Protocols" section. - For critical reactions, consider using a less moisture-sensitive alternative like benzyl N-succinimidyl carbonate (Cbz-OSu).[3] |
| Inadequate Base: Insufficient or weak base may not effectively neutralize the HCl generated in situ from both the reaction and any reagent decomposition. This can protonate the amine starting material, rendering it non-nucleophilic.[1] | - Ensure at least two equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) are used.[1] - Add the base to the amine solution before the dropwise addition of this compound.[1] | |
| Formation of Unexpected Side Products | Reaction with Decomposition Products: Benzyl alcohol, a product of hydrolysis, can react with this compound to form dibenzyl carbonate. | - Use high-purity, dry this compound. - Monitor the reaction closely by TLC or HPLC to minimize reaction time. |
| Reaction with Pyridine (B92270) Solvent/Base: The pyridine nitrogen can be acylated by this compound, forming an N-acylpyridinium salt, which consumes the reagent.[1] | - Opt for a non-nucleophilic base like DIPEA instead of pyridine.[1] - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.[1] | |
| Pressure Buildup in Reagent Bottle | Decomposition Generating Gas: Exposure to moisture, even ambient humidity, causes this compound to decompose into benzyl alcohol, HCl, and carbon dioxide (CO2).[3] The accumulation of CO2 and HCl gas can pressurize the bottle.[3] | - This is a common occurrence with this compound.[3] - Store the bottle in the refrigerator, as recommended, but allow it to warm to room temperature before opening to prevent moisture condensation. - Carefully vent the bottle in a fume hood by slowly unscrewing the cap or by inserting a needle connected to an inert gas line to release the pressure.[3] - Some manufacturers recommend periodic venting of stored bottles.[3] |
| Inconsistent Reaction Results | Variable Reagent Quality: Using this compound from a bottle that has been opened multiple times can lead to inconsistent results due to gradual degradation. | - For a series of reactions, consider aliquoting a larger bottle of this compound into smaller, single-use vials under an inert atmosphere. - Always date the bottle upon opening and re-test for purity if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator at 2-8°C.[4] It is crucial to prevent any contact with moisture.[2][4] Some suppliers stabilize the product with a small amount of anhydrous sodium carbonate.
Q2: My this compound has turned yellow. Can I still use it?
A2: Pure this compound is a colorless liquid, but it can turn yellow upon storage due to minor degradation.[5] While a pale yellow color might not significantly affect many reactions, it is an indicator of decomposition. For sensitive applications, it is recommended to test the purity or use a fresh bottle.
Q3: What are the primary decomposition products of this compound in the presence of water?
A3: In the presence of water, this compound hydrolyzes to form benzyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO2).[3]
Q4: How can I safely quench a reaction containing this compound?
A4: To quench a reaction, you can slowly add a nucleophilic amine like a solution of aqueous ammonia (B1221849) or a primary/secondary amine in an appropriate solvent, or a basic solution like sodium hydroxide (B78521).[6][7] This should be done carefully in a fume hood, as the reaction can be exothermic and will generate gas. For detailed instructions, refer to the "Experimental Protocols" section.
Q5: What is the safest way to dispose of this compound waste?
A5: this compound waste should be treated as hazardous waste.[2] Small amounts of residual reagent can be quenched by slowly adding it to a stirred, basic solution (e.g., sodium hydroxide). The resulting mixture should be neutralized and disposed of in accordance with local and institutional regulations.[8] Do not dispose of it down the drain.[9]
Experimental Protocols
Protocol 1: Quality Assessment of this compound by ¹H NMR Spectroscopy
This method allows for the quantification of this compound and the identification of common impurities like benzyl alcohol and benzyl chloride.[10]
Materials:
-
This compound sample
-
Internal standard (e.g., sym-tetrachloroethane)
-
Deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄)
-
NMR tubes
-
Volumetric flask (10 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1.2 g of the internal standard (sym-tetrachloroethane) into a 10 mL volumetric flask.[10]
-
Accurately weigh approximately 1.8 g of the this compound sample into the same flask.[10]
-
Dilute to the 10 mL mark with CCl₄ (or CDCl₃ for locking purposes) and mix thoroughly.[10]
-
Transfer an appropriate amount of the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the following signals:
-
This compound: Methylene protons (CH₂) as a singlet around δ 5.2 ppm.[10]
-
sym-Tetrachloroethane (Internal Standard): Singlet around δ 6.0 ppm.
-
Benzyl chloride (impurity): Methylene protons (CH₂) as a singlet around δ 4.5 ppm.[10]
-
Benzyl alcohol (impurity): Methylene protons (CH₂) as a singlet around δ 4.6 ppm.[10]
-
-
Calculate the purity of the this compound using the standard internal standard calculation, taking into account the molecular weights and number of protons for each signal.
Protocol 2: General Method for Purity Assessment by Acidimetric Titration
This protocol provides a general method to estimate the purity of this compound by measuring the amount of HCl produced upon complete hydrolysis.
Materials:
-
This compound sample
-
Acetone (B3395972) or other suitable water-miscible solvent
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Burette, flasks, and other standard titration equipment
Procedure:
-
Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into an Erlenmeyer flask.
-
Add a sufficient amount of acetone to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Slowly add a measured amount of distilled water to initiate hydrolysis. The solution will become acidic as HCl is formed.
-
Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is reached.
-
Calculate the purity based on the assumption that one mole of this compound produces one mole of HCl upon hydrolysis.
Note: This method will also titrate any pre-existing HCl in the reagent from prior decomposition.
Protocol 3: Quenching and Neutralization of this compound
This protocol describes how to safely quench excess this compound in a reaction mixture or neutralize small spills.
Materials:
-
Quenching solution: 2 M Sodium hydroxide (NaOH) or a solution of a primary/secondary amine (e.g., 10% aqueous solution of ammonia or diethylamine).
-
Stirring apparatus
-
pH paper or pH meter
Procedure for Quenching a Reaction:
-
Ensure the reaction flask is in a well-ventilated fume hood and is being efficiently stirred.
-
Cool the reaction mixture in an ice bath to control any exothermic reaction.
-
Slowly add the quenching solution dropwise to the reaction mixture. Be prepared for gas evolution (CO₂).
-
Continue adding the quenching solution until the pH of the aqueous phase is basic (pH > 9).
-
Allow the mixture to stir for at least 30 minutes to ensure all the this compound has been quenched.
-
Proceed with the workup of your reaction.
Procedure for Neutralizing Spills:
-
Evacuate non-essential personnel from the area.[2]
-
Wearing appropriate personal protective equipment (gloves, goggles, lab coat), cover the spill with an inert absorbent material like vermiculite (B1170534) or dry sand.[2] DO NOT USE WATER directly on the spill. [2]
-
Carefully collect the absorbed material into a suitable container.
-
The collected waste can be slowly added to a large, stirred volume of a basic solution (e.g., 2 M NaOH) in a fume hood to neutralize the residual this compound.
-
Dispose of the neutralized waste according to your institution's hazardous waste disposal procedures.[2]
Visualizations
Caption: Decomposition pathway of this compound in the presence of water.
Caption: Troubleshooting workflow for low yield in Cbz protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. framochem.com [framochem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemos.de [chemos.de]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Carbamoyl-Urea Side Product Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carbamoyl-urea and related species as side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are carbamoyl-urea and related side products?
A1: Carbamoyl-urea is a type of impurity that can arise during chemical syntheses that aim to create urea-containing molecules. Related side products include N,N'-di-substituted ureas (often symmetrical) and N-acylureas. These impurities result from unintended reactions of the starting materials or intermediates. For instance, in the synthesis of m-toluoyl urea (B33335), a common side product is N,N'-di(m-toluoyl)urea, which is formed from the reaction of a second molecule of m-toluoyl chloride with the desired product.[1] Another common side reaction, particularly in carbodiimide-mediated couplings, is the rearrangement of an O-acylisourea intermediate to a stable N-acylurea, which is unable to participate in the desired coupling reaction.[2]
Q2: What are the common causes of carbamoyl-urea side product formation?
A2: The formation of these side products is often influenced by reaction conditions. Key factors include:
-
Incorrect Stoichiometry: Using an excess of a reactive reagent, such as an acyl chloride, can lead to di-acylation of the desired urea product.[1]
-
Order of Reagent Addition: The sequence in which reagents are added can be critical. For example, when using carbonyldiimidazole (CDI) to synthesize unsymmetrical ureas, adding the amine before the coupling partner can lead to the formation of symmetrical urea by-products.
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of side products.[1]
-
Presence of Moisture: Hydrolysis of reactive intermediates can lead to the formation of undesired carboxylic acids and other impurities.[1]
-
Choice of Coupling Reagents and Additives: In carbodiimide-mediated reactions, the absence of additives like 1-Hydroxybenzotriazole (B26582) (HOBt) can lead to the formation of N-acylurea.[1]
-
pH of the Reaction Mixture: The pH can influence the reactivity of starting materials and intermediates, potentially favoring side reactions.
Q3: How can I detect the presence of carbamoyl-urea side products?
A3: Several analytical techniques can be used to identify and quantify these impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from side products, allowing for their quantification.[1][3] Unexpected peaks in the chromatogram are a primary indication of impurities.[4]
-
Thin-Layer Chromatography (TLC): TLC is a quick and useful method for monitoring the progress of a reaction and detecting the presence of byproducts by observing the appearance of new spots.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide structural information to confirm the identity of the desired product and identify impurities by comparing the spectra to known compounds.[1]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can help identify unexpected peaks by providing the mass of the corresponding compounds.[4]
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram.
Possible Cause: Formation of a carbamoyl-urea or related side product.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an unexpected HPLC peak.
Solutions:
-
Run a Blank Injection: Inject the mobile phase or sample solvent without your compound. If the peak is still present, it indicates contamination of the HPLC system or solvents.[4] If the blank is clean, the peak is related to your sample.
-
Perform LC-MS Analysis: Determine the mass of the unexpected peak. This is the most direct way to identify the impurity.[4] Compare the observed mass with the expected masses of potential side products.
-
Review Reaction Conditions: Based on the identified side product, review your reaction protocol. Consider the factors listed in FAQ 2 that may have contributed to its formation.
Issue 2: Formation of symmetrical urea byproduct when using CDI.
Possible Cause: Incorrect order of reagent addition or reaction temperature.
Solutions:
-
Control Reagent Addition: Slowly add the amine to the solution of carbonyldiimidazole (CDI). This helps to avoid the formation of a symmetrical urea from the reaction of two amine molecules with one CDI molecule.
-
Use Amine Salts: The reaction of the HCl or trifluoroacetic acid salts of primary amines with CDI is an effective method for forming monosubstituted carbamoylimidazoles without the formation of symmetrical urea side products.[5]
-
Maintain Low Temperature: Cooling the reaction mixture, for example to 0 °C, can help to avoid the formation of symmetrical urea.
Issue 3: Low yield in carbodiimide-mediated coupling, with suspected N-acylurea formation.
Possible Cause: Rearrangement of the O-acylisourea intermediate.
Solutions:
-
Use Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure into your reaction. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the desired amine coupling.[1]
-
Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0 °C) to disfavor the O-to-N acyl migration that leads to N-acylurea.[2]
-
Optimize pH: The pH of the reaction can influence the rate of both the desired reaction and side reactions. Systematic examination of the pH can help to find optimal conditions for amidation.
Quantitative Data on Side Product Formation
The formation of carbamoyl-urea and related side products is highly dependent on reaction conditions. The following tables summarize some quantitative data from the literature.
Table 1: Effect of pH and Temperature on N-Acylurea Formation in a Carbodiimide-Fueled Reaction
| pH | Temperature (°C) | N-Acylurea Formation (%) |
| 5.0 | 21 | 1 ± 0.5 |
| 6.0 | 21 | 2 ± 1 |
| 7.0 | 21 | 6 ± 1 |
| 6.0 | 30 | Increased |
| 6.0 | 35 | Increased |
Data suggests that lower pH and lower temperatures can significantly reduce the formation of N-acylurea side products.
Table 2: Influence of Coupling Reagent and Base on Symmetrical Urea Formation
| Coupling Reagent | Base | Symmetrical Urea Byproduct |
| CDI | None | Can be significant |
| CDI | DIEA | Reduced |
| Phosgene | Base | Common for symmetrical ureas |
The choice of coupling reagent and base can be tailored to either favor or avoid the formation of symmetrical ureas.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing N,N'-di(m-toluoyl)urea Formation
This protocol is adapted from the synthesis of m-toluoyl urea and focuses on minimizing the di-acylated side product.[1]
-
Reagent Preparation:
-
Dissolve urea in an anhydrous solvent (e.g., THF, DCM) in a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). A molar excess of urea (e.g., 2 equivalents) relative to the acyl chloride is recommended.
-
In a separate flask, dissolve m-toluoyl chloride (1 equivalent) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the urea solution to 0 °C in an ice bath.
-
Slowly add the m-toluoyl chloride solution dropwise to the stirred urea solution. Maintaining a low temperature and slow addition rate is crucial to keep the local concentration of the acyl chloride low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be quenched with a suitable reagent if necessary.
-
The product can be isolated by filtration if it precipitates, or by extraction after removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to remove any remaining side products.
-
Protocol 2: HPLC Method for the Analysis of Urea and Its Impurities
This protocol provides a general framework for the HPLC analysis of urea and its common impurities like biuret (B89757) and cyanuric acid.[3][7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., Kromasil-5µm-C18, 250mm x 4.6mm).[8]
-
Mobile Phase: A mixture of methanol (B129727) and water is often effective. For example, a mobile phase of 3% methanol and 97% water can be used.[8]
-
Flow Rate: A typical flow rate is between 0.35 mL/min and 1.0 mL/min.[8]
-
Detection: UV detection at a low wavelength, such as 210 nm, is suitable for urea and its related impurities.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample.
-
Run the analysis and record the chromatogram.
-
Identify and quantify the peaks by comparing their retention times and areas with those of known standards.
-
Protocol 3: TLC Method for Monitoring Urea Synthesis
This protocol describes a general procedure for using TLC to monitor the progress of a reaction producing a urea derivative.
-
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254).
-
Developing chamber.
-
Eluent (a mixture of solvents, e.g., ethyl acetate/hexane, chosen to give good separation of starting materials and products).
-
Capillary tubes for spotting.
-
Visualization method (e.g., UV lamp, iodine chamber, or a suitable staining reagent like Ehrlich reagent for ureas).[9]
-
-
Procedure:
-
Prepare the TLC plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark lanes for the starting material(s), co-spot (starting material and reaction mixture), and the reaction mixture at different time points.[10]
-
Spot the plate: Dissolve a small amount of your starting material(s) and reaction mixture in a volatile solvent. Using a capillary tube, apply a small spot of each sample to the corresponding lane on the baseline.[10]
-
Develop the plate: Place a small amount of the eluent in the developing chamber and let it saturate. Place the spotted TLC plate in the chamber, ensuring the eluent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.[10]
-
Visualize the plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp or an appropriate staining method.[11]
-
Analyze the results: The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding. The presence of multiple new spots suggests the formation of side products.
-
Signaling Pathways and Workflows
Formation of N-Acylurea in Carbodiimide-Mediated Amide Bond Formation
Caption: Pathway of N-acylurea side product formation.
This diagram illustrates the critical branch point in carbodiimide-mediated couplings where the reactive O-acylisourea intermediate can either react with an amine to form the desired amide or undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea side product.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 9. Analysis of Urea in Milk by using TLC Explorer [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iitg.ac.in [iitg.ac.in]
Technical Support Center: Workup Procedures for Benzyl Chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess benzyl (B1604629) chloroformate (CbzCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the initial and most crucial step in removing excess benzyl chloroformate from a reaction mixture?
The primary step is to quench the reaction mixture to decompose any unreacted this compound. This is typically achieved by adding a mild aqueous base. This compound reacts with water and bases to decompose into benzyl alcohol, carbon dioxide, and hydrochloric acid (which is neutralized by the base).[1][2][3]
Q2: What are the common quenching agents for this compound?
Common quenching agents include aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] These are generally preferred as they are basic enough to neutralize the HCl byproduct and promote the hydrolysis of this compound without being overly harsh on most organic products.[5] In some cases, sodium hydroxide (B78521) (NaOH) may be used, but care should be taken as it is a stronger base.[6][7]
Q3: How can I remove the byproducts formed after quenching excess this compound?
After quenching, the typical procedure involves an aqueous workup. This usually consists of:
-
Extraction: The reaction mixture is diluted with an organic solvent and washed with water or a brine solution in a separatory funnel. This separates the water-soluble byproducts (like sodium chloride and sodium bicarbonate) from the desired organic product.
-
Drying: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove any residual water.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Q4: Is it possible to monitor the removal of this compound during the workup?
Yes, Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the removal.[8] You can spot the crude reaction mixture, the quenched mixture, and the washed organic layers on a TLC plate to visually track the disappearance of the this compound spot. For more quantitative analysis, techniques like HPLC and GC-MS can be employed, although GC-MS may require derivatization as this compound can decompose at high temperatures.[9][10][11]
Q5: What are the main decomposition products of this compound during an aqueous workup?
This compound decomposes in the presence of water and base to form benzyl alcohol, carbon dioxide (which may be observed as gas evolution when using bicarbonate or carbonate bases), and hydrochloric acid.[1][2][3] The hydrochloric acid is neutralized by the base to form a salt (e.g., NaCl).
Troubleshooting Guides
Q1: I've performed an aqueous wash, but my product is still contaminated with this compound. What could be the issue and how can I resolve it?
-
Issue: Insufficient quenching or washing. The aqueous base may not have been in sufficient excess or the washing may not have been vigorous or long enough to ensure complete reaction and removal.
-
Solution:
-
Ensure you are using a sufficient excess of the aqueous base solution.
-
Increase the stirring time after adding the quenching agent to allow for complete decomposition of the this compound.
-
When performing the extraction, shake the separatory funnel vigorously and allow adequate time for the layers to separate. Repeat the aqueous wash multiple times (e.g., 2-3 times) to ensure complete removal.[12]
-
If the product is stable, a wash with a dilute solution of a nucleophilic amine like aqueous ammonia (B1221849) can be used to react with any remaining this compound, followed by an acidic wash to remove the resulting benzyl carbamate.[13]
-
Q2: My desired product has some water solubility. How can I perform the workup to remove this compound without significant product loss?
-
Issue: Standard aqueous extraction may lead to the loss of a water-soluble product into the aqueous layer.
-
Solution:
-
Brine Washes: Use saturated sodium chloride solution (brine) for washing. This will decrease the solubility of your organic product in the aqueous layer.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Alternative Solvents: Consider using a different organic solvent for extraction in which your product has higher solubility and lower water miscibility.
-
Chromatography: If aqueous workup is still problematic, you may need to rely on column chromatography for purification after a minimal aqueous quench.
-
Q3: I noticed an oily residue that is not my product after removing the solvent. What could it be?
-
Issue: This is likely benzyl alcohol, a byproduct of this compound decomposition.[2][3] Benzyl alcohol is less polar than the salt byproducts but may have similar polarity to your desired product, making it difficult to remove by simple extraction.
-
Solution:
-
Column Chromatography: Flash silica (B1680970) gel column chromatography is a very effective method for separating the desired product from benzyl alcohol.[8] The appropriate solvent system can be determined using TLC.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from benzyl alcohol (205 °C), distillation could be an option.
-
Data Presentation
| Workup Method | Reagents | Purpose | Key Considerations |
| Aqueous Quench & Extraction | Aqueous NaHCO₃ or Na₂CO₃ solution, Organic Solvent (e.g., Ethyl Acetate (B1210297), Dichloromethane), Water, Brine | To decompose excess CbzCl and remove water-soluble byproducts. | Ensure sufficient base is used for complete reaction. Multiple extractions may be necessary.[8][12] |
| Amine Quench | Aqueous Ammonia solution, followed by dilute HCl wash | To react with residual CbzCl to form a more easily removable derivative. | The product must be stable to ammonia and acidic conditions.[13] |
| Column Chromatography | Silica Gel, appropriate solvent system | To separate the product from CbzCl and its byproducts like benzyl alcohol. | Requires careful selection of the mobile phase based on TLC analysis.[8] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Excess this compound
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue stirring until gas evolution ceases, which indicates the neutralization of acidic byproducts and the decomposition of most of the excess this compound. Allow the mixture to stir for an additional 15-30 minutes at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Add water to the separatory funnel and shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then with a saturated brine solution. This helps to remove any remaining water-soluble impurities and to break up any emulsions.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purity Check: Assess the purity of the crude product by TLC or another suitable analytical method to confirm the absence of this compound. If impurities like benzyl alcohol are present, further purification by column chromatography may be necessary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Cbz-Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of carboxybenzyl (Cbz)-protected derivatives via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Cbz-derivatives.
Q1: My Cbz-derivative is not dissolving in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for your specific Cbz-derivative. The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.
-
Solution: You will need to perform a solvent screen with a small amount of your crude product. Test a range of solvents with varying polarities. Common starting points for Cbz-derivatives include ethanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane. A good rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[1]
Q2: My compound "oiled out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.
-
Solutions:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation.
-
Alternatively, add a small amount of a "poor" solvent (an anti-solvent) to the hot solution to induce crystallization.[2]
-
Ensure a slow cooling process. You can insulate the flask to allow crystals to form gradually.
-
Scratching the inside of the flask at the liquid-air interface with a glass rod can help initiate crystallization.[2]
-
Q3: The recrystallization resulted in a very low yield of pure product.
A3: A low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.[2] To avoid this, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[2]
-
-
Incomplete crystallization: The cooling time may have been too short, or the final temperature was not low enough.
-
Solution: Allow for a longer crystallization period and consider placing the flask in an ice bath to maximize crystal formation.[2]
-
Q4: My final product is still colored, even after recrystallization.
A4: The presence of color indicates that colored impurities are not being effectively removed by the chosen recrystallization solvent.
-
Solution: Add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your desired product, which will reduce the overall yield.[2]
Q5: No crystals have formed even after the solution has cooled completely.
A5: This is likely due to the solution being supersaturated, where the compound remains dissolved beyond its normal saturation point.
-
Solutions:
-
Induce Crystallization: Gently scratch the inside of the flask with a glass rod. The tiny scratches on the glass can provide a surface for nucleation.
-
Seed Crystals: If you have a small crystal of the pure product, add it to the solution. This "seed" will act as a template for further crystal growth.
-
Reduce Solvent: If the above methods fail, it is likely that too much solvent was used. Reheat the solution and boil off some of the solvent to increase the concentration, then attempt to cool it again.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in a Cbz-protection reaction?
Common impurities include unreacted benzyl (B1604629) chloroformate and byproducts from its decomposition. A standard workup procedure for a Cbz-protection reaction often involves washing the reaction mixture with an organic solvent like diethyl ether to remove these non-polar impurities before precipitating the desired Cbz-protected amino acid.[3] Recrystallization is then used as a final purification step.
What are the best general-purpose solvent systems for Cbz-derivatives?
For Cbz-protected amino acids, which are a large class of Cbz-derivatives, common and effective solvent systems are mixtures of a solvent in which the compound is soluble and a solvent in which it is less soluble (an anti-solvent). Frequently used systems include:
The introduction of the Cbz protecting group often makes the resulting product easier to crystallize.[4]
How do I choose the correct solvent ratio for a mixed solvent system?
The ideal ratio is determined experimentally. A general procedure is to dissolve the crude Cbz-derivative in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity). At this point, add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Quantitative Data: Recommended Recrystallization Solvents
While the optimal solvent system is highly dependent on the specific Cbz-derivative, the following table provides common systems and a specific example with a reported yield.
| Cbz-Derivative Class | Recommended Solvent System(s) | Example | Solvent System for Example | Typical Overall Yield |
| Cbz-Amino Acids | Ethyl Acetate / Hexane | Cbz-L-Alanine | Ethyl Acetate / Hexane | ~73% (for synthesis including recrystallization)[4] |
| Ethanol / Water | ||||
| Chloroform | Cbz-Glycine | Chloroform | Not specified |
Experimental Protocols
Detailed Methodology for Recrystallization of a Cbz-Derivative
This protocol provides a general procedure for the recrystallization of a crude Cbz-derivative using a single solvent system.
Materials:
-
Crude Cbz-derivative
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude solid into a test tube and add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable. The ideal solvent will dissolve the solid when heated but not at room temperature.
-
Dissolution: Transfer the crude Cbz-derivative to an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to cover the solid.
-
Heating: Gently heat the mixture while stirring continuously. Add small portions of the hot solvent until the solid is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution. Using too much solvent will result in a lower yield.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be transferred to a watch glass and left in a desiccator.
Visualizations
Experimental Workflow for Cbz-Derivative Purification
Caption: General experimental workflow for the recrystallization of Cbz-derivatives.
Troubleshooting Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Benzyl Chloroformate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzyl (B1604629) chloroformate (Cbz-Cl) for the protection of amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an N-Cbz protection reaction?
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[1]
Q2: My this compound reagent is colorless to pale yellow. Is it still usable?
Pure this compound is a colorless to pale yellow oily liquid.[2] However, it can decompose over time, especially if exposed to moisture, leading to a yellow appearance and the formation of HCl and other byproducts.[1] For sensitive substrates, using fresh or purified reagent is highly recommended to ensure optimal yields and avoid the introduction of impurities.[1]
Q3: What are the most common side reactions, and how can I minimize them?
The most common side reactions include:
-
Hydrolysis of this compound: Cbz-Cl reacts with water to form benzyl alcohol and carbon dioxide. To minimize this, use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Di-protection of Primary Amines: Primary amines can react with two equivalents of Cbz-Cl. To avoid this, use a slight excess (1.05-1.2 equivalents) of this compound, add the reagent slowly at a low temperature (e.g., 0 °C), and use a milder base like sodium bicarbonate.[1]
-
Formation of N-acylpyridinium salt: When working with pyridine-based substrates, the pyridine (B92270) nitrogen can be acylated by Cbz-Cl. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) can help minimize this side reaction.[3]
Q4: What is the role of the base in the reaction?
The base is critical for neutralizing the HCl generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1] The choice of base can also influence the chemoselectivity and the formation of side products.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Degraded this compound | Use a fresh bottle of Cbz-Cl or purify the existing reagent. |
| Protonated Starting Amine | Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl.[1] |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or acetonitrile.[3] |
| Poor Solubility of Starting Material | Choose a suitable solvent system to ensure the starting amine is fully dissolved. A mixture of THF and water is often effective. |
| Steric Hindrance | For sterically hindered amines, a stronger base, higher reaction temperatures, or a more reactive electrophile may be necessary.[4] |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Di-protection of Primary Amine | Carefully control the stoichiometry of Cbz-Cl (1.05-1.2 equivalents). Add the Cbz-Cl slowly at 0 °C. Use a milder base such as sodium bicarbonate.[1] |
| Hydrolysis of Cbz-Cl | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield of the N-Cbz protection. The following table provides a summary of reported yields for the Cbz protection of various amines under different conditions.
| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Glycine | NaOH | Water | 0 °C to RT | 40 min | ~88 | [5] |
| Aniline | - | Water | RT | 30 min | 95 | [6] |
| Benzylamine | - | Water | RT | 5 min | 98 | [6] |
| Cyclohexylamine | - | Water | RT | 10 min | 96 | [6] |
| Pyrrolidine | - | Water | RT | 10 min | 95 | [6] |
| Piperidine | - | Water | RT | 10 min | 94 | [6] |
Experimental Protocols
Protocol 1: Classical Schotten-Baumann Conditions for N-Cbz Protection of an Amino Acid
This protocol is a widely used method for the N-Cbz protection of amino acids.[6]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
This compound (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Organic Solvent for extraction (e.g., Diethyl Ether, Ethyl Acetate)
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, maintaining a pH between 8 and 10.[6]
-
Cool the solution to 0-5 °C in an ice bath.[6]
-
Slowly add this compound to the stirred solution, ensuring the temperature remains below 10 °C.[6]
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[6]
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted this compound.[6]
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate.[6]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6]
Visualizations
Caption: General reaction pathway for N-Cbz protection of amines.
Caption: Troubleshooting flowchart for a failing Cbz-protection reaction.
References
Validation & Comparative
A Head-to-Head Battle of Amine Protection: Benzyl Chloroformate vs. Boc-Anhydride
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic protection of amine functionalities is a critical maneuver to prevent undesired side reactions. Among the plethora of amine protecting groups, benzyl (B1604629) chloroformate (Cbz-Cl) and di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) have emerged as stalwart tools, each with a distinct set of advantages and applications. This guide provides an objective, data-driven comparison of their performance to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The fundamental difference between the Cbz (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups lies in their lability under different chemical conditions, a property that forms the basis of their orthogonal relationship in complex multi-step syntheses.[1][2] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][3] This orthogonality is a significant advantage, allowing for the selective deprotection of one group while the other remains intact.[1][4]
Quantitative Performance Data
The efficiency of both protection and deprotection reactions is a crucial factor in the selection of a protecting group. The following tables summarize typical experimental data for the protection of amines and the subsequent deprotection of the resulting N-protected compounds.
Table 1: Amine Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with a base (e.g., NaOH, NaHCO₃), room temperature.[5] | 90-95%[5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with a base (e.g., NaOH, Na₂CO₃), 0 °C to room temperature.[5][6] | ~88%[5] |
Table 2: Deprotection Conditions and Efficiency
| Protected Amine | Deprotection Method | Reagents and Conditions | Typical Yield |
| Boc-Amine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in an organic solvent.[2][5] | High[2] |
| Cbz-Amine | Catalytic Hydrogenolysis | H₂ gas with 10% Pd/C in a solvent like methanol (B129727) or ethanol.[7][8] | High[8] |
| Cbz-Amine | Transfer Hydrogenolysis | Ammonium formate (B1220265) with 10% Pd/C in a solvent like methanol or ethanol.[7] | High[7] |
| Cbz-Amine | Acidolysis | 33% HBr in acetic acid.[7][8] | Substrate dependent |
Chemical Properties and Stability
The stability of a protecting group across a range of chemical environments dictates its utility in a synthetic sequence.
Table 3: Stability of Boc and Cbz Protecting Groups
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids.[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies.
Boc Protection of an Amine
A common procedure for the N-tert-butyloxycarbonylation of an amine using di-tert-butyl dicarbonate.
Reagents and Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (TEA)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of THF/water)[9][10]
Procedure:
-
Dissolve the amine in the chosen solvent. If using a base like NaOH, a biphasic system with water may be employed.[9]
-
Add the base (e.g., TEA or an aqueous solution of NaOH) to the amine solution at 0 °C.[9]
-
To this stirred solution, add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).[11]
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).[9][11]
-
Upon completion, quench the reaction (e.g., with NH₄Cl if an organic base was used) and extract the product with an organic solvent like ethyl acetate.[9]
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the residue by flash chromatography if necessary.[9]
Boc Deprotection using Trifluoroacetic Acid (TFA)
A standard protocol for the removal of the Boc protecting group under acidic conditions.[2]
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.[2]
-
Add an equal volume of trifluoroacetic acid to the solution.[1]
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[2]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
Cbz Protection of an Amine
A typical procedure for the N-benzyloxycarbonylation of an amine using this compound.[12]
Reagents and Materials:
-
Amine
-
This compound (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[12][13]
-
Solvent (e.g., a mixture of THF and water)[12]
Procedure:
-
Dissolve the amine in a mixture of THF and water (e.g., 2:1 ratio).[12]
-
Add sodium bicarbonate (typically 2 equivalents) to the solution.[12]
-
Cool the mixture to 0 °C in an ice bath.[12]
-
Slowly add this compound (1.1 to 1.5 equivalents) to the stirred solution.[12]
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, continuing to stir for several hours (e.g., 20 hours), while monitoring by TLC.[12]
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[12]
-
Purify the resulting residue by silica (B1680970) gel column chromatography.[12]
Cbz Deprotection by Catalytic Hydrogenolysis
The most common method for the cleavage of the Cbz group.[7][12]
Reagents and Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))
Procedure:
-
Dissolve the Cbz-protected amine in methanol or another suitable solvent in a flask equipped with a stir bar.[7]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.[8]
-
Evacuate the flask and backfill with hydrogen gas (this can be repeated multiple times). A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.[7][8]
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.[7]
-
Monitor the reaction progress by TLC. Reaction times can vary from minutes to several hours.[7]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[7]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[12]
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the protection and deprotection mechanisms, as well as a workflow for selecting the appropriate protecting group.
Caption: Mechanism of Boc Protection.
Caption: Mechanism of Boc Deprotection.
Caption: Mechanism of Cbz Protection.
Caption: Mechanism of Cbz Deprotection.
Caption: Protecting Group Selection.
Conclusion
Both Boc-anhydride and this compound are highly effective and versatile reagents for the protection of amines, each with its distinct advantages.[1] The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[1] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[1] Their orthogonality makes them invaluable tools in the synthesis of complex molecules, allowing for selective deprotection and functionalization.[14] This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cbz-Cl vs. Fmoc-OSu in Modern Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of an N-α-protecting group is a critical decision that dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison of two cornerstone protecting group reagents: the classic Benzyl Chloroformate (Cbz-Cl) and the modern N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
The selection of an appropriate protecting group is paramount to achieving high yields, purity, and stereochemical integrity in the final peptide product. While both Cbz and Fmoc groups form a carbamate (B1207046) linkage with the amino group of an amino acid, their distinct deprotection chemistries fundamentally define their applications. Cbz is renowned for its role in traditional solution-phase peptide synthesis, while Fmoc has become the gold standard for solid-phase peptide synthesis (SPPS), the predominant method for peptide production today.
At a Glance: Key Differences
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protecting Reagent | This compound (Cbz-Cl) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Chemical Nature | Benzyloxycarbonyl group.[1] | Fluorenylmethyloxycarbonyl group.[1] |
| Primary Application | Predominantly solution-phase peptide synthesis.[1][2] | Gold standard for solid-phase peptide synthesis (SPPS).[1] |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1][2] | Mild base (e.g., 20% piperidine (B6355638) in DMF).[1][2] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[1][3] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1] |
Performance Comparison: Yield, Purity, and Racemization
While direct, large-scale comparative studies across a wide range of peptides are limited, the extensive body of literature on peptide synthesis allows for a critical evaluation of the performance of Cbz and Fmoc strategies.
| Performance Metric | Cbz Strategy | Fmoc Strategy |
| Typical Coupling Yield | 85-95% in solution-phase for fragment coupling.[1] | >99% per coupling cycle in SPPS.[] |
| Overall Yield (Model Peptides) | 60-80% for a pentapeptide in SPPS (final coupling with Z-Leu-OH). | Generally high, but can be affected by aggregation in long sequences. |
| Purity (Crude Product) | Variable, highly dependent on purification after each step in solution-phase. | High, but can be compromised by side reactions like aspartimide formation.[2] |
| Racemization | Generally low with catalytic hydrogenolysis deprotection (<1%).[1] Can be higher with acidic cleavage.[1] | Generally low in SPPS (<0.4% per cycle).[1] The use of sterically hindered bases can minimize epimerization.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the protection and deprotection steps using Cbz-Cl and Fmoc-OSu for a generic amino acid.
Cbz Protection of an Amino Acid (Solution-Phase)
Materials:
-
Amino acid
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
This compound (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (Cbz-Cl) dropwise while maintaining the temperature at 0°C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with dilute HCl to a pH of ~2 to precipitate the Cbz-protected amino acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Fmoc Protection of an Amino Acid
Materials:
-
Amino acid
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[5]
-
Add Fmoc-OSu to the solution and stir at room temperature for 16 hours.[5]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[5]
-
Extract the mixture with diethyl ether to remove impurities.[5]
-
Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the Fmoc-protected amino acid.[5]
-
Collect the product by filtration, wash with water, and dry.
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected peptide
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon)
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the suspension under an atmosphere of hydrogen gas at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected peptide-resin
-
N,N-dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.[1]
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[1]
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
Signaling Pathways and Experimental Workflows
To better understand the processes, the following diagrams illustrate the key chemical transformations and workflows.
Logical Relationships in Protecting Group Strategy
The choice between Cbz and Fmoc is fundamentally a decision about the overall synthetic strategy, particularly concerning orthogonality with other protecting groups.
Conclusion
The choice between Cbz-Cl and Fmoc-OSu for peptide synthesis is highly dependent on the intended synthetic methodology. For modern, automated solid-phase peptide synthesis, Fmoc-OSu is the undisputed reagent of choice due to the mild, basic deprotection conditions that are compatible with a wide array of acid-labile side-chain protecting groups, leading to high repetitive yields and purities.[1]
Conversely, Cbz-Cl remains a valuable and cost-effective tool for solution-phase synthesis, particularly for the preparation of peptide fragments that will be subsequently ligated.[1][3] Its orthogonality to both Boc and Fmoc protecting groups provides strategic flexibility in the design of complex synthetic routes.[1][3] While racemization can be a concern with both methods, careful optimization of reaction conditions, especially the choice of base and coupling reagents in Fmoc chemistry, can minimize this side reaction to acceptable levels.[1] Ultimately, a thorough understanding of the chemistry and performance of both Cbz and Fmoc protecting groups is essential for the successful synthesis of high-quality peptides for research and drug development.
References
A Comparative Guide to Alternatives for Benzyl Chloroformate (Cbz-Cl) in Amine Protection
For researchers, scientists, and professionals in drug development and organic synthesis, the strategic protection of amine functional groups is a cornerstone of successful multi-step synthesis. Benzyl chloroformate (Cbz-Cl) has long been a staple for introducing the versatile benzyloxycarbonyl (Cbz or Z) protecting group. However, the demands of modern synthesis, including the need for orthogonal strategies and milder reaction conditions, have spurred the development and adoption of a diverse toolkit of alternative amine protecting groups.
This guide provides an objective, data-driven comparison of the most common and effective alternatives to Cbz-Cl, including tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc). We will also explore the emerging field of enzymatic deprotection as a green chemistry alternative.
Orthogonality: The Key to Complex Synthesis
A critical concept in the selection of a protecting group is orthogonality. Orthogonal protecting groups can be selectively removed in the presence of one another, a crucial feature in the synthesis of complex molecules with multiple functional groups.[1] The primary alternatives to Cbz offer distinct deprotection pathways, enabling chemists to navigate intricate synthetic routes with precision.
Comparative Overview of Amine Protecting Groups
The choice of an amine protecting group is dictated by several factors, including the stability of the substrate to the protection and deprotection conditions, the desired orthogonality with other protecting groups in the synthetic scheme, and the overall efficiency of the protection and deprotection steps.
| Protecting Group | Common Reagent(s) for Protection | Typical Protection Conditions | Deprotection Conditions | Key Features & Orthogonality |
| Cbz (Z) | This compound (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aq. THF or CH₂Cl₂ | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH) | Stable to mild acids and bases. Orthogonal to Boc and Fmoc.[1][2] |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., Et₃N, DMAP) or neutral conditions, CH₂Cl₂, THF, or aq. solvents | Strong acids (e.g., TFA, HCl in dioxane) | Stable to bases and catalytic hydrogenolysis. Orthogonal to Cbz and Fmoc.[1][3] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), aq. dioxane or CH₂Cl₂ | Base (e.g., 20% piperidine (B6355638) in DMF) | Stable to acids and catalytic hydrogenolysis. Orthogonal to Cbz and Boc.[4] |
| Alloc | Allyl chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃), aq. THF | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Stable to acids and bases. Orthogonal to Cbz, Boc, and Fmoc.[1][5] |
| Teoc | Teoc-OSu, Teoc-OBt | Base (e.g., Et₃N), CH₂Cl₂ | Fluoride (B91410) ion source (e.g., TBAF) | Stable to most acidic and reductive conditions. Orthogonal to Cbz, Boc, and Fmoc.[6][7] |
Quantitative Comparison of Protection and Deprotection Reactions
The following table summarizes typical experimental data for the protection and deprotection of primary amines with Cbz and its common alternatives. Yields are highly substrate-dependent and the following data should be considered representative.
| Protecting Group | Protection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Cbz | Cbz-Cl | aq. THF | 0 - RT | 1 - 12 | >90 | H₂, Pd/C | MeOH | RT | 1 - 4 | >95 |
| Boc | Boc₂O | CH₂Cl₂ | RT | 1 - 12 | >95 | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 0 - RT | 0.5 - 2 | >95[2] |
| Fmoc | Fmoc-OSu | aq. Dioxane | RT | 1 - 16 | >90[4] | 20% Piperidine/DMF | DMF | RT | 0.2 - 1 | >95[8] |
| Alloc | Alloc-Cl | aq. THF | RT | 12 | ~87[1] | Pd(PPh₃)₄, PhSiH₃ | CH₂Cl₂ | 0 | 1 | >90[1] |
| Teoc | Teoc-OBt | CH₂Cl₂ | 20 - 25 | 1 - 4 | ~92[6] | TBAF | THF | RT | 1 - 3 | >85 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic primary amine are provided below.
tert-Butoxycarbonyl (Boc) Group
Protection Protocol: [9]
-
Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (B128534) (Et₃N, 1.2 equiv), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the primary amine in CH₂Cl₂ in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Deprotection Protocol: [2]
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the Boc-protected amine in CH₂Cl₂ (0.1-0.5 M) in a round-bottom flask and cool to 0 °C.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection Protocol: [4]
-
Materials: Amino acid (1.0 equiv), Fmoc-OSu (1.05 equiv), 10% aq. NaHCO₃, Dioxane.
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 1-16 hours.
-
After the reaction is complete, acidify the mixture with 1 M HCl to pH 2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected amino acid.
-
Deprotection Protocol: [8]
-
Materials: Fmoc-protected amine, 20% (v/v) Piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-60 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to precipitate the deprotected amine.
-
Collect the product by filtration and wash with cold diethyl ether.
-
Allyloxycarbonyl (Alloc) Group
Protection Protocol: [1]
-
Materials: Primary amine (1.0 equiv), Allyl chloroformate (Alloc-Cl, 3.0 equiv), Sodium bicarbonate (NaHCO₃, 6.0 equiv), Tetrahydrofuran (THF), Water.
-
Procedure:
-
To a mixture of the amine and sodium bicarbonate in a 1:1 mixture of THF and water, add allyl chloroformate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Deprotection Protocol: [1]
-
Materials: Alloc-protected amine (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv), Phenylsilane (B129415) (PhSiH₃, 7.0 equiv), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the Alloc-protected amine in CH₂Cl₂ under an argon atmosphere and cool to 0 °C.
-
Add phenylsilane followed by Pd(PPh₃)₄.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography.
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Protection Protocol: [6]
-
Materials: Primary amine (1.0 equiv), 2-(Trimethylsilyl)ethoxycarbonyloxy-benzotriazole (Teoc-OBt, 1.1 equiv), Triethylamine (Et₃N, 2.6 equiv), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the amine in CH₂Cl₂.
-
Add triethylamine.
-
Add Teoc-OBt and stir the reaction at 20-25 °C until completion.
-
Add saturated potassium hydrogensulfate solution to the reaction mixture and separate the organic phase.
-
Wash the organic phase with saturated brine, dry with anhydrous magnesium sulfate, filter, and concentrate.
-
Deprotection Protocol:
-
Materials: Teoc-protected amine (1.0 equiv), Tetrabutylammonium (B224687) fluoride (TBAF, 1.5 equiv), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the Teoc-protected amine in THF.
-
Add tetrabutylammonium fluoride in portions.
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain the deprotected amine.
-
Green Chemistry Alternative: Enzymatic Deprotection
A significant advancement in sustainable chemistry is the use of enzymes for the deprotection of amine groups. Penicillin G acylase, for instance, can selectively cleave the Cbz group under mild, aqueous conditions (pH 7-8, room temperature), leaving other protecting groups and sensitive functionalities intact.[10] This biocatalytic approach avoids the use of heavy metal catalysts and harsh reagents.
Enzymatic Cbz Deprotection Protocol: [10]
-
Materials: Cbz-protected peptide, Penicillin G Acylase (immobilized or free), Phosphate (B84403) buffer (50 mM, pH 7.0).
-
Procedure:
-
Dissolve the Cbz-protected peptide in the phosphate buffer.
-
Add Penicillin G Acylase to the solution.
-
Incubate the reaction at room temperature with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, if using immobilized enzyme, remove it by filtration.
-
Purify the deprotected peptide from the aqueous solution using standard chromatographic techniques.
-
Visualizing the Workflow and Mechanisms
To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: A decision tree to guide the selection of a suitable amine protecting group.
Caption: A generalized workflow for the protection and deprotection of amines.
Caption: Simplified overview of the deprotection mechanisms for Boc, Fmoc, and Cbz groups.
Conclusion
The selection of an amine protecting group is a critical decision in the design and execution of a synthetic strategy. While Cbz remains a valuable tool, the alternatives presented here offer a broader range of orthogonalities and deprotection conditions, empowering chemists to tackle increasingly complex molecular targets. The Boc group's acid lability, the Fmoc group's base lability, the Alloc group's palladium-catalyzed cleavage, and the Teoc group's fluoride-mediated removal provide a powerful and versatile toolkit. Furthermore, the advent of enzymatic deprotection methods offers a greener and highly selective approach, aligning with the principles of sustainable chemistry. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Enduring Value of a Classic: A Comparative Guide to the Cbz Protecting Group
In the landscape of organic synthesis, particularly within the demanding realms of peptide synthesis and pharmaceutical development, the strategic selection of an amine protecting group is a critical determinant of success. While modern solid-phase peptide synthesis (SPPS) is often dominated by the Boc and Fmoc strategies, the classical Carboxybenzyl (Cbz or Z) protecting group offers a unique and powerful set of advantages that merit careful consideration. This guide provides an objective, data-driven comparison of the Cbz group against its common alternatives, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic strategies.
At a Glance: A Tale of Three Protecting Groups
The fundamental difference between the Cbz, Boc (tert-Butoxycarbonyl), and Fmoc (9-Fluorenylmethyloxycarbonyl) protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the elegant and efficient construction of complex molecules.[1][2]
-
Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][2]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[1][2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[1][2]
Key Advantages of the Cbz Protecting Group
While Boc and Fmoc are the workhorses of automated SPPS, the Cbz group, first introduced by Bergmann and Zervas in 1932, retains significant advantages in particular synthetic contexts.[3]
Enhanced Crystallinity and Simplified Purification: One of the most notable practical benefits of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments.[3] This property can significantly simplify purification by recrystallization, a scalable and often more cost-effective method than chromatography.[3] For process development and large-scale drug manufacturing, the ability to obtain highly pure intermediates through crystallization is a major asset.[3]
Reduced Racemization in Solution-Phase Synthesis: The loss of stereochemical integrity at the α-carbon of an amino acid, known as racemization, is a significant concern in peptide synthesis.[3] The urethane-type protection afforded by the Cbz group helps to suppress the formation of the racemization-prone oxazolone (B7731731) intermediate, particularly in solution-phase synthesis.[3] While quantitative comparisons are scarce, the historical success of Cbz in synthesizing optically pure peptides attests to this advantage.[3]
Cost-Effectiveness: For industrial applications and large-scale synthesis, reagent cost is a critical factor. Benzyl (B1604629) chloroformate (Cbz-Cl), the reagent used to introduce the Cbz group, is generally more economical than the reagents required for Boc (di-tert-butyl dicarbonate) and Fmoc (Fmoc-Cl) protection.[3] This, combined with the potential for non-chromatographic purification, makes the Cbz strategy an attractive option for industrial applications.[3]
Orthogonality: The deprotection of the Cbz group via catalytic hydrogenolysis provides a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[3] This is crucial in the synthesis of complex molecules where multiple protecting groups are employed, allowing for selective deprotection at strategic points in the synthetic route.[3]
Quantitative Performance Comparison
The following tables summarize key quantitative data for the Cbz, Boc, and Fmoc protecting groups, providing a basis for objective comparison.
Table 1: Stability of Protecting Groups to Various Reagents
| Protecting Group | Reagents | Stability |
| Cbz | Catalytic Hydrogenation | Labile |
| Strong Acids (e.g., HBr/AcOH) | Labile[4] | |
| Bases | Stable | |
| Nucleophiles | Stable | |
| Boc | Strong Acids (e.g., TFA) | Labile[5] |
| Catalytic Hydrogenation | Stable[5] | |
| Bases | Stable[5] | |
| Nucleophiles | Stable[5] | |
| Fmoc | Bases (e.g., Piperidine) | Labile |
| Acids | Stable[6] | |
| Catalytic Hydrogenation | Labile (less reactive than Cbz)[6] |
Table 2: Indicative Deprotection Yields and Racemization Levels
| Protecting Group | Deprotection Method | Typical Yield (%) | Indicative Racemization Level |
| Cbz | Catalytic Hydrogenolysis | >95[1] | <1% (in some studies)[7] |
| Boc | TFA | >95 | Dependent on coupling conditions |
| Fmoc | 20% Piperidine in DMF | >99 (per cycle in SPPS)[7] | <0.4% (per cycle in SPPS)[7] |
Note: Racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions. The values presented here are indicative and for comparative purposes.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the protection and deprotection of amines using the Cbz group.
Protocol 1: N-Protection of an Amino Acid with Benzyl Chloroformate (Cbz-Cl)
This protocol is based on the classical Schotten-Baumann reaction.[4]
Materials:
-
Amino acid (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
This compound (Cbz-Cl) (1.1-1.5 eq)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate at 0°C with vigorous stirring.[4]
-
Add this compound dropwise to the cold, stirring solution, maintaining the pH between 8 and 10.[4][8]
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.[4]
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[4]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute HCl, causing the N-Cbz protected amino acid to precipitate.[4]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.[9]
-
The product can be further purified by recrystallization.[4]
Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[1]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)[1]
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)[1]
-
Hydrogen gas (H₂) supply (e.g., balloon)[1]
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[1]
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.[1]
-
Evacuate the flask and backfill with hydrogen gas.[1]
-
Stir the reaction mixture vigorously at room temperature.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 3: Deprotection of a Cbz-Protected Amine via Transfer Hydrogenation
This method offers a safer alternative to using flammable hydrogen gas.[11]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (10-20% w/w)[1]
-
Ammonium (B1175870) formate (B1220265) (2-5 equivalents)[1]
-
Methanol (MeOH) or Dimethylformamide (DMF)[1]
Procedure:
-
Dissolve the Cbz-protected compound in methanol or DMF.[1]
-
Add ammonium formate to the solution.[1]
-
Under an inert atmosphere, carefully add 10% Pd/C to the mixture.[1]
-
Stir the mixture at room temperature. For less reactive substrates, heating to reflux may be necessary.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[1]
-
Concentrate the filtrate to obtain the crude product.[1]
Visualizing the Strategy: Workflows and Relationships
The following diagrams illustrate the logical flow of protecting group selection and the chemical transformations involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Amine Protecting Groups: Cbz vs. Boc and Fmoc
In the landscape of organic synthesis, particularly within peptide and pharmaceutical development, the selection of an appropriate amine protecting group is a critical decision that dictates synthetic strategy. The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are three of the most prevalent choices, each offering a unique profile of stability and cleavage conditions. Their primary distinction lies in their deprotection mechanisms, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This guide provides an objective, data-driven comparison of these groups to equip researchers, scientists, and drug development professionals with the information needed to make strategic synthetic choices.
Comparative Data: Stability and Reaction Conditions
The utility of a protecting group is determined by its stability across a range of chemical environments and the specific conditions required for its removal. The Boc group is characteristically acid-labile, the Fmoc group is base-labile, and the Cbz group is cleaved by catalytic hydrogenolysis.[2][3] This orthogonality is a cornerstone of modern multi-step synthesis.[4][5] The following table summarizes the relative stabilities of amines protected with Boc, Cbz, and Fmoc under various standard reaction conditions.
| Condition | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Primary Cleavage | Strong Acids (e.g., TFA, HCl)[6][7] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[8] | Weak Bases (e.g., 20% Piperidine (B6355638) in DMF)[9] |
| Strong Acids | Labile[1] | Generally Stable (can be cleaved by HBr/AcOH)[1][8] | Stable[1] |
| Weak Acids | Stable[1] | Stable[1] | Stable[1] |
| Strong Bases | Stable[1] | Stable[1] | Labile[1] |
| Weak Bases | Stable[1] | Stable[1] | Labile[1] |
| Catalytic Hydrogenation | Stable[1] | Labile[1] | Quasi-orthogonal (can be cleaved, but slower than Cbz)[1][10] |
| Byproducts | Isobutylene, CO₂[1] | Toluene, CO₂[1] | Dibenzofulvene, CO₂[1] |
Deprotection Mechanisms and Selection Workflow
The distinct cleavage pathways for Boc, Cbz, and Fmoc are fundamental to their strategic application. The Boc group is removed via an acid-catalyzed mechanism that proceeds through a stable tert-butyl cation intermediate.[4] The Cbz group is cleaved by reduction on a palladium surface.[8] The Fmoc group's lability comes from the acidity of the C9 proton on the fluorene (B118485) ring, which initiates a β-elimination reaction when exposed to a base.[9][10]
Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc groups.
Choosing the correct protecting group depends on the stability of the substrate and the planned subsequent reaction steps. The following workflow provides a logical guide for this selection process.
Caption: Decision workflow for selecting an amine protecting group.
Experimental Protocols
The successful removal of a protecting group relies on carefully executed experimental procedures. The following protocols provide generalized methodologies for the deprotection of Boc, Cbz, and Fmoc groups from a primary amine. Note that optimal conditions may vary depending on the specific substrate.
General Experimental Workflow
A typical deprotection procedure follows a consistent sequence of steps, from reaction setup to product isolation. This workflow ensures reproducibility and high purity of the final product.
Caption: General workflow for a chemical deprotection experiment.
Protocol 1: Boc Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of a Boc group under strong acidic conditions.
-
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.[11] The reaction is often accompanied by the evolution of gas (CO₂ and isobutylene).[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and slowly add saturated NaHCO₃ solution to neutralize the remaining acid.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine.[11]
-
Purify the product as necessary, typically by column chromatography.
-
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis
This is the most common method for Cbz cleavage, valued for its mild conditions.[12]
-
Materials:
-
Cbz-protected amine
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a stir bar.[12]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium relative to the substrate) to the solution.[12]
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 16 hours.[13]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude deprotected amine.[12]
-
Protocol 3: Fmoc Group Deprotection using Piperidine
This protocol describes the standard method for Fmoc cleavage in both solid-phase and solution-phase synthesis.
-
Materials:
-
Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
5% aqueous Lithium Chloride (LiCl) solution (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF (or another suitable solvent like acetonitrile).[10]
-
Add piperidine to the solution to achieve a final concentration of 20% (v/v).[2]
-
Stir the reaction at room temperature. The reaction is typically fast, often completing within 30 minutes. Monitor by TLC or LC-MS.[14]
-
Once the reaction is complete, quench by adding water and extract the product with an organic solvent like DCM.[10]
-
Combine the organic phases and wash with 5% aqueous LiCl solution to remove residual DMF.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[10]
-
Purify the crude product by silica (B1680970) gel flash chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Cbz-Protected Compounds for Researchers
In the landscape of synthetic organic chemistry and drug development, the carboxybenzyl (Cbz or Z) protecting group remains a cornerstone for amine protection. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of Cbz-protected compounds, with a direct comparison to the widely used Boc and Fmoc protecting groups. This objective comparison, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Spectroscopic Data Comparison: Cbz vs. Boc and Fmoc
The choice of an amine protecting group significantly influences the spectroscopic signature of a molecule. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data for glycine (B1666218) and alanine (B10760859) protected with Cbz, Boc, and Fmoc groups. These tables are designed for easy comparison of the characteristic signals.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Amino Acid | Protecting Group | N-H | α-CH | Protecting Group Protons |
| Glycine | Cbz | ~5.2 | ~3.9 | ~7.3 (Ar-H), ~5.1 (CH₂) |
| Boc | ~5.0 | ~3.8 | ~1.4 (t-butyl) | |
| Fmoc | ~5.3 | ~4.0 | ~7.2-7.8 (Ar-H), ~4.2-4.4 (CH, CH₂) | |
| Alanine | Cbz | ~5.1 | ~4.3 | ~7.3 (Ar-H), ~5.1 (CH₂) |
| Boc | ~4.9 | ~4.2 | ~1.4 (t-butyl) | |
| Fmoc | ~5.2 | ~4.4 | ~7.2-7.8 (Ar-H), ~4.2-4.5 (CH, CH₂) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Amino Acid | Protecting Group | Carbonyl (Amide) | Carbonyl (Acid) | α-Carbon | Protecting Group Carbons |
| Glycine | Cbz | ~156 | ~172 | ~44 | ~136 (Ar-C), ~128 (Ar-CH), ~67 (CH₂) |
| Boc | ~155 | ~173 | ~44 | ~80 (quat-C), ~28 (CH₃) | |
| Fmoc | ~156 | ~173 | ~44 | ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67 (CH), ~47 (CH₂) | |
| Alanine | Cbz | ~155 | ~175 | ~50 | ~136 (Ar-C), ~128 (Ar-CH), ~67 (CH₂) |
| Boc | ~155 | ~176 | ~50 | ~80 (quat-C), ~28 (CH₃) | |
| Fmoc | ~155 | ~176 | ~50 | ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67 (CH), ~47 (CH₂) |
IR Absorption Frequencies (cm⁻¹) in KBr
| Amino Acid | Protecting Group | N-H Stretch | C=O Stretch (Amide) | C=O Stretch (Acid) |
| Glycine | Cbz | ~3330 | ~1690 | ~1720 |
| Boc | ~3350 | ~1685 | ~1715 | |
| Fmoc | ~3320 | ~1695 | ~1725 | |
| Alanine | Cbz | ~3340 | ~1695 | ~1710 |
| Boc | ~3360 | ~1690 | ~1710 | |
| Fmoc | ~3330 | ~1700 | ~1720 |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique. The following are generalized protocols for NMR and IR analysis of Cbz-protected compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Cbz-protected compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a clean 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signals for non-protonated carbons are not diminished. A high number of scans is usually required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the Cbz-protected compound with approximately 100-200 mg of the dry KBr. The mixture should be a fine, homogeneous powder.[1][]
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
Visualizing Spectroscopic Analysis and Key Features
To further clarify the process and the interpretation of the spectral data, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the spectroscopic analysis of protected compounds.
Caption: Characteristic NMR and IR signals for a Cbz-protected amine.
References
Benzyl N-Succinimidyl Carbonate (Cbz-OSu): A Milder and More Efficient Alternative for Amine Protection in Research and Development
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of protecting groups is a critical determinant of reaction efficiency, purity, and overall success. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group, traditionally introduced using benzyl (B1604629) chloroformate (Cbz-Cl). However, the hazardous nature of Cbz-Cl has led to the adoption of milder alternatives. This guide provides an objective comparison of Benzyl N-succinimidyl carbonate (Cbz-OSu) with Cbz-Cl, supported by experimental data, to demonstrate its advantages as a safer and more user-friendly reagent.
Performance Comparison: Cbz-OSu vs. Cbz-Cl
Cbz-OSu consistently demonstrates comparable or superior performance to Cbz-Cl in the protection of a wide range of amines, often with the significant advantages of milder reaction conditions and simplified workup procedures. The key distinction lies in the byproducts of the reaction: Cbz-OSu releases N-hydroxysuccinimide (NHS), a water-soluble and easily removable compound, whereas Cbz-Cl generates hydrochloric acid, which requires neutralization and can lead to the formation of salts that complicate purification.
Quantitative Data Summary
The following tables summarize the performance of Cbz-OSu and Cbz-Cl in the protection of various amine substrates.
| Reagent | Substrate | Base | Solvent | Time | Yield (%) | Reference |
| Cbz-Cl | Primary Amine | NaHCO₃ | THF/H₂O | 20 h | 90 | [1] |
| Cbz-OSu | Primary Amine | NaHCO₃ | THF/H₂O | 4 h | 89 | [2] |
Table 1: Comparison of Cbz-Cl and Cbz-OSu for N-Cbz Protection of a Primary Amine.
| Entry | Amine | Time (min) | Yield (%) |
| 1 | Aniline | 30 | 93 |
| 2 | 4-Methylaniline | 35 | 94 |
| 3 | 4-Chloroaniline | 40 | 92 |
| 4 | 4-Bromoaniline | 40 | 92 |
| 5 | 4-Iodoaniline | 45 | 90 |
| 6 | Benzylamine | 5 | 98 |
| 7 | n-Butylamine | 10 | 95 |
| 8 | Pyrrolidine | 10 | 96 |
Table 2: Cbz Protection of Various Amines using Cbz-Cl in Water.[3]
While the above data for Cbz-Cl in water shows high yields and short reaction times for some substrates, the use of Cbz-OSu generally provides a more consistent and cleaner reaction profile across a broader range of amines with easier workup.
The Milder Alternative: A Logical Analysis
Cbz-OSu's reputation as a milder reagent stems from several key factors that directly impact laboratory safety and reaction efficiency.
References
The Orthogonality of the Cbz Group: A Comparative Guide to Protecting Group Schemes
For researchers, scientists, and drug development professionals, the strategic implementation of protecting groups is a cornerstone of successful multi-step organic synthesis. The carboxybenzyl (Cbz or Z) group, a stalwart in the field, offers a distinct stability profile that makes it an invaluable tool for orthogonal protection strategies, particularly in peptide and complex molecule synthesis. This guide provides a comparative analysis of the Cbz group's performance against other common amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), supported by experimental data to inform the rational design of synthetic routes.
The principle of orthogonality in protecting group chemistry is the ability to selectively remove one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1] This allows for the sequential unmasking of reactive sites, a critical requirement for the synthesis of complex molecules. The orthogonality of Cbz, Boc, and Fmoc groups stems from their distinct labilities to different reagents: Cbz is typically removed by hydrogenolysis, Boc is labile to acid, and Fmoc is removed by base.[2]
Quantitative Comparison of Protecting Group Stability and Deprotection
The selection of a protecting group strategy is often dictated by the stability of the desired group under the deprotection conditions required for other groups present in the molecule. The Cbz group exhibits remarkable stability to both the acidic conditions used to cleave Boc groups and the basic conditions used for Fmoc removal.
| Protecting Group | Deprotection Condition | Stability of Other Groups Under These Conditions |
| Boc | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Cbz: Generally stable, though harsh acidic conditions can cause cleavage.[3] Fmoc: Stable. |
| Fmoc | Base-labile (e.g., 20% Piperidine (B6355638) in DMF) | Cbz: Stable. Boc: Stable. |
| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Boc: Stable. Fmoc: Can be cleaved under some hydrogenolysis conditions, making it quasi-orthogonal. |
The following table summarizes the performance of various deprotection methods for the Cbz group, highlighting its orthogonality.
| Deprotection Strategy | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) | Orthogonality Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | >95% | >98% | Orthogonal to Boc and Fmoc groups. |
| Acidic Deprotection | 33% HBr in Acetic Acid | Variable (70-90%) | Good to Excellent | Not orthogonal to Boc and other acid-labile groups. |
| Lewis Acid-Mediated | Aluminum trichloride (B1173362) (AlCl₃), Hexafluoroisopropanol (HFIP) | >90% | >95% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the selective deprotection of Boc, Fmoc, and Cbz groups.
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of a Boc group while leaving a Cbz group intact.
Materials:
-
Boc-protected amine (with a Cbz group present elsewhere in the molecule)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 0.1 M solution).
-
Slowly add TFA to the solution at room temperature to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure to yield the deprotected amine trifluoroacetate (B77799) salt.
Protocol 2: Selective Deprotection of the Fmoc Group
This protocol details the removal of an Fmoc group in the presence of a Cbz group.
Materials:
-
Fmoc-protected amine (with a Cbz group present elsewhere in the molecule)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[5]
-
Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes. Monitor the reaction by TLC or by observing the UV absorbance of the dibenzofulvene-piperidine adduct.
-
Once the reaction is complete, remove the DMF and piperidine under reduced pressure. The crude product can then be purified.
Protocol 3: Selective Deprotection of the Cbz Group
This protocol outlines the removal of a Cbz group via catalytic hydrogenolysis without affecting Boc or other acid/base-labile groups.
Materials:
-
Cbz-protected amine
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Visualization of Orthogonal Strategies
The logical workflow for selecting a deprotection strategy and the orthogonal relationship between Cbz, Boc, and Fmoc protecting groups can be visualized as follows:
Caption: Decision workflow for orthogonal deprotection.
Caption: Orthogonality of Cbz, Boc, and Fmoc groups.
Conclusion
The carboxybenzyl (Cbz) protecting group remains a powerful tool in modern organic synthesis due to its unique stability profile. Its resistance to both acidic and basic conditions provides a high degree of orthogonality with the commonly used Boc and Fmoc groups, respectively. This allows for the strategic and selective deprotection of amines, which is essential for the synthesis of complex peptides and other nitrogen-containing molecules. While catalytic hydrogenolysis is the preferred method for Cbz removal due to its mildness and high yield, alternative methods provide flexibility for substrates with functionalities sensitive to reduction. A thorough understanding of these comparative stabilities and deprotection protocols empowers researchers to design more efficient and robust synthetic strategies.
References
A Researcher's Guide to Amine Protection: Comparing Cleavage Conditions of Cbz, Boc, Fmoc, and Alloc Groups
In the complex landscape of organic synthesis, particularly within peptide and pharmaceutical development, the strategic use of amine protecting groups is fundamental. The ability to selectively mask and deprotect amine functionalities dictates the success of multi-step syntheses. This guide provides an objective, data-driven comparison of the cleavage conditions for the Carboxybenzyl (Cbz) group against three other widely used protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).
The primary distinction among these groups lies in their deprotection chemistry, which establishes their orthogonality—the capacity to remove one group without affecting others.[1][2] This principle is the cornerstone of modern synthetic strategies, enabling the precise and sequential construction of complex molecules.[1][3]
-
Cbz (Carboxybenzyl): Classically removed by catalytic hydrogenolysis, offering a mild and neutral deprotection method.[1][4] It can also be cleaved by strong acidic conditions.[5][6]
-
Boc (tert-Butoxycarbonyl): Labile to acidic conditions, typically cleaved with trifluoroacetic acid (TFA).[1][7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, most commonly with piperidine (B6355638).[1][8]
-
Alloc (Allyloxycarbonyl): Cleaved under neutral conditions using a palladium(0) catalyst.[9][10]
Comparative Data: Cleavage Conditions
The selection of a protecting group is critically dependent on the stability of other functional groups within the molecule and the planned synthetic route. The following table summarizes the quantitative data and conditions for the cleavage of each protecting group.
| Protecting Group | Primary Cleavage Method | Key Reagents | Typical Solvents | Typical Conditions | Typical Yield (%) | Potential Limitations & Incompatibilities |
| Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol (B129727), Ethanol, Ethyl Acetate[11] | Room Temp, H₂ (balloon)[11] | >90 | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some halides).[11] Safety concerns with H₂ gas.[11] |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C[11][12] | Methanol, Ethanol[12] | Room Temp to gentle heating[11] | >90 | Safer alternative to H₂ gas.[11] Still incompatible with most reducible groups. | |
| Strong Acid | 33% HBr in Acetic Acid[5] | Acetic Acid[5] | Room Temp, 1-2 hours[5] | >90 | Incompatible with other acid-labile groups (e.g., Boc, t-butyl esters).[13] | |
| Boc | Strong Acid | Trifluoroacetic Acid (TFA)[1][14] | Dichloromethane (B109758) (DCM)[14] | Room Temp, 1-4 hours[5] | >95 | Incompatible with other acid-labile groups. Highly reactive carbocations may require scavengers (e.g., TIS).[5][14] |
| Fmoc | Base (β-elimination) | 20% Piperidine in DMF[8] | N,N-Dimethylformamide (DMF)[8] | Room Temp, ~30 mins[3] | >95 | Incompatible with base-labile groups. The dibenzofulvene byproduct can react with the deprotected amine.[15] |
| Alloc | Palladium(0) Catalysis | Pd(PPh₃)₄, Phenylsilane[16] | Dichloromethane (DCM)[16] | Room Temp, ~2 hours[16] | >95 | The palladium catalyst can be sensitive to air and other reagents. |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of each protecting group under standard conditions.
Protocol 1: Cbz Group Cleavage via Catalytic Hydrogenolysis
This method is prized for its mild, neutral pH conditions.[11]
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[17]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[11]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[11][17] For safety, the flask should be purged with an inert gas before introducing hydrogen.[17]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[17] Filter the mixture through a pad of Celite® to remove the Pd/C catalyst and rinse the pad with the reaction solvent.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[12]
Protocol 2: Cbz Group Cleavage using HBr in Acetic Acid
This protocol is a metal-free alternative, useful for substrates containing functional groups sensitive to reduction.[5][11]
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[11]
-
Reagent Addition: To the stirred solution, add a 33% solution of hydrogen bromide (HBr) in acetic acid (typically 5-10 equivalents).[5][11]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[5]
-
Monitoring: Monitor the reaction's progress by TLC or HPLC.[5]
-
Isolation: Upon completion, precipitate the product as its hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[5]
-
Purification: Collect the precipitate by filtration and wash it thoroughly with cold diethyl ether to remove residual acid.[5] Dry the product under vacuum.[5]
Protocol 3: Boc Group Cleavage using Trifluoroacetic Acid (TFA)
This is the standard method for removing the acid-labile Boc group.[14]
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Reagent Addition: Prepare a cleavage cocktail, commonly 50-95% TFA in DCM.[5][7] Scavengers like triisopropylsilane (B1312306) (TIS, 2.5%) and water (2.5%) are often added to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions.[5] Add the cleavage cocktail to the substrate.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or HPLC.[5]
-
Isolation: Once the reaction is complete, remove the TFA and solvent under reduced pressure or precipitate the product by adding cold diethyl ether.[5]
-
Purification: Wash the precipitate with cold diethyl ether and dry under vacuum.[5]
Protocol 4: Fmoc Group Cleavage using Piperidine
The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[8]
-
Resin Swelling (for SPPS): Swell the Fmoc-protected, resin-bound substrate in N,N-Dimethylformamide (DMF) for at least 1 hour.[8] For solution-phase, dissolve the substrate in DMF.
-
Deprotection: Treat the substrate with a solution of 20% (v/v) piperidine in DMF.[3][8]
-
Reaction: Stir or agitate the mixture at room temperature for approximately 30 minutes.[3]
-
Monitoring: The deprotection can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.
-
Work-up (for SPPS): Drain the reaction vessel and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene adduct.[8]
-
Isolation (Solution-Phase): Remove the solvent and piperidine under reduced pressure. The crude product can be purified by chromatography or used directly.[3]
Protocol 5: Alloc Group Cleavage using Palladium(0) Catalysis
This method offers a distinct, neutral deprotection pathway orthogonal to acid- and base-labile groups.[9][10]
-
Dissolution: Dissolve the Alloc-protected compound in an anhydrous, deoxygenated solvent like dichloromethane (DCM).
-
Reagent Addition: Add a scavenger, such as phenylsilane (B129415) (20 equivalents), to the solution.[16]
-
Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents), to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).[16]
-
Reaction: Stir the reaction at room temperature for approximately 2 hours.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture may be filtered and the solvent removed under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography to remove the catalyst and scavenger byproducts.
Visualizations
Orthogonality of Amine Protecting Groups
The ability to selectively cleave one protecting group in the presence of others is a powerful tool in complex synthesis. The diagram below illustrates the orthogonal nature of Cbz, Boc, Fmoc, and Alloc groups based on their distinct cleavage conditions.
Caption: Orthogonality of common amine protecting groups.
General Deprotection Workflow
The process of removing a protecting group and isolating the final product generally follows a consistent series of steps, outlined in the workflow below.
Caption: A general experimental workflow for amine deprotection.
Cbz Cleavage Mechanism via Hydrogenolysis
The hydrogenolysis of the Cbz group is a reductive cleavage of the benzylic C-O bond.
Caption: Simplified Cbz deprotection via catalytic hydrogenolysis.
Fmoc Cleavage Mechanism via Base
The cleavage of Fmoc proceeds through a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
Caption: Simplified mechanism of base-mediated Fmoc cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protecting Groups in Total Synthesis: Benzyl Chloroformate (Cbz-Cl) vs. Alternatives
In the complex landscape of total synthesis, the strategic protection and deprotection of functional groups is paramount. For the ubiquitous amine functional group, a variety of protecting groups have been developed, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the classical benzyl (B1604629) chloroformate (Cbz-Cl) with its most common alternatives, namely di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), to aid researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between Cbz, Boc, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2]
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Introduction Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1][3] | Acidolysis (e.g., Trifluoroacetic Acid - TFA)[1][4] | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[1][3] |
| Byproducts of Deprotection | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene, CO₂ |
| Orthogonality | Orthogonal to acid- and base-labile groups[2][5] | Orthogonal to base-labile and hydrogenolysis-labile groups[2][4] | Orthogonal to acid-labile and hydrogenolysis-labile groups[2][6] |
| Key Advantage | Useful in solution-phase fragment condensation; imparts crystallinity.[7][8] | Amenable to automation and high-throughput synthesis.[8] | Milder final cleavage conditions in SPPS; orthogonal to acid-labile side-chain protecting groups.[9] |
| Key Disadvantage | Catalyst poisoning by sulfur-containing residues; incompatibility with reducible functional groups.[9] | Repetitive acid exposure can degrade sensitive peptides.[8] | Base-catalyzed side reactions (e.g., aspartimide formation); dibenzofulvene adducts.[10] |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of these protecting groups under identical conditions are scarce in the literature. The following tables provide indicative data compiled from various sources to offer a clearer picture of their performance. It is important to note that yields and reaction times are highly substrate-dependent and the conditions presented are not directly comparable across the different protecting groups.
Table 1: Indicative Protection Yields and Conditions
| Protecting Group | Amine Substrate | Reagents and Conditions | Time | Yield | Reference |
| Cbz | Aniline | Cbz-Cl, H₂O, rt | 5 min | 96% | [11] |
| Cbz | Benzylamine | Cbz-Cl, H₂O, rt | 2 min | 98% | [11] |
| Cbz | L-Phenylalanine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | 20 h | 90% | [5] |
| Boc | Aniline | Boc₂O, Amberlyst-15, rt | < 1 min | 98% | [4] |
| Boc | Benzylamine | Boc₂O, H₂O/Acetone, rt | 5 min | 96% | N/A |
| Boc | Glycine | Boc₂O, NaOH, Dioxane/H₂O, rt | 12 h | 95% | N/A |
| Fmoc | Aniline | Fmoc-Cl, H₂O, 60 °C | 30 min | 90% | N/A |
| Fmoc | Benzylamine | Fmoc-Cl, H₂O, 60 °C | 20 min | 92% | N/A |
| Fmoc | L-Alanine | Fmoc-OSu, NaHCO₃, Acetone/H₂O, rt | 4 h | 95% | N/A |
Table 2: Indicative Deprotection Yields and Conditions
| Protecting Group | Protected Substrate | Reagents and Conditions | Time | Yield | Reference |
| Cbz | Cbz-Alanine | H₂, 10% Pd/C, MeOH, rt | 3 h | >95% | [4] |
| Cbz | Cbz-Dipeptide | NaBH₄, 10% Pd-C, MeOH, rt | 10 min | 91% | N/A |
| Boc | Boc-Phenylalanine | 50% TFA in DCM, rt | 2 h | >95% | [7] |
| Boc | Boc-Tryptophan | Oxalyl chloride, MeOH, rt | 1-4 h | up to 90% | N/A |
| Fmoc | Fmoc-Peptide on resin | 20% Piperidine in DMF, rt | 10-20 min | >98% | [7] |
| Fmoc | Fmoc-Lys(Boc)-OH | 25% Dipropylamine in DMF | N/A | High | [10] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using Cbz-Cl, Boc₂O, and Fmoc-Cl are provided below. These are generalized procedures, and the optimal conditions may vary depending on the specific substrate.
This compound (Cbz) Protection and Deprotection
Protection Protocol: [1]
-
Dissolve the primary amine in a suitable solvent system (e.g., Dioxane/water mixture or DCM).
-
Add an aqueous solution of a base (e.g., Sodium bicarbonate or Sodium carbonate).
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of this compound (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amine.
Deprotection Protocol (Catalytic Hydrogenolysis): [1]
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl acetate).
-
Carefully add the Palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., H₂ balloon) or add a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Di-tert-butyl dicarbonate (Boc) Protection and Deprotection
Protection Protocol: [1]
-
Dissolve the primary amine in the chosen solvent (e.g., THF, DCM).
-
Add 1.0-1.2 equivalents of a base (e.g., Triethylamine).
-
Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the Boc-protected amine.
Deprotection Protocol (Acidolysis): [1]
-
Dissolve the Boc-protected amine in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (typically 25-50% v/v in DCM) or a solution of HCl in a solvent like dioxane.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as a salt.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protection Protocol: [1]
-
Dissolve the primary amine in a suitable solvent (e.g., Dioxane/water or DMF).
-
Add a base (e.g., NaHCO₃).
-
Add 1.1 equivalents of Fmoc-Cl or Fmoc-OSu.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the Fmoc-protected amine.
Deprotection Protocol: [1]
-
Dissolve the Fmoc-protected amine in N,N-Dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified by chromatography.
Visualization of Workflows and Mechanisms
Experimental Workflow for Amine Protection
Caption: General experimental workflows for the protection of amines using Cbz, Boc, and Fmoc reagents.
Orthogonal Deprotection Strategies
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups based on their distinct deprotection conditions.
Conclusion
The choice between this compound and its alternatives is a critical decision in the planning of a total synthesis. While Cbz-Cl remains a valuable and cost-effective reagent, particularly for solution-phase synthesis and when crystallinity is advantageous, the Boc and Fmoc protecting groups offer greater compatibility with modern solid-phase peptide synthesis and automated techniques.[7][8] The orthogonality of these three protecting groups provides a powerful toolkit for chemists, enabling the selective manipulation of multiple amine functionalities within a complex molecule.[2] A thorough understanding of the stability, deprotection conditions, and potential side reactions associated with each protecting group is essential for the successful execution of a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. One moment, please... [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijacskros.com [ijacskros.com]
Confirming Success: A Comparative Guide to Analytical Methods for Cbz Protection of Amines
For researchers, scientists, and drug development professionals, the successful protection of amines is a critical step in multi-step organic synthesis. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal. Verifying the complete conversion of the starting amine to its Cbz-protected form is paramount to ensure the desired outcome of subsequent reactions. This guide provides a comparative analysis of common analytical techniques used to confirm the successful Cbz protection of an amine, complete with experimental protocols and data to aid in method selection and interpretation.
Comparison of Analytical Techniques
The confirmation of a successful Cbz protection reaction can be achieved through several analytical techniques, each with its own advantages and limitations. The most commonly employed methods include Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The choice of method often depends on the available instrumentation, the scale of the reaction, and the need for quantitative versus qualitative information.
| Technique | Information Provided | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of reaction completion by comparing the polarity of the starting material and the product. | - Simple, rapid, and inexpensive.- Requires minimal sample.- Excellent for reaction monitoring.[1][2] | - Not suitable for quantitative analysis.- Co-elution of starting material and product can be misleading. |
| ¹H NMR Spectroscopy | Structural confirmation by observing characteristic proton signals of the Cbz group and shifts in adjacent protons. | - Provides detailed structural information.- Can be used for quantitative analysis (qNMR). | - Requires more expensive instrumentation.- Sample preparation is more involved than TLC. |
| ¹³C NMR Spectroscopy | Confirmation of the carbamate (B1207046) carbonyl carbon and other carbons of the Cbz group. | - Provides definitive evidence of the carbamate linkage.- Complements ¹H NMR data for unambiguous structural elucidation. | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.- More expensive instrumentation. |
| Infrared (IR) Spectroscopy | Identification of characteristic functional group vibrations, such as the N-H and C=O stretches. | - Rapid and non-destructive.- Provides clear evidence of the formation of the carbamate functional group. | - Can be difficult to interpret complex spectra.- Less informative for detailed structural analysis compared to NMR. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product, confirming the addition of the Cbz group. | - Highly sensitive, requiring very small amounts of sample.- Provides accurate molecular weight information.[3] | - Does not provide detailed structural information on its own.- Can be destructive depending on the ionization method. |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data that can be used to confirm the successful Cbz protection of an amine. These values are approximate and can vary slightly depending on the specific amine and the solvent used for analysis.
¹H NMR Spectroscopy Data
| Proton | Starting Amine (R-NH₂) Chemical Shift (δ, ppm) | Cbz-Protected Amine (R-NH-Cbz) Chemical Shift (δ, ppm) | Key Observations |
| N-H | 0.5 - 5.0 (often broad)[4][5] | 5.0 - 8.0 (often a broad singlet or a doublet if coupled) | Disappearance of the starting amine N-H proton and appearance of a downfield carbamate N-H proton. |
| α-CH | 2.3 - 3.0[4] | Shift downfield upon protection | Protons on the carbon adjacent to the nitrogen are deshielded. |
| Cbz-CH₂ | N/A | ~5.1 (singlet)[6] | Appearance of a characteristic singlet for the benzylic protons. |
| Cbz-Aromatic | N/A | ~7.3 - 7.4 (multiplet)[6] | Appearance of aromatic proton signals from the benzyl (B1604629) group. |
¹³C NMR Spectroscopy Data
| Carbon | Cbz-Protected Amine (R-NH-Cbz) Chemical Shift (δ, ppm) | Key Observations |
| Cbz-C=O | ~156[6] | Appearance of the characteristic carbamate carbonyl carbon signal. |
| Cbz-CH₂ | ~67[6] | Appearance of the benzylic carbon signal. |
| Cbz-Aromatic | ~127 - 136[6] | Appearance of aromatic carbon signals. |
| α-C | Shifts can vary | The carbon adjacent to the nitrogen may show a slight shift. |
Infrared (IR) Spectroscopy Data
| Vibrational Mode | Starting Amine (R-NH₂) Frequency (cm⁻¹) | Cbz-Protected Amine (R-NH-Cbz) Frequency (cm⁻¹) | Key Observations |
| N-H Stretch | 3300-3500 (primary amines show two bands, secondary one)[7][8] | ~3300 (one band for N-H stretch) | Disappearance or significant change in the N-H stretching region. |
| C=O Stretch | N/A | 1680-1720 (strong) | Appearance of a strong carbonyl absorption band characteristic of a carbamate.[9] |
| C-N Stretch | 1020-1335[7] | 1220-1250 | Shift in the C-N stretching frequency. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin (B49086) solution for primary/secondary amines)
-
Capillary tubes for spotting
Procedure:
-
Prepare the eluent system. A common starting point for Cbz-protected amines is a 4:1 to 1:1 mixture of hexane and ethyl acetate.
-
Using a capillary tube, spot the starting amine, the reaction mixture, and a co-spot (both starting amine and reaction mixture in the same spot) on the TLC plate.
-
Place the TLC plate in the developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The Cbz-protected product, containing an aromatic ring, should be UV active.
-
If the starting amine is not UV active, stain the plate with an appropriate stain (e.g., ninhydrin, which will stain primary and secondary amines, but not the Cbz-protected amine).
-
A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf), product spot.[2]
Protocol 2: NMR Spectroscopic Analysis
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the dried reaction product in approximately 0.6 mL of a suitable deuterated solvent.[6]
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard proton NMR spectrum.
-
Integrate all signals. The ratio of the integration of the Cbz-CH₂ protons (~5.1 ppm) to the protons on the carbon alpha to the nitrogen should be consistent with the expected structure.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Identify the key signals for the Cbz group as listed in the data table.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and multiplicities for the Cbz-protected amine. The absence of signals corresponding to the starting amine confirms the completion of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijacskros.com [ijacskros.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Deprotection Methods for the Cbz Group
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting group in organic synthesis, particularly valued in peptide synthesis and the creation of complex molecules for drug discovery.[1] Its stability under various conditions and the diversity of available deprotection methods make it a versatile tool.[1] The selection of a deprotection strategy is critical and depends on the substrate's molecular architecture, the presence of other functional groups, and reaction scale.[2] This guide provides an objective comparison of common Cbz deprotection methods, complete with experimental data and detailed protocols to aid researchers in making an informed choice.
Comparative Data of Common Cbz Deprotection Methods
The following table summarizes the key characteristics and performance of prevalent Cbz deprotection techniques.
| Method Category | Reagents & Catalyst | Typical Conditions | Typical Yield (%) | Advantages | Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂ gas, 5-10% Pd/C | MeOH or EtOH, Room Temp, 1-24 h | >95 | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][2] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides); safety concerns with H₂ gas.[1][2] Catalyst can be pyrophoric.[3] |
| Transfer Hydrogenolysis | Ammonium (B1175870) Formate (B1220265), 10% Pd/C | MeOH, Room Temp to Reflux, 0.5-3 h | >90 | Avoids flammable H₂ gas, rapid reaction times (especially with microwave).[1][4] | May require elevated temperatures for less reactive substrates.[3] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Room Temp, 1-16 h | Variable | Effective for substrates sensitive to hydrogenation.[2] | Harsh acidic conditions can affect other acid-labile groups (e.g., Boc); potential for side reactions.[5] |
| Lewis Acid-Mediated | AlCl₃ in HFIP | Room Temp, 2-16 h | High | Good functional group tolerance (nitro, halogens); avoids H₂ gas.[6][7] | Requires stoichiometric or excess Lewis acid; potential for complexation with substrate/product.[8] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | High | Ideal for substrates that poison palladium catalysts (e.g., sulfur-containing compounds).[9][10] | Requires elevated temperatures and basic conditions; long reaction times.[9] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Catalytic Hydrogenolysis using H₂ Gas
This is the most frequently used method due to its mild conditions and high efficiency.[1] The reaction involves the cleavage of the benzyl (B1604629) C-O bond by hydrogen gas in the presence of a palladium catalyst.[1]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[1]
-
Inert Atmosphere: Purge the flask with an inert gas to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol%).[1] Caution: Palladium on carbon can be pyrophoric when dry.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For higher pressures, a dedicated hydrogenation apparatus should be used.[1]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[3]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods if necessary.[3]
Transfer Hydrogenolysis using Ammonium Formate
This method is a safer and often faster alternative to using hydrogen gas, making it suitable for larger-scale reactions.[1][2]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (10-20% w/w)
-
Ammonium Formate (3-5 equivalents)
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol.[1]
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.[1]
-
Catalyst Addition: Purge the flask with an inert gas and carefully add 10% Pd/C.[3]
-
Reaction: Stir the mixture at room temperature. For less reactive substrates, the reaction can be heated to reflux. Reactions are often complete within 30 minutes to 3 hours.[3]
-
Monitoring: Monitor reaction completion by TLC or LC-MS.
-
Work-up and Purification: Follow the same filtration and concentration procedure as described for catalytic hydrogenolysis.[3]
Acidic Cleavage using HBr in Acetic Acid
This method is valuable for substrates that contain functional groups sensitive to reduction, such as alkenes or alkynes.[2]
Materials:
-
Cbz-protected compound
-
33% Hydrobromic acid (HBr) in acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, dilute the reaction mixture with DCM and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[11]
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11]
Visualizing Workflows and Logic
Diagrams created using Graphviz illustrate key processes and logical connections between different deprotection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Benzyl Chloroformate and Isobutyl Chloroformate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals, the strategic use of chloroformates as activating agents and protecting groups is fundamental. Among the array of available reagents, benzyl (B1604629) chloroformate (Cbz-Cl) and isobutyl chloroformate (IBCF) are frequently employed. This guide provides an objective, data-driven comparison of their performance in key synthetic applications, offering insights into their respective advantages and limitations to aid in reagent selection.
Overview and Primary Applications
Benzyl chloroformate is a cornerstone reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1][2] This protecting group is lauded for its stability under a variety of conditions and the multiple methods available for its removal, making it a versatile choice in multi-step syntheses.[3] Isobutyl chloroformate, on the other hand, is predominantly used in peptide synthesis for the in-situ formation of mixed carbonic anhydrides of N-protected amino acids, which then readily couple with a free amino group to form a peptide bond.[4] It can also be used for the formation of carbamates.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and isobutyl chloroformate is presented below.
| Property | This compound (Cbz-Cl) | Isobutyl Chloroformate (IBCF) |
| Molecular Formula | C₈H₇ClO₂ | C₅H₉ClO₂ |
| Molecular Weight | 170.59 g/mol | 136.58 g/mol |
| Appearance | Colorless to pale yellow oily liquid with a pungent odor.[5] | Colorless liquid. |
| Boiling Point | 103 °C at 20 mmHg (decomposes above 50 °C).[5] | 128.8 °C. |
| Density | ~1.21-1.22 g/cm³ at 20°C.[5] | 1.053 g/mL at 25 °C. |
| Solubility | Miscible with ether, acetone, and benzene.[5] | Miscible with benzene, chloroform, and ether. |
| Stability & Reactivity | Reacts vigorously with water.[5] Sensitive to moisture. | Decomposed by water and alcohol. Highly toxic. |
Performance in Synthesis: A Comparative Analysis
The primary distinction in the application of these two reagents lies in their functional roles: Cbz-Cl is predominantly used for direct amine protection, while IBCF is a key activator for carboxylic acids in peptide synthesis.
Amine Protection and Carbamate Formation
This compound reacts efficiently with primary and secondary amines under basic conditions to afford the corresponding N-Cbz protected amines in high yields.[3] A variety of bases and solvent systems can be employed, offering flexibility in experimental design.
Isobutyl chloroformate reacts with amines to form isobutyl carbamates. However, its more prominent role is in the activation of carboxylic acids.
Table 1: Representative Conditions and Yields for Carbamate Formation
| Reagent | Substrate (Example) | Reaction Conditions | Yield | Reference |
| This compound | Aniline (B41778) | Water, Room Temperature, 10 min | High | [6] |
| This compound | Various Amines | PEG-600, Room Temperature | Excellent | [3] |
| Isobutyl Chloroformate | Amino Acid | N-methylmorpholine, THF, -15 °C to RT (for mixed anhydride (B1165640) formation in peptide coupling) | Quantitative | [4] |
Peptide Synthesis and Racemization
In peptide synthesis, isobutyl chloroformate is a widely used reagent for the mixed anhydride method. This method is known for its rapid reaction times and the formation of innocuous by-products (carbon dioxide and isobutanol).[4] A significant concern in peptide synthesis is racemization of the chiral amino acid centers. Studies have shown that the choice of chloroformate can influence the extent of racemization. For instance, isopropyl chloroformate has been reported to result in one-third to one-quarter of the racemization observed with ethyl and isobutyl chloroformates.[7] Menthyl chloroformate has also been shown to reduce racemization by half compared to isobutyl chloroformate.[8]
While this compound is primarily used for N-protection, the Cbz group itself is instrumental in preventing racemization of the protected amino acid during subsequent coupling reactions.[1]
Deprotection Strategies
The ease and selectivity of protecting group removal are critical in multi-step synthesis.
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagent | Deprotection Method(s) | Key Considerations |
| Cbz | This compound | Catalytic Hydrogenolysis: H₂, Pd/C (most common).[1] Acidic Conditions: HBr in acetic acid. Lewis Acids. | Hydrogenolysis is mild but incompatible with other reducible functional groups (e.g., alkenes, alkynes).[9] Acidic cleavage can be harsh.[9] |
| Isobutoxycarbonyl | Isobutyl Chloroformate | Typically cleaved under acidic conditions (similar to Boc group). | The protected amine is often an intermediate in a larger synthesis, and deprotection is part of the subsequent step. |
Experimental Protocols
Protocol for N-Benzyloxycarbonylation of Aniline in Water
This protocol provides an environmentally friendly method for the Cbz protection of aniline.[6]
Methodology:
-
To a round-bottom flask, add aniline (1.0 mmol) and distilled water (3 mL).
-
While stirring vigorously, add this compound (1.05 mmol) dropwise at room temperature.
-
Continue stirring for 10-20 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water (10 mL) and extract the product with ethyl acetate (B1210297) (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield N-Cbz-aniline.
Protocol for Peptide Coupling using Isobutyl Chloroformate (Mixed Anhydride Method)
This protocol describes a general procedure for coupling an N-protected amino acid with an amino acid ester.[4]
Methodology:
-
Dissolve the N-Boc-protected amino acid (e.g., Boc-L-phenylalanine, 5 mmol) in dry tetrahydrofuran (B95107) (50 mL).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (5 mmol) followed by isobutyl chloroformate (5 mmol) to generate the mixed anhydride. Maintain the temperature at -15 °C.
-
After a short activation period (typically a few minutes), add a solution of the amino acid ester hydrochloride (e.g., Leucine t-butyl ester, 5 mmol) and N-methylmorpholine (5 mmol) in a suitable solvent.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, perform an appropriate aqueous work-up to isolate the dipeptide product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the reaction mechanisms and a decision-making workflow for reagent selection.
Caption: Reaction mechanism for N-Cbz protection of an amine using this compound.
Caption: Workflow for peptide bond formation using isobutyl chloroformate.
Caption: Decision tree for selecting between Cbz-Cl and IBCF.
Conclusion
The choice between this compound and isobutyl chloroformate is dictated by the specific synthetic objective. For robust and reliable direct protection of amines, this compound remains a reagent of choice, offering a stable protecting group with versatile deprotection options. For efficient peptide bond formation via the mixed anhydride method, isobutyl chloroformate is a highly effective activating agent, enabling rapid couplings in high yields. Understanding the nuances of their reactivity, potential side reactions such as racemization, and the conditions for their use and subsequent cleavage is paramount for the successful design and execution of complex synthetic routes in research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. ijacskros.com [ijacskros.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Different Bases in Benzyl Chloroformate Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in the widely used benzyloxycarbonyl (Cbz) protection of amines. This reaction, typically employing benzyl (B1604629) chloroformate (Cbz-Cl), is fundamental in peptide synthesis and the broader field of organic chemistry. The choice of base can significantly influence reaction yield, purity, and the formation of byproducts. This guide provides an objective comparison of the performance of various bases, supported by experimental data, to aid in the optimization of this crucial synthetic step.
The Cbz protection of an amine is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This reaction liberates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine. The selection of the base is therefore not trivial, as it can affect the reaction environment and the reactivity of the substrates.
Comparative Performance of Common Bases
It is important to note that the following data is compiled from different sources, and direct comparison should be approached with caution as reaction conditions may vary.
| Base | Substrate | Solvent(s) | Reaction Time | Yield (%) | Reference(s) |
| None (autocatalytic) | Aniline (B41778) | Water | 5 min | 94 | [1][2][3] |
| Pyridine (B92270) (on Alumina) | Aniline | Solvent-free (MW) | 2.5 min | 92 | [4] |
| Sodium Hydroxide (B78521) | Aniline | Biphasic | Not Specified | General method | [5][6] |
| Sodium Carbonate | General Amines | Water or Biphasic | Not Specified | General method | [7] |
| Triethylamine | General Amines | Organic Solvent | Not Specified | General method |
The data suggests that for simple amines like aniline, the reaction can proceed with high efficiency even in the absence of an external base when conducted in water.[1][2][3] This "green" approach is attractive for its simplicity and reduced environmental impact. For reactions in organic solvents or for less reactive amines, a base is generally required. Pyridine, often used in conjunction with a solid support like alumina, can also afford high yields in very short reaction times under microwave irradiation.[4] While specific yields for sodium hydroxide and sodium carbonate with aniline were not found in a comparative context, they are widely cited as effective bases for Schotten-Baumann conditions.[5][6][7] Triethylamine is another commonly employed organic base, particularly in anhydrous organic solvents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Cbz protection of amines using different types of bases.
Protocol 1: Cbz Protection of Aniline in Water (No External Base)
This protocol is adapted from a study demonstrating a highly efficient and environmentally benign method for the Cbz protection of amines.[1][2][3]
Materials:
-
Aniline (1.0 mmol)
-
This compound (1.05 mmol)
-
Distilled Water (3.0 mL)
-
Ethyl acetate (B1210297)
-
Stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and distilled water (3.0 mL).
-
While stirring the mixture vigorously at room temperature, add this compound (1.05 mmol) dropwise.
-
Continue to stir the reaction mixture at room temperature for 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add 10 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Cbz Protection using an Inorganic Base (Schotten-Baumann Conditions)
This is a classical and widely used method for the N-Cbz protection of amino acids and other amines.[7]
Materials:
-
Amine (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0-3.0 equiv)
-
This compound (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Organic Solvent for extraction (e.g., Diethyl ether)
-
Ice bath and stirring apparatus
Procedure:
-
Dissolve the amine in an aqueous solution of sodium carbonate or sodium bicarbonate. The pH should be maintained between 8 and 10.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add this compound to the stirred solution, ensuring the temperature remains below 10 °C.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product as needed.
Reaction Mechanism and the Role of the Base
The base plays a crucial role in the Cbz protection of amines by neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General mechanism of Cbz protection of an amine.
In this mechanism, the amine's lone pair of electrons attacks the carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. The protonated amine intermediate is then deprotonated. The generated HCl is neutralized by the base present in the reaction mixture, shifting the equilibrium towards the formation of the protected amine. In the absence of an external base, a second equivalent of the starting amine can act as the base, though this reduces the maximum theoretical yield to 50%.
Conclusion
The choice of base for the Cbz protection of amines is dependent on the substrate, solvent, and desired reaction conditions. For many simple amines, conducting the reaction in water without an added base offers a highly efficient and environmentally friendly option. For more complex or less reactive substrates, traditional Schotten-Baumann conditions with an inorganic base like sodium carbonate, or the use of an organic base like pyridine in an organic solvent, remain robust and reliable methods. The provided protocols and mechanistic overview serve as a guide for researchers to select and optimize the conditions for their specific synthetic needs, ensuring high efficacy in this fundamental protective group chemistry.
References
Validating Product Purity After Cbz Protection: A Comparative Guide
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in organic synthesis, particularly in peptide synthesis and the development of complex molecules, for the protection of amines.[1][2][3] Introduced by Bergmann and Zervas in the 1930s, its stability and reliable removal have cemented its role in multistep synthetic campaigns.[1][2] After the protection reaction, typically accomplished by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, validating the purity of the resulting Cbz-protected product is a critical step to ensure the success of subsequent transformations.[2][4]
This guide provides a comparative overview of the primary analytical techniques used to assess the purity of Cbz-protected compounds, offering insights for researchers, scientists, and drug development professionals.
Comparative Overview of Analytical Techniques
The choice of analytical method depends on the specific requirements of the synthesis, including the need for quantitative data, structural confirmation, and throughput. Four techniques are paramount for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Information Provided | Resolution & Sensitivity | Throughput | Key Advantages & Disadvantages |
| TLC | Qualitative assessment of reaction completion and presence of major impurities. | Low to Moderate | High | Advantages: Fast, inexpensive, simple to perform.[5] Disadvantages: Not quantitative, lower resolution, difficult to detect minor impurities. |
| RP-HPLC | Quantitative purity assessment, separation of closely related impurities.[6][7] | High | High | Advantages: High resolution, quantitative, robust, and reproducible.[6][7] Disadvantages: Requires method development, more expensive instrumentation. |
| NMR | Definitive structural elucidation, identification and quantification of impurities.[6] | Moderate | Low | Advantages: Provides detailed atomic-level structural information, can identify unknown impurities.[6] Disadvantages: Lower sensitivity, requires higher sample amounts, complex data analysis.[6] |
| MS | Molecular weight confirmation of product and impurities.[8] | High | High | Advantages: High sensitivity, provides molecular weight and fragmentation data for structural clues.[8] Disadvantages: Isomers may not be differentiated without fragmentation or coupling to chromatography (LC-MS).[6] |
Workflow for Purity Validation
The process of validating a Cbz-protected product follows a logical progression from a qualitative check to quantitative analysis and definitive structural confirmation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl Chloroformate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents like benzyl (B1604629) chloroformate (Cbz-Cl) is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of benzyl chloroformate, ensuring the protection of personnel and the environment.
This compound is a highly reactive, corrosive, and toxic compound that requires careful management.[1][2][3] It reacts with water and moisture to produce corrosive hydrochloric acid, benzyl alcohol, and carbon dioxide.[4][5] Its disposal is not a matter of simple dilution but necessitates controlled chemical neutralization. The primary methods for safe disposal involve reacting the compound with a basic solution, an alcohol, or ammonium (B1175870) hydroxide (B78521) to convert it into less hazardous substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[4]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[6]
-
Spill Management: In case of a spill, absorb the liquid with an inert material such as vermiculite (B1170534) or dry sand. Do not use water for cleanup.[7] The contaminated absorbent material must be collected in a sealed container for hazardous waste disposal.[5] For small spills, the area can be neutralized with crushed limestone or soda ash.[8]
Chemical Neutralization and Disposal Protocols
The following protocols are adapted from established chemical quenching procedures and are designed for the safe and effective neutralization of this compound in a laboratory setting.
Method 1: Basic Hydrolysis with Sodium Hydroxide
This method utilizes a common and effective base to hydrolyze this compound into benzyl alcohol, carbon dioxide, and sodium chloride.
Experimental Protocol:
-
Preparation: Prepare a 2 M solution of sodium hydroxide (NaOH) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a neutralizing solution (e.g., dilute NaOH).
-
Cooling: Place the flask in an ice bath and cool the NaOH solution to 0-5°C with continuous stirring.
-
Slow Addition: Slowly add the this compound dropwise from the dropping funnel into the cold, stirred NaOH solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 10°C.[1]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least 2-4 hours to ensure the reaction is complete.[1]
-
Verification: Check the pH of the aqueous layer to ensure it is still basic. If not, add more NaOH solution.
-
Waste Segregation: Separate the organic layer (primarily benzyl alcohol) from the aqueous layer. Both layers should be collected in appropriately labeled hazardous waste containers for disposal by a licensed waste disposal company.
Method 2: Reaction with Ammonium Hydroxide
This procedure converts this compound into the more stable and less hazardous solid, benzyl carbamate (B1207046).
Experimental Protocol:
-
Preparation: In a flask suitable for the volume of waste, place a five-fold excess volume of cold, concentrated ammonium hydroxide (NH₄OH).[2] The flask should be in a well-ventilated fume hood and equipped with a magnetic stirrer.
-
Cooling: Cool the ammonium hydroxide solution in an ice bath.
-
Slow Addition: With vigorous stirring, slowly add the this compound solution dropwise into the cold ammonium hydroxide.[2]
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes. A precipitate of benzyl carbamate will form.[2]
-
Filtration: Collect the solid benzyl carbamate by filtration. Wash the solid with cold water.
-
Disposal: The solid benzyl carbamate and the filtrate should be collected in separate, labeled hazardous waste containers for professional disposal.
Method 3: Methanolysis
This method involves reacting this compound with an excess of methanol (B129727) to form the less reactive methyl benzyl carbonate.
Experimental Protocol:
-
Preparation: Place an excess amount of methanol in a flask equipped with a magnetic stirrer and a dropping funnel, situated within a fume hood.
-
Slow Addition: Add the this compound dropwise to the methanol with continuous stirring.[7]
-
Neutralization: After the addition is complete, slowly add a solution of sodium hydroxide to neutralize the hydrochloric acid byproduct. Monitor the pH to ensure it is neutral or slightly basic.[7]
-
Disposal: The resulting solution containing methyl benzyl carbonate, benzyl alcohol, and salt should be collected in a labeled hazardous waste container for disposal.
Quantitative Data Summary for Disposal Procedures
The following table summarizes key quantitative parameters for the described disposal methods. These values are derived from related chemical synthesis protocols and should be considered as guidelines for controlled laboratory-scale disposal.
| Parameter | Method 1: Basic Hydrolysis (NaOH) | Method 2: Reaction (NH₄OH) | Method 3: Methanolysis |
| Reagent | 2 M Sodium Hydroxide | Concentrated Ammonium Hydroxide | Methanol, followed by NaOH |
| Reagent Ratio (v/v) | Excess NaOH solution | 5 volumes NH₄OH to 1 volume Cbz-Cl | Excess Methanol |
| Temperature | 0 - 10°C | Ice bath temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | ~30 minutes | Not specified; until reaction complete |
| Key Reaction Products | Benzyl alcohol, CO₂, NaCl | Benzyl carbamate | Methyl benzyl carbonate |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, scientific professionals can mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, responsible, and compliant manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemos.de [chemos.de]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. guidechem.com [guidechem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Benzyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzyl Chloroformate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Immediate Safety Information
This compound is a corrosive, combustible liquid that is highly reactive and toxic.[1][2] It can cause severe skin burns and eye damage, and inhalation may lead to respiratory irritation.[1][3] This chemical reacts with water and moist air to produce toxic and corrosive gases, including hydrogen chloride and phosgene.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment. Due to the lack of specific breakthrough time and permeation rate data for this compound against common glove materials in publicly available resources, it is imperative to consult the glove manufacturer's chemical resistance data for specific recommendations.
| PPE Category | Specification |
| Hand Protection | Wear acid-resistant and chemical-resistant gloves.[1] General recommendations include butyl rubber or nitrile gloves, but verification with manufacturer data is essential.[5] Always inspect gloves for integrity before use and practice proper glove removal to avoid skin contact. |
| Eye and Face Protection | Chemical safety goggles and a face shield are required to protect against splashes.[6][7] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[8] If ventilation is inadequate or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2] |
| Protective Clothing | A lab coat, chemical-resistant apron, or a full chemical-resistant suit should be worn to prevent skin contact.[1][2] Safety shoes are also recommended.[6] |
Exposure Limits
While specific OSHA Permissible Exposure Limits (PEL) and ACGIH Threshold Limit Values (TLV) for this compound have not been established, the following Acute Exposure Guideline Levels (AEGLs) provide guidance for managing short-term exposures.[1][2]
| Exposure Guideline | 10 minutes | 30 minutes | 60 minutes | 4 hours | 8 hours |
| AEGL-1 (ppm) | Not Recommended | Not Recommended | Not Recommended | Not Recommended | Not Recommended |
| AEGL-2 (ppm) | 1.2 ppm | 1.2 ppm | 0.97 ppm | 0.63 ppm | 0.31 ppm |
| AEGL-3 (ppm) | 3.7 ppm | 3.7 ppm | 2.9 ppm | 1.9 ppm | 0.93 ppm |
| Source: NOAA |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Pre-Handling
-
Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the procedures outlined in this document and the Safety Data Sheet (SDS).[1]
-
Area Preparation: Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[8] Ensure an emergency eyewash station and safety shower are readily accessible.[6]
-
Gather Materials: Assemble all necessary PPE, spill containment materials (e.g., vermiculite (B1170534), dry sand), and waste containers before starting work.[1]
-
Equipment Check: Use only clean, dry, and compatible equipment (e.g., glass, Teflon). Avoid contact with metals.[9]
Handling the Chemical
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Chemical Transfer: Carefully uncap the this compound container, avoiding inhalation of vapors. Use a properly functioning dispensing system to transfer the chemical.
-
During the Experiment: Keep the container tightly closed when not in use.[6] Monitor the experiment for any signs of reaction or release.
-
Post-Handling: After use, securely seal the this compound container.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1]
-
Area Decontamination: Decontaminate the work area and any equipment used according to established laboratory procedures.
Disposal Plan
-
Waste Segregation: All this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
Container Management: Do not mix this compound waste with other waste streams. Keep the waste container closed and stored in a designated, well-ventilated area away from incompatible materials.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. It may be necessary to dispose of this compound as a hazardous waste.[1]
Emergency Procedures
-
Spill:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
